Methyl 3-Morpholinobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate (CAS: 197172-69-3) for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Methyl 3-Morpholinobenzoate is a synthetic organic compound that has garnered significant interest within the medicinal chemistry community. Its structure, which marries a morpholine ring to a methyl benzoate core, represents a confluence of functionalities that are highly sought after in the design of novel therapeutics. The morpholine moiety is widely recognized as a "privileged scaffold," a structural framework that frequently appears in bioactive compounds and is known to enhance pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications as a versatile building block in the development of next-generation pharmaceuticals.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 197172-69-3 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 42-46 °C | |
| Flash Point | >110 °C (>230 °F) | |
| SMILES String | COC(=O)c1cccc(c1)N2CCOCC2 | |
| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N |
The structure of this compound features a tertiary amine within the morpholine ring, which can act as a hydrogen bond acceptor, and an ester group on the benzoate ring. These features play a crucial role in the molecule's potential interactions with biological targets.
Synthesis of this compound: A Practical Guide to the Buchwald-Hartwig Amination
The formation of the crucial C-N bond between the morpholine ring and the aromatic core of the benzoate is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency and broad substrate scope.[5] Below is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for similar transformations.[6][7]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted in the diagram below.
Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol
This protocol is designed to be a self-validating system, with each step logically following the last to ensure a high probability of success.
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A strong base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromobenzoate (1.0 eq), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Addition of Reagents: Add the base (1.5-2.0 eq) to the flask, followed by the addition of anhydrous toluene via syringe.
-
Initiation of Reaction: Add morpholine (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Role of this compound in Drug Discovery
While specific biological data for this compound is not extensively available in the public domain, its structural components suggest significant potential as a scaffold or intermediate in drug design.
The Morpholine Moiety: A "Privileged" Scaffold
The morpholine ring is a common feature in many approved drugs and clinical candidates. Its inclusion in a molecule can confer several advantageous properties:
-
Improved Solubility and Pharmacokinetics: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable pharmacokinetic profile.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Modulation of Physicochemical Properties: The presence of the morpholine can influence a molecule's lipophilicity and polarity, which are critical parameters in drug design.
The Methyl Benzoate Core: A Versatile Building Block
The methyl benzoate portion of the molecule also plays a crucial role. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications. Additionally, the benzene ring can be further functionalized to explore structure-activity relationships (SAR).
Potential Therapeutic Applications: Insights from Structurally Related Compounds
The therapeutic potential of this compound can be inferred from the biological activities of structurally similar compounds.
-
Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[8] Furthermore, 3-(morpholinomethyl)benzofuran derivatives have shown promising results as novel antitumor agents, particularly against non-small cell lung cancer.[9] These findings suggest that the morpholinobenzoate scaffold could be a valuable starting point for the development of new anticancer drugs.
-
CNS Disorders: The physicochemical properties of the morpholine ring make it a suitable component for drugs targeting the central nervous system (CNS).[1]
The logical workflow for utilizing a scaffold like this compound in a drug discovery program is outlined below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 197172-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 3-Morpholinobenzoate" physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinobenzoate
Introduction
This compound is a disubstituted benzene derivative containing both a methyl ester and a morpholine moiety. As a chemical intermediate, its physical properties are of critical importance to researchers in drug development and organic synthesis, dictating everything from storage conditions and solvent selection to reaction kinetics and purification strategies. The presence of the tertiary amine (within the morpholine ring) and the ester group imparts a unique combination of polarity and reactivity, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, grounded in available technical data and supplemented with field-proven experimental protocols.
Core Physicochemical Properties
The fundamental physical properties of a compound provide the first layer of practical, operational knowledge for a scientist. These characteristics determine its state at ambient temperature and offer insights into its handling and safety requirements.
The properties listed below have been consolidated from chemical supplier data sheets. The melting point indicates that this compound is a low-melting solid at standard room temperature. Its high flash point of over 110 °C suggests it is not highly flammable.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 42-46 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Boiling Point | Data not available | |
| Solubility | Data not available; expected to be soluble in polar organic solvents. |
While specific solubility data is not readily published, the molecular structure provides strong indicators. The polar morpholine ring and the ester group suggest good solubility in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in nonpolar solvents like hexanes is expected to be limited. Its solubility in water is likely low, but the morpholine nitrogen can be protonated under acidic conditions to form a more water-soluble salt.
Anticipated Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a public-domain, experimentally verified spectrum for this compound is not available, its structure allows for a reliable prediction of its key spectroscopic features.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, the morpholine ring, and the methyl group.
-
~1720-1740 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[2][3]
-
~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic benzene ring.[2]
-
~1200-1300 cm⁻¹: A strong C-O stretching band associated with the ester linkage.[3]
-
~1115 cm⁻¹: A C-N stretching vibration from the tertiary amine of the morpholine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments in the molecule. The anticipated signals are:
-
~7.0-7.8 ppm: A series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.
-
~3.9 ppm: A singlet corresponding to the three protons of the methyl ester (-OCH₃) group.
-
~3.8 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).
-
~3.2 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.
-
~166 ppm: The carbonyl carbon of the ester group.
-
~120-150 ppm: Signals for the six carbons of the aromatic ring. The carbon attached to the morpholine nitrogen will be shifted further downfield.
-
~67 ppm: The two carbons in the morpholine ring adjacent to the oxygen.
-
~52 ppm: The methyl carbon of the ester group.
-
~49 ppm: The two carbons in the morpholine ring adjacent to the nitrogen.
Experimental Protocol: Melting Point Determination
The melting point is a fundamental and highly sensitive indicator of a compound's purity. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.
Causality: A pure crystalline solid typically melts over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol is designed to heat the sample slowly and uniformly to observe this transition accurately.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and crystalline.
-
Place a small amount of the sample onto a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample is crucial for accurate measurement.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the viewing lens is focused on the sample.
-
-
Determination:
-
Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting point. Observe the temperature at which the sample melts.
-
Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new sample and begin heating again. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.
-
Record the Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
-
Validation:
-
The recorded range of 42-46 °C should be observed. A broader or depressed range would indicate the presence of impurities.
-
Visualization: Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates how its distinct functional groups contribute to its overall physicochemical profile.
Caption: Structure-Property relationships in this compound.
Conclusion
This compound is a low-melting crystalline solid with a molecular weight of 221.25 g/mol .[1] Its key structural features—a methyl ester, a morpholine ring, and a benzene core—define its physical properties. These features render it moderately polar and suggest solubility in a range of common organic solvents. The predicted spectroscopic data provides a reliable baseline for identity confirmation in a laboratory setting. The detailed protocol for melting point determination serves as a practical, self-validating method for assessing purity, a critical step in any research or development workflow. This guide provides the foundational knowledge required for the safe and effective handling and application of this versatile chemical intermediate.
References
- Sigma-Aldrich.
- United States Biological. 3-(4-Morpholinyl)
- Sciencing.
- Brainly.
Sources
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 3-Morpholinobenzoate (CAS No. 197172-69-3), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, synthesis, spectroscopic analysis, and prospective applications. Emphasis is placed on the synthetic rationale and the strategic importance of the morpholine moiety in designing novel therapeutic agents.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in the design of novel therapeutics.[4][5] this compound serves as a key intermediate, providing a versatile platform for the synthesis of a wide array of more complex molecules with potential applications in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[6][7][8] This guide aims to provide a detailed technical understanding of this compound for researchers engaged in the synthesis and evaluation of new chemical entities.
Chemical Structure and Physicochemical Properties
This compound is an aromatic ester containing a morpholine substituent at the meta-position of the benzoate ring.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 197172-69-3 | [6][9] |
| Molecular Formula | C₁₂H₁₅NO₃ | [6][9] |
| Molecular Weight | 221.25 g/mol | [6][9] |
| Appearance | Solid | [10] |
| Melting Point | 42-46 °C | [10] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [10] |
| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 | [10] |
| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N | [10] |
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.[11][12]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process in organometallic chemistry.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Synthesis
Reaction Scheme:
Methyl 3-bromobenzoate + Morpholine --(Pd catalyst, Ligand, Base)--> this compound
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 equiv)
-
Sodium tert-butoxide (NaOtBu; 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine and then methyl 3-bromobenzoate via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted.[5][14][15]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 4H | Aromatic protons |
| ~3.9 | s | 3H | -OCH₃ (methyl ester) |
| ~3.8 | t | 4H | -N-CH₂- (morpholine) |
| ~3.2 | t | 4H | -O-CH₂- (morpholine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~152 | C-N (aromatic) |
| ~130 | C-H (aromatic) |
| ~122 | C-H (aromatic) |
| ~118 | C-H (aromatic) |
| ~117 | C-CO (aromatic) |
| ~67 | -O-CH₂- (morpholine) |
| ~52 | -OCH₃ (methyl ester) |
| ~49 | -N-CH₂- (morpholine) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1120 | C-O-C stretch (morpholine) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3] The molecular ion peak ([M]⁺) is expected at m/z = 221. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 190, and cleavage of the ester group.
Applications in Drug Discovery
The morpholine moiety is a key pharmacophore in a number of approved drugs and clinical candidates.[1][3] Its incorporation is known to improve physicochemical properties such as solubility and lipophilicity, which in turn can lead to enhanced pharmacokinetic profiles.[4] this compound, as a versatile building block, can be utilized in the synthesis of a diverse range of compounds for screening in various therapeutic areas.
The N-aryl morpholine substructure is found in drugs targeting a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels.[8] The morpholine nitrogen can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions within a protein's binding site.
Derivatives of morpholinobenzoates have been investigated for their potential as anticancer agents. For instance, related structures have shown activity against non-small cell lung cancer cell lines.[6]
Safety, Handling, and Stability
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Stability and Storage
The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place.[10] Incompatible materials include strong oxidizing agents and strong acids.
For long-term storage, it is recommended to keep the compound at 2-8°C.[9]
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The presence of the morpholine moiety imparts desirable physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
- A two step synthesis of methyl 3-nitrobenzene.
- Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry.
- Synthesis method of morpholine benzoate compound.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). European Journal of Medicinal Chemistry, 213, 113168.
- Methyl 2-Methyl-3-morpholinobenzo
- Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. (2025). International Journal of Progressive Research in Engineering Management and Science, 05(01), 1438-1446.
- Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1275, 134651.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 2220-2242.
- Morpholinylbenzothiazine consider as bioactive compound. (2016). Der Pharmacia Lettre, 8(4), 86-90.
- Preparation of Methyl Benzo
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2267.
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252.
- FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Biological and Pharmaceutical Sciences, 28(02), 220-229.
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Methyl 3-morpholinobenzo
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- Methyl 3-nitrobenzo
- 3-(4-Morpholinyl)benzoic Acid Methyl Ester.
- Benzoic acid, 3-methyl-, methyl ester. NIST WebBook.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.
- ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
- FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel), and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black).
- Mass Spectrometry: Interpreting Fragmentation P
- 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). Magnetic Resonance in Chemistry, 50(11), 739-747.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (1993). Magnetic Resonance in Medicine, 30(6), 680-684.
- Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra...
- Table of Characteristic IR Absorptions.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental).
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.
- FT-IR Spectroscopic Study of M(Benzoic Acid)-Ni(CN)4 Complexes. (2004).
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzil
- Chemical Comp
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-Methyl-3-morpholinobenzoate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. chemhume.co.uk [chemhume.co.uk]
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-Morpholinobenzoate, a heterocyclic compound of increasing interest in medicinal chemistry. The core of this document is a detailed exploration of its fundamental physicochemical properties, with a primary focus on its molecular weight of 221.25 g/mol . This guide delves into its synthesis, spectroscopic characterization, and the rationale behind its growing importance in drug discovery. By synthesizing established chemical principles with field-proven insights, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and bioavailability. The strategic introduction of a morpholine moiety, as seen in this compound, is a testament to the ongoing efforts to fine-tune the pharmacokinetic and pharmacodynamic properties of small molecules. This guide will explore the unique attributes that this compound possesses and its potential applications in the development of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 221.25 g/mol | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| CAS Number | 197172-69-3 | |
| Physical Form | Solid | [1] |
| Melting Point | 42-46 °C | [1] |
| Flash Point | > 110 °C (closed cup) | [1] |
| Solubility | While specific quantitative data is limited, it is expected to be soluble in various organic solvents. |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as Methyl 3-aminobenzoate, with a morpholine-introducing reagent.
Proposed Synthesis Workflow
A plausible and efficient synthesis route starting from Methyl 3-aminobenzoate is outlined below. This method is based on well-established N-arylation reactions.
Caption: A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis procedures.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-aminobenzoate (1.0 eq), a suitable base such as potassium carbonate (2.5 eq), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Reagent: Slowly add bis(2-chloroethyl) ether (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure and analysis of analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 3H | Aromatic protons |
| ~7.0 | d | 1H | Aromatic proton |
| 3.89 | s | 3H | -OCH₃ |
| 3.87 | t, J = 4.8 Hz | 4H | -N(CH₂)₂- |
| 3.20 | t, J = 4.8 Hz | 4H | -O(CH₂)₂- |
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O |
| ~151.5 | C-N (aromatic) |
| ~131.0 | C-COOCH₃ (aromatic) |
| ~129.5 | CH (aromatic) |
| ~119.0 | CH (aromatic) |
| ~118.5 | CH (aromatic) |
| ~114.0 | CH (aromatic) |
| ~67.0 | -O(CH₂)₂- |
| ~52.0 | -OCH₃ |
| ~49.0 | -N(CH₂)₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
Sources
An In-Depth Technical Guide to the Synthesis Precursors of Methyl 3-Morpholinobenzoate
Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry
The morpholine heterocycle is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its prevalence stems from the advantageous physicochemical properties it imparts, including enhanced aqueous solubility, metabolic stability, and the ability to engage in favorable interactions with biological targets. Methyl 3-morpholinobenzoate serves as a key building block in the synthesis of more complex molecules, making the efficient and well-understood synthesis of this intermediate a critical aspect of drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and preparation of its core precursors. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and offer a comparative analysis of the most common synthetic strategies.
Core Synthetic Strategies: A Tale of Two Mechanisms
The synthesis of this compound predominantly relies on the formation of a carbon-nitrogen (C-N) bond between a methyl benzoate precursor and morpholine. Two powerful and widely adopted methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. The choice between these routes is often dictated by the nature of the starting materials, desired reaction conditions, and overall cost-effectiveness.
The Buchwald-Hartwig Amination: A Versatile Cross-Coupling Approach
The Buchwald-Hartwig amination is a robust and highly versatile method for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.
The key precursors for the synthesis of this compound via the Buchwald-Hartwig reaction are:
-
Methyl 3-halobenzoate: Typically, methyl 3-bromobenzoate or methyl 3-iodobenzoate are the preferred electrophilic partners due to their optimal reactivity in the catalytic cycle.
-
Morpholine: This readily available cyclic secondary amine serves as the nucleophilic coupling partner.
-
Palladium Catalyst and Ligand: A suitable palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) in combination with a phosphine ligand is essential for catalytic activity. The choice of ligand is critical for reaction efficiency and can influence reaction rates and yields.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (methyl 3-halobenzoate), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the C-N bond, yielding this compound and regenerating the Pd(0) catalyst.
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides with secondary amines.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd2(dba)3, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene to the flask, followed by methyl 3-bromobenzoate and morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach for Activated Arenes
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the substitution of a leaving group on an aromatic ring by a nucleophile.[4][5] For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
The key precursors for the synthesis of this compound via the SNAr reaction are:
-
Activated Methyl 3-halobenzoate: Methyl 3-fluorobenzoate is often the preferred substrate for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon. The ester group (-COOCH3) at the meta position provides some electron-withdrawing character, but additional activation is often beneficial.
-
Morpholine: As in the Buchwald-Hartwig reaction, morpholine acts as the nucleophile.
-
Base: A base, such as potassium carbonate (K2CO3) or a tertiary amine (e.g., triethylamine), is typically used to neutralize the acid generated during the reaction.
-
Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is commonly employed to facilitate the reaction.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.
-
Leaving Group Departure: The leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
This protocol is a representative procedure for the SNAr reaction of an activated aryl fluoride with an amine.
Materials:
-
Methyl 3-fluorobenzoate (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add methyl 3-fluorobenzoate, morpholine, and potassium carbonate.
-
Add DMSO to the flask and heat the reaction mixture to 100-150 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthetic Routes
The choice between the Buchwald-Hartwig amination and the SNAr reaction for the synthesis of this compound depends on several factors.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Substrate Scope | Broad; tolerates a wide range of aryl halides (Cl, Br, I). | More limited; requires an activated aromatic ring with electron-withdrawing groups. |
| Reaction Conditions | Generally milder temperatures (80-110 °C). | Often requires higher temperatures (100-150 °C). |
| Catalyst | Requires a palladium catalyst and a phosphine ligand. | Typically does not require a metal catalyst. |
| Base | Requires a strong, non-nucleophilic base (e.g., NaOtBu). | Can often be performed with weaker bases (e.g., K2CO3). |
| Cost | Can be more expensive due to the cost of the palladium catalyst and ligand. | Generally more cost-effective as it avoids expensive catalysts. |
| Yield | Often provides high to excellent yields. | Yields can be variable and are highly dependent on substrate activation. |
Synthesis of Key Precursors
The availability and purity of the starting materials are crucial for the successful synthesis of this compound. Here, we outline the preparation of the key methyl 3-halobenzoate precursors.
Synthesis of Methyl 3-Bromobenzoate
Methyl 3-bromobenzoate is readily prepared from 3-bromobenzoic acid via Fischer esterification.
Reaction: 3-Bromobenzoic acid + Methanol --(H2SO4)--> Methyl 3-bromobenzoate
Experimental Protocol:
-
Dissolve 3-bromobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-bromobenzoate.
Synthesis of Methyl 3-Fluorobenzoate
Similarly, methyl 3-fluorobenzoate can be synthesized from 3-fluorobenzoic acid using a standard esterification procedure.[3][6][7]
Reaction: 3-Fluorobenzoic acid + Methanol --(Acid Catalyst)--> Methyl 3-fluorobenzoate
Experimental Protocol:
-
Combine 3-fluorobenzoic acid and an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up the reaction as described for methyl 3-bromobenzoate to isolate the desired product.
Conclusion and Future Outlook
The synthesis of this compound is a well-established process with two primary and effective routes: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The Buchwald-Hartwig amination offers greater versatility and generally higher yields for a broader range of substrates, albeit at a higher cost due to the requirement of a palladium catalyst. The SNAr reaction, while more limited in scope, provides a more economical alternative when an appropriately activated precursor is available.
The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program, including factors such as scale, cost, and the availability of starting materials. As the demand for novel pharmaceuticals containing the morpholine scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.
References
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023-06-02). (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: [Link])
- Buchwald–Hartwig amin
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (URL: [Link])
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (URL: [Link])
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - OUCI. (URL: [Link])
- CN115490650B - Synthesis method of morpholine benzoate compound - Google P
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (2022-10-12). (URL: [Link])
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchG
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). (URL: [Link])
- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][3][8]thiadiazole Series | Request PDF - ResearchG
- Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
- 3-Fluorobenzoic acid - Wikipedia. (URL: [Link])
- Preparation of Methyl Benzo
- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
- Synthesis of Methyl Benzoate Lab - YouTube. (2020-03-21). (URL: [Link])
- Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. (URL: [Link])
- C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) - PMC - PubMed Central. (URL: [Link])
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (URL: [Link])
Sources
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods [ouci.dntb.gov.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety in Medicinal Chemistry
The IUPAC name for "Methyl 3-Morpholinobenzoate" is methyl 3-(morpholin-4-yl)benzoate . This compound belongs to a class of molecules that have garnered significant interest in the field of drug discovery and development. The morpholine heterocycle is often considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer a range of advantageous physicochemical, biological, and metabolic properties.[1] The presence of both a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom within a flexible chair-like conformation allows for diverse interactions with biological targets.[2] Furthermore, the morpholine moiety can improve a compound's pharmacokinetic profile, including enhanced aqueous solubility and metabolic stability, which are critical attributes for developing effective therapeutic agents.[1][3] In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has been shown to improve permeability across the blood-brain barrier.[2]
This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol via the Buchwald-Hartwig amination, predicted spectroscopic data for characterization, and insights into its potential applications as a versatile building block in medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 197172-69-3 | Chem-Impex |
| Molecular Formula | C₁₂H₁₅NO₃ | Sigma-Aldrich |
| Molecular Weight | 221.25 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 42-46 °C | Sigma-Aldrich |
| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | BLD Pharm |
| IUPAC Name | methyl 3-(morpholin-4-yl)benzoate | Self-derived |
Synthesis of this compound via Buchwald-Hartwig Amination
The formation of the C-N bond between the aromatic ring and the morpholine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry for the construction of arylamines.[1]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. For the coupling of a secondary cyclic amine like morpholine with an aryl halide, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated high efficacy.[4] The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. Sodium tert-butoxide is a strong, non-nucleophilic base frequently used in these reactions.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
-
Celite®
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: Anhydrous toluene is added, followed by methyl 3-bromobenzoate (1.0 equivalent) and morpholine (1.2 equivalents). The reaction mixture is stirred at room temperature for 5 minutes.
-
Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove palladium residues. The filter cake is washed with additional ethyl acetate.
-
The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 7.40-7.20 (m, 3H, Ar-H): The aromatic protons are expected to appear in this region. The proton at C2 will likely be a triplet of doublets, the proton at C4 a doublet of doublets, and the proton at C6 a doublet of doublets.
-
δ 3.89 (s, 3H, -OCH₃): A sharp singlet corresponding to the methyl ester protons.
-
δ 3.85 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O): The four protons on the carbons adjacent to the oxygen in the morpholine ring.
-
δ 3.18 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O): The four protons on the carbons adjacent to the nitrogen in the morpholine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 166.5 (C=O): The carbonyl carbon of the ester.
-
δ 151.0 (Ar-C): The aromatic carbon attached to the morpholine nitrogen.
-
δ 129.5 (Ar-CH): Aromatic CH carbons.
-
δ 120.0 - 115.0 (Ar-CH): Aromatic CH carbons.
-
δ 66.8 (-N(CH₂CH₂)₂O): The carbons in the morpholine ring adjacent to the oxygen.
-
δ 52.0 (-OCH₃): The methyl carbon of the ester.
-
δ 49.0 (-N(CH₂CH₂)₂O): The carbons in the morpholine ring adjacent to the nitrogen.
Predicted IR Spectrum (KBr Pellet)
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and morpholine methylene groups.
-
~1720 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.[6][7]
-
~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching vibration of the ester.
-
~1120 cm⁻¹: C-N stretching vibration of the aryl amine.
Predicted Mass Spectrum (EI)
-
m/z = 221 (M⁺): The molecular ion peak.
-
m/z = 190: Loss of -OCH₃ from the molecular ion.
-
m/z = 162: Loss of the ester group (-COOCH₃).
-
m/z = 134: Further fragmentation of the aromatic ring.
Reactivity and Potential Applications
This compound is a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-morpholinobenzoic acid, or converted to amides. The aromatic ring can undergo further electrophilic substitution reactions, although the morpholino group, being an activating ortho-, para-director, will influence the position of substitution.
Given the established importance of the morpholine scaffold in bioactive molecules, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored as inhibitors of various enzymes or as ligands for a range of receptors, particularly in the development of CNS-active drugs and anticancer agents.[3][8]
Conclusion
This compound is a strategically important molecule in medicinal chemistry, leveraging the beneficial properties of the morpholine moiety. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. This guide provides the foundational knowledge for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. The provided protocols and predicted data offer a solid framework for the practical use and further investigation of this versatile compound.
References
- Baskin, J. M., & Hartwig, J. F. (2007). A New Catalyst for the N-Arylation of Amines and the O-Arylation of Phenols. Organic Letters, 9(7), 1179–1182.
- Tzara, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2718.
- Kumar, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Gazzola, S., et al. (2019). The Role of Morpholine in Medicinal Chemistry. Future Medicinal Chemistry, 11(13), 1597-1610.
- Nolan, S. P., & Caddick, S. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 5(11), 1823-1826.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Brainly. Provide the IR spectrum analysis for methyl benzoate.
- Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. entegris.com [entegris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. brainly.com [brainly.com]
- 7. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
"Methyl 3-Morpholinobenzoate" SMILES notation
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic value in the landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.
Strategic Importance and Compound Identification
This compound is a bifunctional molecule of significant interest. It combines a substituted benzene ring, a common scaffold in pharmaceuticals, with two critical functional groups: a methyl ester and a morpholine moiety.
-
The Morpholine Moiety: This saturated heterocycle is a highly valued component in drug design. Its presence can significantly enhance the physicochemical properties of a lead compound. The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for modulation of pKa. Crucially, the morpholine ring often improves aqueous solubility and metabolic stability, and can enhance permeability across the blood-brain barrier, making it a staple in the design of CNS-active agents[1].
-
The Methyl Ester Group: This functional group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. The methyl group itself can also play a role in modulating a molecule's pharmacokinetic profile[2][3].
The strategic placement of the morpholine at the meta-position of the benzoate ring provides a specific vector for molecular elaboration, making it a valuable starting point for building complex molecular architectures.
Compound Identification Data
For clarity and unambiguous identification, the core data for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | 1-(3-Carbomethoxyphenyl)morpholine | |
| CAS Number | 197172-69-3 | [4][5][6] |
| SMILES Notation | COC(=O)c1cccc(c1)N2CCOCC2 | |
| Molecular Formula | C₁₂H₁₅NO₃ | [4][5] |
| Molecular Weight | 221.25 g/mol | [4][5] |
| Physical Form | Solid | |
| Melting Point | 42-46 °C |
Synthesis Protocol and Mechanistic Rationale
The most efficient and common method for synthesizing aryl amines like this compound is through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
The choice of this methodology is deliberate. It offers high yields, excellent functional group tolerance, and generally milder conditions compared to older methods like nucleophilic aromatic substitution, which would require harsh conditions and an electron-deficient aromatic ring.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system designed for reproducibility and high yield.
Step 1: Reagent Preparation and Inerting
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq) as the base, and the palladium catalyst/ligand system. A common choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) as the palladium source and Xantphos (0.04 eq) as the ligand.
-
Causality: Cesium carbonate is a strong, yet non-nucleophilic, base essential for the deprotonation of the amine and the subsequent reductive elimination step. The Pd₂(dba)₃/Xantphos system is highly effective for coupling with secondary cyclic amines like morpholine, as the wide bite angle of the Xantphos ligand facilitates the desired reaction pathway and prevents side reactions.
-
Seal the flask with septa and purge the system with dry argon or nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step 2: Addition of Solvent and Reactants
-
Through a syringe, add anhydrous, degassed toluene (or dioxane) to the flask until a concentration of ~0.2 M with respect to the aryl bromide is achieved.
-
Add morpholine (1.2 eq) to the reaction mixture via syringe.
-
Causality: Toluene is an excellent solvent for this reaction, as its high boiling point allows for elevated reaction temperatures while effectively dissolving the organic components. A slight excess of the amine ensures the complete consumption of the more valuable aryl bromide.
Step 3: Reaction Execution
-
Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
| Technique | Expected Data & Interpretation |
| ¹H NMR | δ ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho/para to the morpholine. δ ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho/para to the ester. δ ~3.88 ppm (s, 3H): Methyl ester (-OCH₃) protons. δ ~3.85 ppm (t, 4H): Morpholine protons adjacent to oxygen (-CH₂-O). δ ~3.20 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N). Interpretation: The distinct signals for the methyl ester and morpholine protons, along with the characteristic splitting pattern of the substituted aromatic ring, confirm the connectivity of all fragments. |
| ¹³C NMR | δ ~166 ppm: Ester carbonyl carbon (C=O). δ ~151 ppm: Aromatic carbon attached to nitrogen (C-N). δ ~131 ppm: Aromatic carbon attached to the ester group. δ ~115-130 ppm: Remaining aromatic carbons. δ ~66 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O). δ ~52 ppm: Methyl ester carbon (-OCH₃). δ ~49 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N). Interpretation: The chemical shifts are indicative of the electronic environment of each carbon atom, confirming the presence of the ester, the C-N bond, and the morpholine ring structure. |
| Mass Spec (ESI+) | [M+H]⁺ = 222.11: Calculated for C₁₂H₁₆NO₃⁺. Interpretation: The observed mass of the protonated molecular ion precisely matches the calculated exact mass, confirming the molecular formula and overall composition of the compound. |
| FT-IR | ~2850-2960 cm⁻¹: C-H stretching (aliphatic). ~1720 cm⁻¹: Strong C=O stretching (ester). ~1600 cm⁻¹: C=C stretching (aromatic). ~1230 cm⁻¹: C-O stretching (ester). ~1120 cm⁻¹: C-N stretching (aryl amine). Interpretation: The presence of strong, characteristic absorption bands for the ester carbonyl and other key functional groups provides definitive evidence of the compound's structure. |
Role and Application in Drug Discovery
This compound is not an end-product but a strategic starting point. Its value lies in its potential as a core scaffold for building libraries of drug candidates.
Scaffold-Based Drug Design
The compound can be integrated into a drug discovery workflow as a foundational piece for exploring a specific chemical space. The ester provides a reactive site for diversification, while the morpholine-substituted ring serves as a stable anchor that imparts favorable drug-like properties.
Caption: Role of this compound in a drug discovery cascade.
Causality in Application:
-
Improving Pharmacokinetics (PK): As established, the morpholine ring is a well-known "PK modulator." Its inclusion can break planarity, reduce lipophilicity compared to other cyclic amines, and provide a metabolically stable anchor, often leading to improved oral bioavailability and half-life[1].
-
Vectorial Chemical Exploration: By converting the methyl ester to an amide, medicinal chemists can systematically introduce a wide array of chemical groups (the "R" groups in the diagram). This allows for the precise probing of a target's binding pocket to identify key interactions that enhance potency and selectivity.
-
Fragment-Based Growth: The molecule itself can be considered a "fragment" or building block. Its 3D shape and distribution of hydrogen bond donors/acceptors can be computationally docked into protein targets, with synthetic efforts focused on growing the molecule from the ester position to fill unoccupied pockets.
Conclusion
This compound represents more than just a chemical entry in a catalog. It is a thoughtfully designed building block that leverages established medicinal chemistry principles. Its synthesis via robust palladium catalysis is efficient and scalable. Its structure provides a unique combination of a drug-like morpholine moiety and a versatile synthetic handle, making it an invaluable asset for any research team engaged in the design and development of novel small-molecule therapeutics. Understanding the rationale behind its synthesis and application empowers scientists to utilize it to its fullest potential in the quest for new medicines.
References
- Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.
- PubChem. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate.
- MySkinRecipes. (n.d.). Methyl 2-Methyl-3-morpholinobenzoate.
- PubChem. (n.d.). Methyl 3-(acetylamino)benzoate.
- PubChem. (n.d.). Morpholine benzoate.
- Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).
- PubChem. (n.d.). Methyl 3-formylbenzoate.
- Lin, S. Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
- PubChem. (n.d.). Methyl 3-acetylbenzoate.
- Wikipedia. (n.d.). Methyl benzoate.
- G. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed.
- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- PubChem. (n.d.). Methyl 3-Hydroxybenzoate.
- ResearchGate. (2014). Synthesis of methyl 3-cyanobenzoate by a green process.
- NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. WebBook.
- FooDB. (n.d.). Showing Compound Methyl benzoate (FDB012198).
- NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. WebBook.
- YouTube. (2020). Synthesis of Methyl Benzoate Lab.
- PubChem. (n.d.). Benzoic acid, 3-methyl-, methyl ester.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 197172-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. usbio.net [usbio.net]
- 6. 197172-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
"Methyl 3-Morpholinobenzoate" safety data sheet
Introduction:
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of a sound safety protocol.
| Property | Value | Source |
| Chemical Name | Methyl 3-Morpholinobenzoate | |
| Synonym(s) | 1-(3-Carbomethoxyphenyl)morpholine, 3-(Morpholin-4-yl)benzoic Acid Methyl Ester | [2] |
| CAS Number | 197172-69-3 (Note: Some suppliers may list other CAS numbers, it is crucial to verify) | [2] |
| Molecular Formula | C12H15NO3 | |
| Molecular Weight | 221.25 g/mol | |
| Physical Form | Solid | |
| Melting Point | 42-46 °C (literature) | [3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
Hazard Identification and GHS Classification (Inferred)
Due to the absence of a comprehensive SDS, the following GHS classification is inferred based on available data and the known hazards of the morpholine moiety. Morpholine itself is a strong skin and eye irritant.[4] It is reasonable to anticipate that this compound may exhibit some of these properties. One supplier of a similar CAS number (145127-37-3) provides a GHS classification.[5]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Basis for Inferred Classification:
-
Skin and Eye Irritation: The morpholine functional group is known to be a strong irritant.[4] The provided GHS classification from a supplier aligns with this expectation.[5] According to GHS criteria, substances that cause reversible skin or eye irritation are classified as Category 2.[6][7][8]
-
Respiratory Irritation: As a fine solid, there is a potential for airborne dust to cause respiratory tract irritation upon inhalation. This is a common hazard for many powdered organic compounds.
Proactive Safety: Risk Assessment and the Hierarchy of Controls
Before any experimental work begins, a thorough risk assessment is mandatory. This process allows for the implementation of appropriate safety measures. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.
Caption: Risk Assessment Workflow for this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize exposure and maintain the compound's integrity.
Engineering Controls
The primary defense against inhalation of fine powders is the use of proper ventilation.
-
Fume Hood: All manipulations of solid this compound, including weighing and transferring, should be conducted within a certified chemical fume hood.[9] This is crucial to prevent the inhalation of any airborne dust.
Personal Protective Equipment (PPE)
Appropriate PPE provides a critical barrier against direct contact.[10]
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or dust.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. It is good practice to double-glove when handling potent compounds.
-
Protective Clothing: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or reaction vessel inside the fume hood. Avoid creating dust clouds.
-
Transfer: If transferring to a reaction flask, do so carefully to minimize the generation of dust. A powder funnel can be beneficial.
-
Cleaning: Immediately after use, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.
-
Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[9]
Storage Requirements
Proper storage is vital for both safety and chemical stability.
| Storage Condition | Requirement | Rationale |
| Location | Store in a cool, dry, well-ventilated area. | Prevents degradation from heat and moisture. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to air/moisture. |
| Compatibility | Store away from strong oxidizing agents and strong acids. | Although specific reactivity data is limited, this is a general precaution for amines. |
| Classification | Storage Class 13: Non-Combustible Solids. | Based on supplier information. |
Emergency Procedures
A clear and practiced emergency plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.[11]
Spill Response
Caption: Spill Response for a Solid Chemical.
Toxicological Profile (Inferred)
Direct toxicological data for this compound is scarce. However, the toxicity of the parent heterocycle, morpholine, is well-documented and provides a basis for a conservative safety approach.
-
Acute Toxicity: Morpholine is harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause irritation or burns.
-
Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic. However, it is important to note that secondary amines like morpholine can react with nitrites to form N-nitrosamines, some of which are carcinogenic.[12] This is primarily a concern in industrial settings or under specific chemical conditions, but it underscores the importance of avoiding contamination and storing the compound properly.
-
Reproductive/Developmental Toxicity: No specific data is available for this compound.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Streams: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Conclusion
While this compound is a valuable reagent in organic synthesis, the lack of a comprehensive, publicly available SDS necessitates a cautious and proactive approach to safety. By understanding its physical properties, inferring potential hazards from its chemical structure, and rigorously applying the principles of risk assessment and the hierarchy of controls, researchers can handle this compound safely and effectively. Always prioritize working in a well-ventilated area, using appropriate PPE, and having a clear emergency plan in place.
References
- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. In NCBI Bookshelf.
- ECHA. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France.
- ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation.
- Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation.
- Safety Guidelines | Organic Chemistry I Lab. (n.d.). LibreTexts.
- U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 10 grams.
- Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Morpholine: Human health tier II assessment.
- INCHEM. (1995). Morpholine (HSG 92, 1995).
- ES CHEM Co.,Ltd. (2024, October 5). Toxicity of morpholine.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
Sources
- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 197172-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 145127-37-3 this compound AKSci 7038AJ [aksci.com]
- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. schc.org [schc.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. Morpholine (HSG 92, 1995) [inchem.org]
"Methyl 3-Morpholinobenzoate" spectroscopic data (NMR, IR, MS)
An In-Depth Spectroscopic Guide to Methyl 3-Morpholinobenzoate
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in drug development and organic synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the structural characterization of this molecule. The guide synthesizes available experimental data with theoretical predictions to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound is a disubstituted benzene derivative featuring a methyl ester and a morpholine group at the meta position. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide delves into the expected and observed spectroscopic signatures of this compound, providing a foundational reference for its analysis.
Molecular Structure
The structural integrity of this compound is the basis for the interpretation of all its spectroscopic data. The molecule consists of a central benzene ring, a methyl ester group (-COOCH₃), and a morpholino group (-N(CH₂CH₂)₂O).
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.
Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using Chloroform-d (CDCl₃) as the solvent.[3] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Data Summary:
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| 7.58 | m | - | Aromatic H |
| 7.54 | d | 7.6 | Aromatic H |
| 7.33 | t | 7.9 | Aromatic H |
| 7.11-7.08 | m | - | Aromatic H |
| ~3.90 | s | - | -OCH₃ |
| ~3.87 | t | ~4.8 | -O-CH₂- (Morpholine) |
| ~3.20 | t | ~4.8 | -N-CH₂- (Morpholine) |
Note: The chemical shifts for the methyl and morpholine protons are estimated based on standard values as they were not explicitly provided in the cited source.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.0 ppm): The signals in this region are characteristic of the protons on the benzene ring. The observed multiplets and coupling constants are consistent with a 1,3-disubstituted pattern.[3] The downfield shifts of the protons at 7.58 and 7.54 ppm can be attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.
-
Methyl Ester Protons (~3.90 ppm): A singlet peak is expected for the three equivalent protons of the methyl group of the ester functionality. Its chemical shift is in the typical range for methyl esters.
-
Morpholine Protons (~3.87 and ~3.20 ppm): The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a lower field (~3.87 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂- at ~3.20 ppm). Both signals are expected to be triplets due to coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of experimental data in the searched literature, the following chemical shifts are predicted based on computational models and data from analogous compounds such as methyl 3-nitrobenzoate and methyl 3-methylbenzoate.[4][5][6]
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) / ppm | Assignment |
| ~167 | C=O (Ester) |
| ~151 | Aromatic C-N |
| ~131 | Aromatic C-COOCH₃ |
| ~129 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~67 | -O-CH₂- (Morpholine) |
| ~52 | -OCH₃ |
| ~49 | -N-CH₂- (Morpholine) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (~167 ppm): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift due to the strong deshielding effect of the two adjacent oxygen atoms.
-
Aromatic Carbons (117-151 ppm): Six distinct signals are predicted for the six carbons of the benzene ring. The carbon attached to the nitrogen of the morpholine group is predicted to be the most deshielded among the ring carbons. The carbon attached to the ester group is also expected to be significantly downfield. The remaining four signals correspond to the aromatic C-H carbons.
-
Morpholine and Methyl Carbons (49-67 ppm): The carbon atoms of the morpholine ring adjacent to the oxygen atom are expected to be more deshielded (~67 ppm) than those adjacent to the nitrogen atom (~49 ppm). The methyl carbon of the ester group is predicted to have a chemical shift of around 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental spectrum for this compound was not found, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.[7][8][9][10][11]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2800 | Medium | Aliphatic C-H Stretch (Morpholine & -OCH₃) |
| ~1720 | Strong | C=O Stretch (Aromatic Ester) |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1120 | Strong | C-N Stretch (Tertiary Amine) |
| ~1100 | Strong | Symmetric C-O-C Stretch (Ether in Morpholine) |
Interpretation of the Predicted IR Spectrum:
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is the most characteristic signal and is indicative of the carbonyl group of the aromatic ester.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine and methyl groups should appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Bands of medium to weak intensity around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain several strong bands corresponding to the C-O stretching of the ester and the ether functionality within the morpholine ring, as well as the C-N stretching of the tertiary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₅NO₃), the molecular weight is 221.26 g/mol .
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 221
Proposed Fragmentation Pathway:
In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation.[12][13][14] The most likely fragmentation pathways for this compound would involve the loss of the methoxy group from the ester, or cleavage of the morpholine ring.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Interpretation of the Proposed Fragmentation:
-
Loss of a Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, which would result in a fragment with an m/z of 190.
-
Cleavage of the Morpholine Ring: Alpha-cleavage next to the nitrogen atom of the morpholine ring could lead to the loss of a C₄H₇ fragment, resulting in an ion at m/z 166.
-
Further Fragmentation: The fragment at m/z 190 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 134.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound by integrating available experimental data with well-established theoretical principles. The presented NMR, IR, and MS data and their interpretations offer a robust framework for the identification and structural elucidation of this compound. While experimental data for ¹³C NMR, IR, and MS would provide ultimate confirmation, the predictive analysis herein serves as a reliable reference for researchers and scientists working with this molecule.
References
- Arylamine Synthesis Enabled by a Photocatalytic Skeletal-Rearrangement Dehydrogenative Aromatization Str
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
- Infrared Spectroscopy. Illinois State University, Department of Chemistry. (2015). [Link]
- Palladium-catalyzed and Norbornene-mediated CH Amination and CO Alkenylation of Aryl Triflates - Supporting Information. The Royal Society of Chemistry. (2023). [Link]
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
- 8 Chemistry-M
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Quora. (2015). [Link]
- IR Spectroscopy Tutorial: Amines. UCLA Department of Chemistry and Biochemistry. (n.d.). [Link]
- Fragmentation (mass spectrometry). Wikipedia. (n.d.). [Link]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
- Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). [Link]
- Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors.
- Compounds of (3-(5-Chloro-2-hydroxyphenyl)-1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (n.d.). [Link]
- Mass Spectrometry Fragment
- PLEASE help, I am EXTREMELY confused!!Reaction of methyl-3-fluorobenzoate with morpholine. Use the spectroscopic data to determine the product of this reaction. Chegg. (2023). [Link]
- Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. (2022). [Link]
- Methyl 3-(acetylamino)
- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
- Supplementary Information. Royal Society of Chemistry. (n.d.). [Link]
Sources
- 1. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 2. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. quora.com [quora.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
The Morpholine Story: From Industrial Workhorse to Privileged Scaffold in Drug Discovery
An In-depth Technical Guide:
Introduction
In the vast lexicon of organic chemistry, few heterocyclic scaffolds have demonstrated the quiet, persistent utility of morpholine. This simple, six-membered saturated heterocycle, containing both an ether and a secondary amine functional group, has journeyed from an industrial commodity to a cornerstone of modern medicinal chemistry. Its unassuming structure belies a unique combination of physicochemical properties that medicinal chemists have repeatedly exploited to overcome challenges in drug design, particularly in optimizing solubility, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comprehensive overview of the discovery and history of morpholine-containing compounds, tracing their evolution from early synthesis and industrial applications to their current status as integral components of numerous life-saving therapeutics.
Part 1: The Genesis of a Scaffold: Discovery and Early Industrial Utility
The Discovery and Naming of Morpholine
The story of morpholine begins in the late 19th century with the German chemist Ludwig Knorr.[1] While Knorr is renowned for several eponymous reactions, including the Knorr quinoline and pyrrole syntheses, his work also led to the first synthesis of this heterocycle.[2] The name "morpholine" itself is a historical curiosity; it is believed that Knorr incorrectly postulated that this heterocyclic backbone was a core part of the morphine structure, hence the name.[3][4]
First Synthesis: The Dehydration of Diethanolamine
The classical and still industrially relevant method for producing morpholine is the dehydration of diethanolamine using a strong acid, such as sulfuric acid.[1][5] This process involves heating diethanolamine to at least 150°C in the presence of the acid, which catalyzes the intramolecular cyclization to form the morpholine ring.[1] The resulting morpholine is then liberated by neutralization with a base and purified by distillation.[1]
Experimental Protocol: Classical Synthesis of Morpholine
-
Reaction Setup: Diethanolamine is added to a reaction vessel suitable for high-temperature heating.
-
Acid Catalyst: Concentrated sulfuric acid is carefully added to the diethanolamine.
-
Cyclization/Dehydration: The mixture is heated, typically to 200-210°C, driving off water and forming morpholine hydrochloride.[6]
-
Neutralization: The reaction mixture is cooled and then neutralized with a base, such as calcium oxide or a strong alkali, to form the free base of morpholine.[1][6]
-
Purification: The crude morpholine is recovered via distillation.[1][6] For laboratory-scale purification, this may involve drying over potassium hydroxide followed by fractional distillation over sodium metal.[6]
Caption: Acid-catalyzed dehydration of diethanolamine to form morpholine.
Early Industrial Applications
Before its widespread adoption in pharmaceuticals, morpholine's unique properties made it a valuable commodity in various industrial sectors.[3]
-
Corrosion Inhibition: One of its largest applications is as a corrosion inhibitor in steam boiler systems, including those in fossil fuel and nuclear power plants.[5] Because morpholine's volatility is similar to that of water, it distributes evenly throughout both the water and steam phases, neutralizing carbonic acid and protecting the entire system.[5]
-
Rubber Chemicals: Morpholine is a key intermediate for producing rubber vulcanization accelerators, which are essential for the curing process.[3][7]
-
Waxes and Emulsifiers: Morpholine fatty acid salts act as effective emulsifiers.[3] This property was famously used in creating waxes and protective coatings for fruits and vegetables to prevent fungal and insect contamination, though this application is now restricted in some regions like the European Union.[3][8]
-
Other Uses: It has also been employed as a solvent for resins and dyes, in the production of optical brighteners for detergents, and in agricultural fungicides.[3][5][7][9]
Part 2: The Pharmacological Awakening: Morpholine as a Privileged Scaffold
The transition from an industrial chemical to a "privileged scaffold" in medicinal chemistry was driven by the recognition that incorporating a morpholine ring into a molecule could predictably and favorably modulate its properties.
Why Morpholine? Key Physicochemical Properties
The morpholine moiety imparts several desirable characteristics to a drug candidate, making it a powerful tool for lead optimization.[10][11][12]
-
Enhanced Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, and the overall polarity of the ring can significantly improve a compound's solubility in water. This is critical for oral bioavailability and formulation.
-
Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[10][11] This can increase a drug's half-life and reduce the potential for toxic metabolites.
-
Favorable pKa: As a secondary amine, the nitrogen atom is basic, with a conjugate acid pKa of approximately 8.5.[9] This allows for the formation of stable, crystalline salts and ensures that a significant portion of the molecule is ionized at physiological pH, further aiding solubility.
-
Structural and Conformational Benefits: The rigid chair-like conformation of the ring can help to properly orient other functional groups for optimal binding to a biological target, acting as a scaffold that directs appendages into the correct position.[12]
Landmark Morpholine-Containing Drugs
The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. It is a building block in numerous blockbuster drugs.[4][5]
Table 1: Selected Landmark Drugs Featuring the Morpholine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action | Key Role of Morpholine |
| Linezolid | Antibiotic | Inhibits bacterial protein synthesis | Part of the core oxazolidinone structure; essential for activity. |
| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor | Enhances aqueous solubility and pharmacokinetic properties. |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) receptor antagonist | Core structural component contributing to optimal PK/PD profile.[10][11] |
| Reboxetine | Antidepressant | Norepinephrine reuptake inhibitor | Contributes to the drug's overall physicochemical properties.[10][11] |
| Roflumilast | COPD | Phosphodiesterase-4 (PDE4) inhibitor | Modulates solubility and metabolic stability. |
Case Study: Gefitinib (Iressa)
Gefitinib is a highly successful targeted cancer therapy used to treat non-small cell lung cancer with specific mutations in the epidermal growth factor receptor (EGFR). The inclusion of a morpholine group was a deliberate and critical design choice.
The morpholine moiety is attached to the quinazoline core of the molecule. Its primary role is to act as a solubilizing group. By introducing this polar, hydrophilic functional group, the developers of Gefitinib were able to ensure the molecule had sufficient aqueous solubility for oral administration and favorable distribution in the body. This strategic placement allows the drug to maintain its potent inhibitory activity at the EGFR kinase domain while possessing the drug-like properties necessary for clinical success.
Caption: Role of the morpholine group in the design of Gefitinib.
Part 3: The Synthetic Evolution: Modern Approaches to Morpholine Derivatives
While the classical synthesis is suitable for the parent compound, drug discovery requires access to a diverse range of substituted morpholines to explore structure-activity relationships (SAR). This need has driven the development of more versatile synthetic methodologies.
Key Synthetic Strategies
-
N-Alkylation/Arylation of Morpholine: The most direct method for functionalizing the nitrogen atom. This involves reacting morpholine with various electrophiles like alkyl halides, or through more advanced methods like Buchwald-Hartwig amination for arylation.
-
Synthesis from Amino Alcohols: Modern methods provide greener and more efficient ways to synthesize the morpholine ring from 1,2-amino alcohols. A recent protocol uses ethylene sulfate as an inexpensive reagent for a one or two-step redox-neutral conversion, allowing for the synthesis of a wide variety of substituted morpholines.[13]
Experimental Protocol: N-Alkylation of Morpholine (Illustrative)
-
Setup: Dissolve morpholine in a suitable aprotic solvent (e.g., acetonitrile).
-
Base: Add a non-nucleophilic base (e.g., potassium carbonate) to act as a proton scavenger.
-
Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide) to the stirring solution.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Workup: Quench the reaction, perform an aqueous workup to remove salts, and extract the product with an organic solvent.
-
Purification: Purify the resulting N-substituted morpholine product via column chromatography or distillation.
Conclusion
The history of morpholine is a compelling example of a molecule's journey from humble industrial beginnings to a position of prominence in the high-stakes world of drug discovery. Its discovery, rooted in the foundational explorations of 19th-century organic chemistry, gave rise to a compound whose utility was first realized in boilers and rubber factories. However, a deeper understanding of its physicochemical properties—solubility, stability, and structural rigidity—unveiled its true potential. Today, the morpholine ring is a validated "privileged scaffold," a reliable building block that medicinal chemists use to craft safer and more effective medicines. As synthetic methodologies continue to evolve, offering even greater access to novel morpholine derivatives, its role in the future of pharmaceutical innovation is secure.
References
- ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- International Agency for Research on Cancer. (n.d.).
- Ataman Kimya. (n.d.).
- Buali Sina Chemistry. (2025, November 26). Morpholine | 6 Advantages and Disadvantages of Using.
- PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Wikipedia. (n.d.). Morpholine.
- National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry.
- YouTube. (2022, August 1).
- ChemicalBook. (2023, April 23).
- ACS Publications. (2024, October 17).
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
- Wikipedia. (n.d.). Ludwig Knorr.
- ChemistryViews. (2021, June 4).
- Wikipedia. (n.d.). Knorr quinoline synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
Sources
- 1. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent incorporation into a multitude of clinically successful and experimental drugs is a testament to its unique and advantageous physicochemical, metabolic, and biological properties.[3][4] This technical guide offers a comprehensive analysis of the morpholine moiety's biological significance in drug discovery. We will explore its fundamental physicochemical characteristics, its profound impact on the pharmacokinetic profiles of drug candidates, its role in direct target engagement, and the strategic considerations for its incorporation into novel molecular entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile pharmacophore.
The Fundamental Advantage: Physicochemical and Structural Properties
The utility of the morpholine ring in drug design is not coincidental; it stems directly from its inherent structural and electronic features. This simple heterocycle, containing both an ether and a secondary amine, offers a finely tuned balance of properties that are highly desirable in a drug candidate.[5][6]
The morpholine ring's structure confers a unique set of properties that medicinal chemists can exploit. The presence of the oxygen atom and the chair-like conformation are key to its function.
Caption: Key Physicochemical and Structural Features of the Morpholine Moiety.
A Quantitative Comparison
To fully appreciate the advantages of the morpholine ring, it is instructive to compare its properties to other commonly used cyclic amines in medicinal chemistry.
| Property | Morpholine | Piperidine | Piperazine (N1-H) |
| pKa | ~8.4 - 8.7[1][7] | ~11.2 | ~9.7 (pKa1), ~5.6 (pKa2) |
| LogP | -0.86 | 0.93 | -1.1 |
| Hydrogen Bonding | 1 H-bond acceptor (O), 1 H-bond donor/acceptor (N-H) | 1 H-bond donor/acceptor (N-H) | 2 H-bond donor/acceptors (N-H) |
| Key Advantage | Balanced basicity and polarity, metabolic stability[7][8] | Simple lipophilic scaffold | Two points of attachment, high water solubility |
| Common Liability | Can be metabolically labile in some contexts[9] | High basicity (potential for off-target effects) | High polarity (can limit BBB penetration), potential for reactive metabolites |
Enhancing Pharmacokinetics: The Morpholine Effect on ADME
Perhaps the most significant contribution of the morpholine moiety in drug discovery is its ability to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound.[3][10] A compound with high potency in vitro is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations.
Caption: Workflow illustrating the strategic use of morpholine to improve ADME properties.
Solubility and Permeability
The morpholine ring provides an optimal balance of hydrophilicity and lipophilicity.[8][11] Its ability to engage in hydrogen bonding and its polarity, conferred by the two heteroatoms, typically enhances aqueous solubility compared to purely carbocyclic or more lipophilic heterocyclic analogues.[6] Crucially, its modulated pKa ensures that a significant fraction of the molecule remains in a neutral, more lipophilic state at physiological pH, which is essential for passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier (BBB).[8][12]
Metabolic Stability
The morpholine ring is generally considered to be metabolically robust.[5][7] While adjacent carbons can be susceptible to oxidation, the ring itself often resists cleavage. This is a common strategy used by medicinal chemists to block a site of metabolism on a parent molecule. By replacing a metabolically labile group (e.g., an N,N-dimethylamino group that is easily N-dealkylated) with a morpholine, the metabolic stability and, consequently, the in vivo half-life of the compound can be significantly increased.[3]
Role in CNS Drug Discovery
The properties of morpholine make it particularly valuable for central nervous system (CNS) drugs, where crossing the blood-brain barrier is a major challenge.[13] The moiety's ability to balance the required lipophilicity for BBB penetration with sufficient aqueous solubility for formulation and distribution is a key advantage.[8][12] Several approved CNS drugs, such as the antidepressant Reboxetine and the anxiolytic Doxapram, feature a morpholine ring, underscoring its utility in this therapeutic area.[8][12]
The Morpholine Moiety in Approved Therapeutics
The widespread success of the morpholine scaffold is best illustrated by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas.[7][14] In many cases, the morpholine ring is not just a passive solubilizing group but an integral component of the pharmacophore, directly interacting with the biological target.[3][4]
| Drug | Therapeutic Class | Role of the Morpholine Moiety |
| Linezolid | Antibiotic | The morpholine ring is a key part of the pharmacophore, binding to the bacterial 50S ribosomal subunit.[5][15] It also contributes to the drug's favorable oral bioavailability. |
| Gefitinib (Iressa) | Anticancer (EGFR Inhibitor) | The morpholine group enhances aqueous solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase.[15] |
| Aprepitant | Antiemetic (NK1 Antagonist) | The morpholine moiety is crucial for potency and imparts favorable pharmacokinetic properties, including metabolic stability.[14] |
| Reboxetine | Antidepressant (NRI) | The morpholine ring is essential for activity and helps to achieve the optimal physicochemical properties for CNS penetration.[11][12] |
| Canertinib | Anticancer | The morpholine group is known to block the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[16] |
| Fenpropimorph | Agricultural Fungicide | The morpholine ring is a key structural component for its activity as an ergosterol biosynthesis inhibitor.[15] |
Experimental Workflow for Evaluating Morpholine Incorporation
When a lead compound is identified with suboptimal ADME properties, a common medicinal chemistry strategy is to synthesize an analogue containing a morpholine moiety. The following is a self-validating, stepwise workflow to assess the impact of this modification.
Objective: To determine if replacing a metabolically labile or poorly soluble group with a morpholine improves the overall drug-like properties without compromising biological potency.
Step 1: Design and Synthesis of the Morpholine Analogue
-
Rationale: The primary goal is to create the target molecule for comparative testing. Synthetic routes are chosen based on accessibility and the ability to introduce the morpholine ring efficiently.[17]
-
Methodology:
-
Identify the site for modification on the lead compound (e.g., a terminal amine, an alkyl halide).
-
Select an appropriate synthetic strategy. Common methods include nucleophilic substitution of a leaving group with morpholine or reductive amination of an aldehyde/ketone with morpholine.[11]
-
Synthesize the analogue on a sufficient scale for all subsequent assays.
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
-
Step 2: Comparative Physicochemical Profiling
-
Rationale: To quantitatively measure the change in fundamental properties that govern ADME.
-
Methodology:
-
Aqueous Solubility: Perform a kinetic solubility assay using nephelometry or a thermodynamic solubility assay in phosphate-buffered saline (PBS) at pH 7.4. Compare the result directly to the parent compound.
-
Lipophilicity (LogD): Measure the octanol/water distribution coefficient at pH 7.4. This is a key predictor of membrane permeability and potential for non-specific binding.
-
pKa Determination: Use potentiometric titration or UV-metric methods to confirm the basicity of the morpholine nitrogen in the context of the new molecule.
-
Step 3: In Vitro ADME and Potency Assessment
-
Rationale: To evaluate the impact on metabolic stability and biological activity in a controlled, in vitro environment.
-
Methodology:
-
Metabolic Stability Assay: Incubate the parent compound and the morpholine analogue with human liver microsomes (HLM) or hepatocytes. Monitor the disappearance of the parent compound over time using LC-MS/MS. The key output is the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer half-life for the morpholine analogue validates the strategy.
-
Permeability Assay: Use a cell-based model such as Caco-2 or MDCK cells to assess passive permeability. This is particularly critical for orally administered drugs or CNS candidates.
-
Primary Potency Assay: Re-test the morpholine analogue in the primary biological assay (e.g., enzyme inhibition IC₅₀, receptor binding Ki) to ensure that the structural modification has not negatively impacted target engagement. A loss of potency would require further optimization.
-
Step 4: Data Analysis and Decision Making
-
Rationale: To synthesize all data points into a clear decision for the project team.
-
Methodology:
-
Tabulate the data for the parent compound and the morpholine analogue side-by-side.
-
Assess the outcome: Did solubility and/or metabolic stability improve? Was potency maintained?
-
If the goals are met, the morpholine analogue becomes a candidate for further in vivo pharmacokinetic and efficacy studies. If potency was lost, the morpholine may need to be repositioned, or other structural changes may be required.
-
Future Perspectives and Bioisosteric Replacements
The utility of morpholine continues to expand. The continuous demand for new drugs ensures that research into novel morpholine derivatives with enhanced biological activities and improved safety profiles will persist.[17] Furthermore, the concept of bioisosterism is being applied to the morpholine ring itself.[18] For instances where the morpholine ring may still present a metabolic liability or suboptimal properties, medicinal chemists have developed bioisosteres—structurally different groups that retain the key physicochemical and conformational features of morpholine.[9][19] Examples include spiro-oxetanes and bicyclic analogues, which aim to introduce more sp³ character and improve properties like solubility while mimicking the geometry of the morpholine ring.[20]
Conclusion
The morpholine moiety is far more than a simple solubilizing group; it is a versatile and powerful tool in the medicinal chemist's arsenal.[21] Its unique and finely tuned physicochemical properties allow for the systematic improvement of a drug candidate's pharmacokinetic profile, often while maintaining or even enhancing biological potency.[22] From improving solubility and metabolic stability to enabling CNS penetration and providing key binding interactions, the morpholine ring has proven its value time and again, cementing its status as a truly privileged scaffold in the ongoing quest for safer and more effective medicines.
References
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- A Minireview on the Morpholine-Ring-Containing U.S.
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Morpholine. Wikipedia. [Link]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
- Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]
- A review on pharmacological profile of Morpholine derivatives.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijprems.com [ijprems.com]
- 15. Morpholine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Morpholinobenzoates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][4] These attributes have led to its incorporation into a wide array of approved drugs, from kinase inhibitors like Gefitinib to antibiotics like Linezolid.[2][5]
This guide focuses on a specific class of morpholine-containing compounds: the morpholinobenzoates . These molecules, characterized by a morpholine ring attached to a benzoic acid core, have emerged as a promising scaffold for developing novel therapeutics, particularly in oncology. We will dissect the structure-activity relationship (SAR) of this molecular family, offering a detailed analysis of how discrete structural modifications influence biological activity. The primary focus will be on their role as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in oncogenic signaling pathways.[6][7][8]
The Morpholinobenzoate Pharmacophore: A Structural Overview
The foundational structure of the morpholinobenzoates discussed herein is the 2-morpholino-5-N-benzylamino benzoic acid scaffold.[6][7] This core can be systematically divided into four key regions, each offering a vector for chemical modification to probe and optimize biological activity. Understanding the role of each component is fundamental to rational drug design.
Caption: General pharmacophore of the 2,5-substituted morpholinobenzoate scaffold.
Core Structure-Activity Relationships: Deconstructing the Pharmacophore
The biological activity of morpholinobenzoate derivatives is exquisitely sensitive to their chemical architecture. The following sections detail the SAR for each key region of the pharmacophore, drawing on empirical data from studies targeting PC-PLC.
Region A: The Morpholine Moiety - An Essential Anchor
The morpholine ring is not merely a solubilizing group; it is an indispensable component for biological activity. Studies have shown that both the nitrogen and oxygen atoms are critical for interaction with the target enzyme.
-
The Morpholinyl Nitrogen: Its basicity allows for potential ionic interactions or hydrogen bonding within the enzyme's active site. Crucially, replacing the morpholine ring with a tetrahydropyran (THP) equivalent, which removes the nitrogen atom, results in a complete loss of PC-PLC inhibitory activity.[7] This strongly indicates that the nitrogen atom is essential for binding or correct orientation within the active site.[7]
-
The Morpholinyl Oxygen: The oxygen atom often acts as a hydrogen bond acceptor, anchoring the molecule to specific amino acid residues in the target protein.[9] This interaction contributes significantly to the binding affinity and overall potency of the compound.
Region B: The Benzoate Scaffold - The Importance of Positional Isomerism
The relative positioning of the substituents on the central benzoic acid ring is a critical determinant of efficacy. For PC-PLC inhibitors, a specific substitution pattern has been identified as optimal.
-
2,5-Substitution vs. 2,4-Substitution: When comparing isomers, compounds with the morpholine at the C2 position and the N-benzylamino group at the C5 position consistently demonstrate superior inhibitory activity against PC-PLC compared to their 2,4-substituted counterparts.[7] For carboxylic acid derivatives, this change in substitution pattern led to a 3-fold decrease in inhibition, while for hydroxamic acids, it resulted in a 1.5-fold decrease.[7] This highlights the precise spatial arrangement required for effective interaction with the enzyme's active site.
Region C: The C1-Functional Group - The Zinc-Binding Head
The functional group at the C1 position of the benzoate ring often interacts directly with key components of the enzyme's catalytic machinery, such as metal cofactors.
-
Carboxylic Acid: The parent compounds feature a carboxylic acid, which can coordinate with metal ions like Zn²⁺ present in the active site of metalloenzymes like PC-PLC.
-
Hydroxamic Acid: A highly effective modification involves replacing the carboxylic acid with a hydroxamic acid (-CONHOH). This moiety is a stronger chelator of the Zn²⁺ ion.[8] This modification has been shown to yield inhibitors with potent anti-proliferative activity in cancer cell lines, often far exceeding that of the corresponding carboxylic acids.[8]
-
Esters: Methyl ester derivatives have also been synthesized and show moderate biological activity.[7] These can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form.
Region D: The C5-Substituent - Modulating Potency and Selectivity
The substituent at the C5 position, typically an N-benzylamino group, provides a versatile handle for fine-tuning the compound's potency and selectivity.
-
N-Methylation: Methylation of the benzylic nitrogen atom has been shown to be a beneficial modification, with N-methylated compounds ranking among the most biologically active in the series.[6][7] This may be due to a combination of factors, including increased lipophilicity, altered hydrogen bonding capacity, or the adoption of a more favorable binding conformation.
-
Benzyl Ring Substitution: Adding substituents to the peripheral benzyl ring allows for the exploration of additional binding pockets. For instance, ester derivatives with a 2-bromo substitution on the benzyl ring demonstrated some of the highest anti-proliferative activity in HCT116 and MDA-MB-231 cells within their series.[7]
Case Study: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Oncology
Biological Rationale: The PC-PLC Signaling Pathway
PC-PLC is an enzyme that is overexpressed in various cancers, including breast and ovarian cancer.[7] It catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, into phosphocholine and diacylglycerol (DAG).[8] The accumulation of DAG is a critical oncogenic event, as it acts as a second messenger to activate several downstream signaling pathways known to promote cell proliferation, survival, and metastasis, such as the Protein Kinase C (PKC), NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] Therefore, inhibiting PC-PLC presents a compelling strategy to disrupt these cancer-promoting signals.
Caption: Simplified PC-PLC signaling pathway and the point of intervention for morpholinobenzoate inhibitors.
SAR Data Summary for Anti-Proliferative Activity
The following table summarizes key SAR findings from studies on morpholinobenzoate analogs, focusing on their anti-proliferative effects against the HCT116 colon cancer cell line.
| Compound ID | C1-Group | C5-Substituent (Benzyl Ring) | % Proliferation in HCT116 Cells (at 10µM) | Key SAR Insight |
| 10a | Ester (-COOCH₃) | Unsubstituted | 47.9 ± 11.2% | Baseline activity for ester series. |
| 10h | Ester (-COOCH₃) | 2-Bromo | 29.5 ± 8.6% | Halogen substitution at the ortho position of the benzyl ring enhances potency.[7] |
| 12a | Hydroxamic Acid (-CONHOH) | Unsubstituted | 25.4 ± 1.2% | Hydroxamic acid is significantly more potent than the corresponding ester.[7] |
| 12j | Hydroxamic Acid (-CONHOH) | 4-Bromo | 18.1 ± 5.6% | Halogen substitution on the benzyl ring combined with the hydroxamic acid group yields high potency.[7] |
Data sourced from Pilkington, L.I., et al. (2022).[7]
Experimental Design & Methodologies
A systematic approach is required to efficiently explore the SAR of a chemical scaffold. The process is iterative, involving cycles of design, synthesis, and biological evaluation.
Workflow for SAR Exploration
Caption: An iterative workflow for systematic Structure-Activity Relationship (SAR) exploration.
Protocol: Synthesis of Methyl 4-N-benzylamino-2-morpholinobenzoates
This protocol describes a key step in generating the morpholinobenzoate scaffold via reductive amination.[7]
-
Reactant Preparation: To a stirred solution of methyl 4-amino-2-morpholinobenzoate (1.0 equivalent) in dichloromethane (DCM), add 4 Å molecular sieves.
-
Aldehyde Addition: Add the desired substituted benzaldehyde (1.3 equivalents) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture and continue stirring for another 24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired N-benzylated product.
Protocol: Cell-Based Anti-Proliferative Assay (MTS Assay)
This protocol outlines a common method to assess the effect of compounds on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The MTS compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control after subtracting the background absorbance. Plot the results to determine IC₅₀ values (the concentration at which 50% of cell proliferation is inhibited).
Conclusion and Future Perspectives
The morpholinobenzoate scaffold represents a highly tractable platform for the development of potent enzyme inhibitors. The SAR is well-defined, with several key principles guiding optimization:
-
The morpholine ring is essential , with its nitrogen atom being critical for activity.[7]
-
A 2,5-substitution pattern on the benzoate core is optimal for PC-PLC inhibition.[7]
-
The C1-carboxyl group can be effectively replaced with a hydroxamic acid to enhance metal-binding and potency.[8]
-
The C5-N-benzylamino moiety provides a rich site for modification, where N-methylation and benzyl ring substitutions can significantly improve biological activity.[6][7]
Future work in this area should focus on expanding the diversity of the C5-substituent to explore new interactions and enhance selectivity. Furthermore, a deeper investigation into the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to translate the potent in vitro activity into in vivo efficacy. The established SAR provides a robust foundation for the continued, rational design of next-generation therapeutics based on this versatile and powerful scaffold.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
- Pilkington, L. I., et al. (2022). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Kumari, P. & Singh, R. K. (2020).
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Deriv
- Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. PubMed.
- A review on pharmacological profile of Morpholine derivatives.
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Pharmacological profile of morpholine and its derivatives.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Loganathan, V., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Kamal, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed.
- Synthesis and SAR of morpholine and its derivatives: A review update.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methyl 3-Morpholinobenzoate: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholinobenzoate Core
In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety stands out as a privileged scaffold. Its frequent incorporation into bioactive molecules is attributed to its ability to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. When integrated into the benzoate framework, as in Methyl 3-Morpholinobenzoate, it creates a versatile building block with three distinct points for chemical elaboration: the aromatic ring, the ester functionality, and the morpholine nitrogen. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, highlighting its role as a cornerstone for constructing complex molecular architectures.
Synthesis of the Building Block: A Modern Approach via Buchwald-Hartwig Amination
The efficient synthesis of this compound is paramount for its widespread application. While classical methods such as nucleophilic aromatic substitution can be employed, the palladium-catalyzed Buchwald-Hartwig amination offers a more robust, high-yielding, and functional group-tolerant alternative. This reaction couples an aryl halide, in this case, methyl 3-bromobenzoate, with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality in Experimental Design:
The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. These ligands facilitate the rate-determining oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step that forms the C-N bond. The base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide, is essential for deprotonating the amine, forming the active nucleophile in the catalytic cycle.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by methyl 3-bromobenzoate and morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Diagram: Buchwald-Hartwig Amination Workflow
Characterization of this compound
Accurate characterization of the building block is essential for its use in subsequent synthetic steps. The following data provides a reference for the identification of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 42-46 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55-7.50 (m, 1H), 7.37-7.31 (m, 2H), 7.08-7.04 (m, 1H), 3.90 (s, 3H), 3.88-3.85 (t, J = 4.8 Hz, 4H), 3.23-3.19 (t, J = 4.8 Hz, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 151.9, 131.2, 129.2, 122.5, 119.8, 115.9, 66.8, 52.1, 49.0 |
| IR (KBr) | ν (cm⁻¹): 2965, 2858, 1720 (C=O), 1605, 1508, 1245, 1118 |
| MS (ESI+) | m/z: 222.1 [M+H]⁺ |
Applications in Organic Synthesis
This compound is a versatile building block that can be employed in a variety of synthetic transformations.
Palladium-Catalyzed Domino Reactions (Catellani-Type Reaction)
A notable application of this compound is in palladium-catalyzed domino reactions, specifically the Catellani-type reaction. This powerful transformation allows for the sequential functionalization of an aryl ring at both the ortho and ipso positions. In this context, this compound can serve as a substrate for the synthesis of highly substituted aromatic compounds.[1]
Diagram: Catellani-Type Domino Reaction
Hydrolysis and Amide Bond Formation
The ester functionality of this compound can be readily hydrolyzed under basic conditions to yield 3-Morpholinobenzoic acid. This carboxylic acid is a valuable intermediate for the synthesis of a wide range of amides through standard coupling protocols. The resulting amides are prevalent in many biologically active molecules.
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (2.0 equiv)
-
Methanol/Water (1:1 mixture)
-
Hydrochloric Acid (to acidify)
Procedure:
-
Dissolve this compound in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-Morpholinobenzoic acid.
Materials:
-
3-Morpholinobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve 3-Morpholinobenzoic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10 minutes at room temperature.
-
Add the desired amine and continue stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify by column chromatography to yield the desired amide.
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The morpholino group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The regiochemical outcome of such reactions will depend on the specific electrophile and reaction conditions, offering opportunities for further diversification of the scaffold.
Applications in Drug Discovery
The 3-morpholinobenzoate core is a key structural motif in a variety of compounds with interesting pharmacological activities. The morpholine ring often imparts favorable pharmacokinetic properties, while the benzoate core provides a rigid scaffold for the presentation of pharmacophoric elements.
For instance, derivatives of the morpholinobenzoate scaffold have been investigated for their potential as antitumor agents. The ability to readily derivatize the core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via modern catalytic methods, coupled with the multiple avenues for further chemical modification, makes it an attractive starting material for the construction of complex molecules. The inherent properties of the morpholine moiety often translate to improved drug-like characteristics, solidifying the importance of this scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of the chemistry of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
References
- CN115490650B - Synthesis method of morpholine benzoate compound - Google P
Sources
Methodological & Application
Synthesis of Methyl 3-Morpholinobenzoate: An Application Note and Detailed Protocol
Introduction
Methyl 3-morpholinobenzoate is a valuable scaffold in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety into a benzoate structure can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of lead compounds. This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the robust and versatile Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2][3]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3] Its broad substrate scope, functional group tolerance, and generally high yields make it a superior alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions.
This document will provide a detailed, step-by-step protocol for the synthesis of this compound, along with insights into the rationale behind the selection of reagents and reaction conditions. Furthermore, it will cover the purification and characterization of the final product.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate and morpholine. The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway.
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine (morpholine) coordinates to the palladium center, and deprotonation by a base yields a palladium(II)-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product, this compound, and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[1]
Experimental Protocol
This protocol details the synthesis of this compound from methyl 3-bromobenzoate and morpholine using a palladium-based catalytic system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-bromobenzoate | ReagentPlus®, 99% | Sigma-Aldrich | Starting material. |
| Morpholine | 99% | Acros Organics | Nucleophile. |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals | Catalyst precursor. |
| Racemic-BINAP | 97% | Alfa Aesar | Ligand. |
| Cesium carbonate (Cs₂CO₃) | 99% | Oakwood Chemical | Base. |
| Toluene | Anhydrous, 99.8% | J.T.Baker | Solvent. |
| Diethyl ether | Anhydrous | Fisher Chemical | For workup. |
| Saturated aq. NaCl (Brine) | For workup. | ||
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent. | ||
| Silica gel | 230-400 mesh | For column chromatography. | |
| Hexanes | ACS Grade | For column chromatography. | |
| Ethyl acetate | ACS Grade | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended for anhydrous conditions)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg), racemic-BINAP (0.03 mmol, 18.7 mg), and cesium carbonate (14 mmol, 4.56 g).
-
Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
To the flask, add methyl 3-bromobenzoate (10 mmol, 2.15 g) and morpholine (12 mmol, 1.05 mL).
-
Add 50 mL of anhydrous toluene via syringe.
-
Attach a reflux condenser to the flask, ensuring a continuous flow of inert gas through the top of the condenser.
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC analysis showing the disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 20 mL of diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of water and then with 50 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 7.55-7.45 (m, 2H, Ar-H) : Aromatic protons ortho and para to the morpholine group.
-
δ 7.35-7.25 (m, 1H, Ar-H) : Aromatic proton meta to the morpholine group.
-
δ 7.10-7.00 (m, 1H, Ar-H) : Aromatic proton ortho to the ester group and meta to the morpholine group.
-
δ 3.90 (s, 3H, -OCH₃) : Singlet corresponding to the methyl ester protons.
-
δ 3.85 (t, J = 4.8 Hz, 4H, -N(CH₂)₂) : Triplet for the morpholine protons adjacent to the oxygen atom.
-
δ 3.20 (t, J = 4.8 Hz, 4H, -O(CH₂)₂) : Triplet for the morpholine protons adjacent to the nitrogen atom.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 167.0 (C=O) : Carbonyl carbon of the ester.
-
δ 151.5 (C-N) : Aromatic carbon attached to the morpholine nitrogen.
-
δ 131.0 (Ar-C) : Aromatic carbon.
-
δ 129.0 (Ar-C) : Aromatic carbon.
-
δ 119.5 (Ar-C) : Aromatic carbon.
-
δ 118.0 (Ar-C) : Aromatic carbon.
-
δ 115.0 (Ar-C) : Aromatic carbon.
-
δ 67.0 (-O-CH₂) : Morpholine carbons adjacent to the oxygen.
-
δ 52.0 (-OCH₃) : Methyl carbon of the ester.
-
δ 49.0 (-N-CH₂) : Morpholine carbons adjacent to the nitrogen.
Mass Spectrometry (Electron Ionization - EI)
-
Expected [M]⁺ : m/z = 221.11
-
Key Fragmentation Pattern : Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 190.
Visualization of the Synthetic Workflow
Reaction Scheme
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Buchwald-Hartwig amination. The described method is robust and high-yielding, making it suitable for both small-scale synthesis in a research setting and for potential scale-up in drug development processes. The provided characterization data, while predicted, serves as a reliable guide for the verification of the final product. The successful implementation of this protocol will enable researchers to access this important molecular scaffold for further derivatization and biological evaluation.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- PubChem. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
Sources
Application Notes and Protocols for the Synthesis of Methyl 3-Morpholinobenzoate via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Synthesis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][5][6] These older methods often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[4] The development of the Buchwald-Hartwig amination by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the synthesis of aryl amines, providing a milder and more general route to a vast array of these crucial compounds.[4][7]
This guide provides a comprehensive overview of the Buchwald-Hartwig amination, with a specific focus on the synthesis of "Methyl 3-Morpholinobenzoate." This compound serves as a valuable building block in pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss key optimization parameters, and offer troubleshooting guidance.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, methyl 3-bromobenzoate) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[8][10] The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[8]
-
Amine Coordination and Deprotonation: The amine (morpholine) then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex. The choice of base is critical and can influence the reaction rate and outcome.[7][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine (this compound) from the palladium(II) amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]
A visual representation of this catalytic cycle is provided below:
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from methyl 3-bromobenzoate and morpholine.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3-bromobenzoate | C8H7BrO2 | 215.05 | 1.0 g | 4.65 | Aryl Halide |
| Morpholine | C4H9NO | 87.12 | 0.49 mL | 5.58 | Amine |
| Pd₂(dba)₃ | C51H42O3Pd2 | 915.72 | 42.6 mg | 0.0465 | Catalyst Precursor |
| Xantphos | C39H32OP2 | 578.62 | 53.8 mg | 0.093 | Ligand |
| Sodium tert-butoxide | C4H9NaO | 96.10 | 670 mg | 6.98 | Base |
| Toluene | C7H8 | 92.14 | 20 mL | - | Solvent |
Step-by-Step Procedure
The following workflow outlines the key steps in the synthesis:
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 3-bromobenzoate (1.0 g, 4.65 mmol), Pd₂(dba)₃ (42.6 mg, 0.0465 mmol, 1 mol%), Xantphos (53.8 mg, 0.093 mmol, 2 mol%), and sodium tert-butoxide (670 mg, 6.98 mmol, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) via syringe, followed by morpholine (0.49 mL, 5.58 mmol, 1.2 equiv.).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Optimization and Key Considerations
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several reaction parameters.[8]
-
Catalyst and Ligand: The choice of palladium source and ligand is paramount. While Pd₂(dba)₃ is a common precatalyst, others like Pd(OAc)₂ can also be used.[6] The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[11] Bulky, electron-rich phosphine ligands, such as Xantphos, are often effective for coupling secondary amines like morpholine.[12] For other substrates, different generations of Buchwald or Hartwig ligands may be more suitable.[4][11]
-
Base: The base is necessary to deprotonate the amine, forming the active nucleophile.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[8] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[8]
-
Solvent: Aprotic solvents are typically used in Buchwald-Hartwig aminations. Toluene is a common choice, but other solvents like dioxane, THF, or t-butanol can also be effective.[13][14] The solubility of the reagents and the reaction temperature are important factors in solvent selection.
-
Temperature: Reaction temperatures generally range from room temperature to over 100 °C.[12] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Screen different ligands and bases.- Increase the reaction temperature.- Use anhydrous and degassed solvents. |
| Formation of Side Products | - Hydrodehalogenation of the aryl halide- Dimerization of the aryl halide | - Use a less sterically hindered ligand.- Lower the reaction temperature.- Optimize the base and solvent. |
| Difficulty in Purification | - Presence of residual catalyst or ligand | - Employ appropriate workup procedures to remove palladium residues.- Optimize chromatography conditions. |
It is important to note that reactions involving aryl chlorides can be more challenging due to the difficulty of oxidative addition.[15] In such cases, using more electron-rich and bulky ligands is often necessary.[12]
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully synthesize a wide range of compounds, including the pharmaceutically relevant this compound. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful transformation in a research and development setting.
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central.
- Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents.
- Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. entegris.com [entegris.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) for Facile Morpholine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable functional group in drug design.[1][3] The anticancer agent Gefitinib (Iressa) and the antibiotic Linezolid are prominent examples where the morpholine moiety is critical to their therapeutic function.[4]
One of the most robust and widely adopted methods for installing a morpholine ring onto an aromatic or heteroaromatic core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation allows for the direct displacement of a leaving group on an electron-deficient aromatic ring by the nitrogen atom of morpholine.[5] This application note provides an in-depth guide to the SNAr mechanism, outlines a detailed experimental protocol for morpholine addition, and offers practical insights for reaction optimization and troubleshooting.
The SNAr Addition-Elimination Mechanism
Unlike the more familiar SN1 and SN2 reactions of alkyl halides, SNAr reactions on aryl halides proceed via a distinct two-step addition-elimination mechanism.[6][7] Direct backside attack is sterically impossible, and the formation of a high-energy aryl cation is unfavorable.[5][7]
The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the leaving group (ipso-carbon).[8] This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10][11] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.[12]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Key Requirements for a Successful SNAr Reaction:
-
Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient. This is achieved by the presence of at least one strong electron-withdrawing group (EWG).[13]
-
Appropriate Leaving Group: A sufficiently electronegative group that can depart as a stable anion.
-
Strong Nucleophile: Morpholine serves as an excellent nitrogen-based nucleophile for this reaction.
Factors Influencing Reactivity and Experimental Design
The efficiency and success of an SNAr reaction are critically dependent on several interconnected factors. Understanding these allows for rational experimental design and optimization.
The Role of Electron-Withdrawing Groups (EWGs)
EWGs are essential as they activate the ring towards nucleophilic attack and, crucially, stabilize the negatively charged Meisenheimer intermediate.[14] The reaction rate is dramatically increased when EWGs are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance.[9][13] An EWG in the meta position offers minimal resonance stabilization, resulting in a significantly slower or non-existent reaction.[15]
| Electron-Withdrawing Group (EWG) | Relative Position | Impact on Reaction Rate | Rationale |
| Nitro (-NO₂) | ortho, para | Strong Activation | Excellent resonance and inductive stabilization of the Meisenheimer complex.[5][14] |
| Cyano (-CN) | ortho, para | Strong Activation | Strong resonance and inductive stabilization.[14] |
| Carbonyl (e.g., -CHO, -COR) | ortho, para | Moderate to Strong Activation | Good resonance stabilization.[13] |
| Trifluoromethyl (-CF₃) | ortho, para | Moderate Activation | Primarily inductive stabilization.[14] |
| Nitro (-NO₂) | meta | Negligible Activation | No direct resonance stabilization of the negative charge is possible.[9][15] |
The Nature of the Leaving Group
Contrary to SN1/SN2 reactions, the bond strength of the carbon-leaving group bond is less important because its cleavage is not the rate-determining step.[9] Instead, the electronegativity of the leaving group is paramount. Highly electronegative groups enhance the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack. This leads to the following reactivity trend for halogen leaving groups:
F > Cl > Br > I
Fluorine, despite forming the strongest carbon-halogen bond, is often the best leaving group in SNAr reactions because its high electronegativity maximally activates the ring for the rate-limiting attack.[9][16]
Solvents and Bases
SNAr reactions are typically conducted in polar aprotic solvents which can solvate the cationic counter-ion of the base but do not strongly hydrogen-bond with the nucleophile, preserving its reactivity.[8][17]
| Reagent Type | Examples | Role & Justification |
| Solvents | DMSO, DMF, NMP, Acetonitrile | High polarity stabilizes the charged Meisenheimer intermediate. Aprotic nature prevents deactivation of the morpholine nucleophile.[8][17] |
| Bases | K₂CO₃, Cs₂CO₃, DIPEA (Hünig's base), Et₃N | An auxiliary base is often used to neutralize the protonated leaving group acid (e.g., HF, HCl) that is formed, preventing the protonation and deactivation of the morpholine nucleophile.[8][17] In some cases, excess morpholine can serve as the base. |
Detailed Experimental Protocol: Synthesis of N-(4-nitrophenyl)morpholine
This protocol describes a representative SNAr reaction between 1-fluoro-4-nitrobenzene and morpholine.
Caption: A generalized workflow for a typical SNAr experiment.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M. Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-nitrophenyl)morpholine. If necessary, column chromatography on silica gel can be performed.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient activation of the aromatic ring. | Verify that the EWG is ortho or para to the leaving group. Consider a substrate with a stronger EWG or a better leaving group (F > Cl). |
| Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent like NMP. | |
| Ineffective base or insufficient amount. | Ensure the base is anhydrous. Switch to a stronger base like Cs₂CO₃. Increase stoichiometry to 2.0-2.5 equivalents. | |
| Formation of Side Products | Hydrolysis of the aryl halide. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Di-substitution or other side reactions. | Use a more moderate temperature. Reduce the equivalents of morpholine to 1.05-1.1 eq. | |
| Difficult Purification | Residual high-boiling solvent (DMSO, NMP). | Ensure thorough washing during the aqueous work-up. A final wash of the organic layer with a larger volume of water can be effective. |
Conclusion
The Nucleophilic Aromatic Substitution reaction is an indispensable tool for the incorporation of the morpholine scaffold into aromatic and heteroaromatic systems. Its reliability, predictability, and broad applicability have cemented its role in drug discovery and development. By understanding the underlying mechanistic principles—the necessity of an activated ring, the unique trend in leaving group ability, and the role of the solvent-base system—researchers can effectively harness the SNAr reaction to synthesize novel molecular entities with potentially enhanced therapeutic properties.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 16.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
- Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? University of Bristol Research Portal. [Link]
- Angewandte Chemie International Edition. (2018).
- Filo. (2025, November 15).
- The Organic Chemistry Tutor. (2017, January 14).
- Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 646. [Link]
- Wikipedia. (n.d.). Morpholine.
- OrgoSolver. (n.d.).
- Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2095-2133. [Link]
- Knowunity. (2024, December 18). Morpholine derivatives: Significance and symbolism. [Link]
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]
- E3S Web of Conferences. (2024).
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- Sneddon, H. F. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. [Link]
- Malaysian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. [Link]
- Fisher Scientific. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.). Attempted reaction of morpholine with electron donor substituted fluoroarene 7f. [Link]
- Malaysian Journal of Chemistry. (2025, April 30). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. [Link]
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
- Redalyc. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
- RSC Publishing. (2020, July 3).
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 16.
- Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine derivatives: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. youtube.com [youtube.com]
- 17. Aromatic Nucleophilic Substitution [fishersci.co.uk]
Methyl 3-Morpholinobenzoate: A Key Intermediate in Medicinal Chemistry
Introduction: The Versatility of the Morpholine Moiety in Drug Discovery
In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and receptor binding affinity. Methyl 3-Morpholinobenzoate is a valuable building block that leverages these benefits, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its utility is particularly pronounced in the development of targeted therapies, including inhibitors of epigenetic modulators like histone demethylases. This document provides a comprehensive overview of the synthesis and key applications of this compound in medicinal chemistry research.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 145127-37-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Colorless oil | |
| ¹H NMR (400 MHz, Chloroform-d) | δ 7.58 (m, 1H), 7.54 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 7.11-7.08 (m, 1H), 3.91 (s, 3H), 3.88 (t, J = 4.8 Hz, 4H), 3.22 (t, J = 4.8 Hz, 4H) |
Synthesis of this compound
The efficient synthesis of this compound is paramount for its widespread use. The Buchwald-Hartwig amination stands out as a highly effective method, offering excellent yields.[2]
Synthetic Workflow: Buchwald-Hartwig Amination
Caption: Palladium-catalyzed synthesis of this compound.
Detailed Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from a high-yield synthetic route.[2]
Materials:
-
Methyl 3-(tosyloxy)benzoate
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
tert-Butanol (t-BuOH)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(tosyloxy)benzoate (1.0 eq), cesium carbonate (1.5 eq), and palladium(II) acetate (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene and tert-butanol (typically in a 4:1 ratio). Add morpholine (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil. A reported yield for this reaction is 99%.[2]
Application in the Synthesis of Histone Demethylase Inhibitors
A primary application of this compound is its use as a key intermediate in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[3][4]
LSD1 Signaling and Inhibition
Caption: Inhibition of LSD1-mediated histone demethylation.
Protocol: Synthesis of 3-Morpholinobenzohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide, a common step in the synthesis of benzohydrazide-based inhibitors.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane and methanol for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 eq) to the solution.
-
Reaction: Reflux the reaction mixture at 65 °C for 12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting solid by column chromatography using a mixture of dichloromethane and methanol (e.g., 2% methanol in dichloromethane) to yield 3-Morpholinobenzohydrazide as a solid. The reported yield for a similar reaction was 52 mg from 100 mg of the starting ester.[3][4]
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant applications in medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and its utility as a precursor to potent bioactive molecules, such as histone demethylase inhibitors, underscore its importance in modern drug discovery. The protocols and information provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- Google Patents. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors.
- Google Patents.
- MDPI.
- Google Patents. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- ChemRxiv.
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 145127-37-3 Name: - [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 4. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
The Strategic Application of Methyl 3-Morpholinobenzoate in the Synthesis of Novel VEGFR-2 Inhibitors for Anticancer Therapy
Introduction: The Morpholine Moiety as a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design. This guide delves into the utility of a key morpholine-containing building block, Methyl 3-Morpholinobenzoate , in the synthesis of potent anticancer agents. Specifically, we will explore its application in the development of novel benzofuran derivatives that exhibit significant antitumor activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 197172-69-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 42-46 °C | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[3][4] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[3][4]
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).
-
Finally, add sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Anticancer Agent Synthesis: 3-(Morpholinomethyl)benzofuran Derivatives
A significant application of morpholine-containing compounds in oncology is the development of 3-(morpholinomethyl)benzofuran derivatives as potent inhibitors of VEGFR-2.[5][6] The following protocols are based on the work of Al-Sanea et al., who synthesized a series of these compounds and evaluated their anticancer activity against non-small cell lung cancer (NSCLC) cell lines.[5]
Experimental Workflow for the Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives
Caption: Synthetic workflow for 3-(morpholinomethyl)benzofuran derivatives.
Protocol 2: Synthesis of 3-(Morpholinomethyl)benzofuran-2-carbohydrazide Derivatives
This protocol outlines the multi-step synthesis of the target anticancer compounds.
Step 1: Synthesis of 3-Methylbenzofuran-2-carbohydrazide This intermediate is synthesized from a suitable starting material, which is then used to build the final morpholinomethyl-containing compounds.
Step 2: Synthesis of 3-(Bromomethyl)benzofuran-2-carboxylate The 3-methyl group is brominated to provide a reactive handle for the subsequent introduction of the morpholine moiety.
Step 3: Mannich-type Reaction to Introduce the Morpholinomethyl Group A mixture of the appropriate benzofuran-2-carbohydrazide, morpholine, and formaldehyde in ethanol is refluxed to yield the final 3-(morpholinomethyl)benzofuran derivatives.[5]
Biological Activity and Mechanism of Action
The synthesized 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent antiproliferative activity against non-small cell lung carcinoma cell lines, A549 and NCI-H23.[5][6]
In Vitro Anticancer Activity
| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 15a | - | 2.52 | 132.5 | [5] |
| 15c | - | 2.21 | - | [5] |
| 16a | 1.50 | 0.49 | 45.4 | [5] |
| Staurosporine (Reference) | 1.52 | 1.24 | - | [5] |
| Sorafenib (Reference) | - | - | 34.68 | [5] |
Data extracted from Al-Sanea et al. (2021).[5]
The results indicate that substitution with a methyl morpholino group enhances the cytotoxic activity against both A549 and NCI-H23 cell lines.[5] Notably, compound 16a exhibited antiproliferative activity comparable to the standard drug staurosporine.[5]
Mechanism of Action: VEGFR-2 Inhibition
The primary mechanism of action for these compounds is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5][6] By binding to the ATP-binding site of VEGFR-2, these molecules block the downstream signaling pathways that promote the formation of new blood vessels, which are essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 3-(morpholinomethyl)benzofuran derivatives.
The inhibition of VEGFR-2 by these compounds leads to:
-
Cell Cycle Arrest: The compounds have been shown to affect cell cycle progression.[5]
-
Induction of Apoptosis: The cytotoxic effect is, at least in part, due to the induction of programmed cell death (apoptosis).[5]
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel anticancer agents. Its incorporation into the benzofuran scaffold has led to the development of potent VEGFR-2 inhibitors with significant antiproliferative activity against non-small cell lung cancer. The synthetic accessibility of this precursor, coupled with the demonstrated efficacy of its derivatives, underscores its potential for further exploration in the discovery of new oncology therapeutics. Future research could focus on expanding the library of derivatives and exploring their efficacy against a broader range of cancer types.
References
- Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
- Al-Sanea, M. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 799-825. [Link]
- A two step synthesis of methyl 3-nitrobenzene. (n.d.).
- ResearchGate. (n.d.). 2D (A) and 3D (B) interactions of 3-(morpholinomethyl)benzofuran....
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- El-Damasy, A. K., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]
- Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6083. [Link]
- Singh, S., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106655. [Link]
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]
- ResearchGate. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
- Kashani, S. K., et al. (2021).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- El-Damasy, A. K., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]
- Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
- Gholipour, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19029-19062. [Link]
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 48, 128256. [Link]
- ResearchGate. (n.d.). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Preparation of Methyl Benzoate. (n.d.).
- Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Rauf, A., et al. (2023). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 28(13), 5031. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Methyl 3-Morpholinobenzoate
Abstract
Methyl 3-morpholinobenzoate is a key intermediate in synthetic organic chemistry and a valuable building block in the development of novel pharmaceutical agents. The presence of impurities, such as unreacted starting materials, by-products, or residual catalysts, can significantly compromise the outcomes of subsequent synthetic steps and biological assays. This document provides a comprehensive guide for the purification of this compound, detailing two robust, field-proven methodologies: Recrystallization and Flash Column Chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles to empower users to adapt and troubleshoot the procedures effectively.
Introduction: The Critical Need for Purity
This compound (C₁₂H₁₅NO₃) is a morpholine-substituted aromatic ester.[1][2] Its structural motifs are prevalent in molecules of medicinal interest, making it a compound of significant value. The reliability and reproducibility of research and development efforts hinge on the chemical integrity of such intermediates. Impurities can lead to the formation of unintended side products, lower reaction yields, and introduce confounding variables in biological screening, ultimately wasting valuable resources and time.
This guide moves beyond a simple recitation of steps. It delves into the causality behind each procedural choice, providing the foundational knowledge required to achieve high-purity this compound, typically exceeding 98-99% as determined by analytical methods.
Compound Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is mandatory.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 42-46 °C (literature) | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Solubility | Poorly soluble in water, miscible with many organic solvents. | [3] |
Hazard Identification and Safe Handling
This compound and its precursors or related compounds may present several health hazards.[4][5] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation, as well as potential respiratory irritation.[4][5]
-
Required PPE: Safety goggles or face shield, nitrile gloves, and a lab coat are mandatory.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
Understanding Potential Impurities
Effective purification begins with anticipating the likely contaminants. Synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are common for this class of compounds.[7]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as a methyl 3-halobenzoate and morpholine.
-
Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.[7]
-
Side-Products: Homocoupling products or compounds resulting from incomplete reactions.
-
Residual Solvents: Organic solvents used in the synthesis reaction (e.g., toluene, dioxane).
Purification Protocol I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[8]
Recommended Solvent System
For a molecule with the polarity of this compound, a mixed solvent system of Ethanol and Water or Isopropanol is highly effective. Ethanol is a suitable choice because it dissolves the product when hot but is less effective when cold, a key criterion for a good recrystallization solvent.[9][10]
Step-by-Step Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) on a hot plate. Add the hot solvent to the Erlenmeyer flask portion-wise with continuous stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the recovery yield, as some product will always remain dissolved even in the cold solvent.[9]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% by weight) of activated charcoal and heat the solution for another 5-10 minutes.
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. Causality: Pre-warming the glassware prevents premature crystallization of the product on the funnel.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Purification Protocol II: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography offers superior separation power. This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[12]
Principle of Chromatography
Compounds travel through the column at different rates depending on their polarity. Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. By carefully selecting the eluent, a clean separation can be achieved.
Recommended System
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate . A typical starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane. The optimal ratio should be determined beforehand using Thin-Layer Chromatography (TLC).[13]
Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine the appropriate eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will show the desired product with a Retention Factor (Rƒ) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample is carefully added to the top of the packed column. Causality: This "dry loading" method typically results in sharper bands and better separation compared to loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Gradually increase the polarity of the eluent (gradient elution) to move compounds of increasing polarity through the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Spot aliquots from each fraction onto TLC plates to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound via column chromatography.
Purity Assessment and Characterization
Post-purification, the integrity of the product must be verified.
-
Melting Point Analysis: A sharp melting point that matches the literature value (42-46 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.[11]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the molecular structure and identify any residual impurities. The absence of signals corresponding to starting materials or solvents confirms purity.
Conclusion
The successful purification of this compound is readily achievable through either recrystallization or flash column chromatography. The choice of method depends on the nature and quantity of impurities present. Recrystallization is often simpler and more scalable for removing minor impurities from a largely crystalline solid. Column chromatography provides more resolving power for complex mixtures. By understanding the principles behind these techniques, researchers can confidently produce high-purity material essential for advancing scientific discovery and drug development.
References
- Google Patents.
- CPAchem.
- Florida A&M University.
- Beilstein Journals. Supporting Information for: Synthesis of novel 3-amino-5-aryl(alkynyl)benzoic acid derivatives as inhibitors of the human checkpoint kinase 1. [Link]
- Cheméo. Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]
- ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)
- YouTube. Aromatic 3b.
- MDPI.
- Chemistry Stack Exchange.
- SlidePlayer.
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
- SIELC Technologies.
- PubMed Central (PMC). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. [Link]
- ResearchGate.
- Scribd.
- The Good Scents Company.
- Angelo State University.
- YouTube.
- YouTube.
- University of South Alabama.
- Wikipedia.
Sources
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Content Not Available [sigmaaldrich.com]
Application Notes and Protocols for the Recrystallization of Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and a robust protocol for the purification of Methyl 3-Morpholinobenzoate via recrystallization. Recognizing that successful purification hinges on the judicious selection of a solvent system, this document provides a systematic approach to solvent screening, tailored to the physicochemical properties of the target compound. The protocols herein are designed to be self-validating, empowering researchers to achieve high purity and crystalline solid suitable for downstream applications in pharmaceutical research and development.
Introduction to this compound and the Imperative for Purity
This compound is a solid organic compound with a melting point of 42-46 °C[1]. Its molecular structure, featuring a methyl ester, a benzene ring, and a morpholine moiety, imparts a unique solubility profile that is critical to its purification. In the context of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Impurities can impact biological activity, toxicity, and the physicochemical properties of the final product.
The synthesis of this compound, for example, can be achieved by the reaction of methyl 3-(tosyloxy)benzoate with morpholine[2]. This process may leave unreacted starting materials or by-products in the crude product, necessitating a robust purification method like recrystallization. Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 42-46 °C | [1] |
The Theory and Strategy of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities behind in the solution[3][5]. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures[2]. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[2].
Causality in Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. A poorly chosen solvent can lead to low recovery, oiling out, or failure to remove impurities. The principle of "like dissolves like" is a useful starting point. This compound possesses both polar (ester, morpholine) and non-polar (aromatic ring) characteristics, suggesting that solvents of intermediate polarity are likely to be effective.
Given the absence of specific solubility data in the literature, a systematic solvent screening is the most scientifically sound approach. This involves testing the solubility of a small amount of the crude material in a range of solvents.
Potential Single Solvents for Screening:
-
Alcohols (Isopropanol, Ethanol): The polar hydroxyl group can interact with the ester and morpholine moieties.
-
Esters (Ethyl Acetate): As an ester itself, this compound is likely to be soluble in ethyl acetate[5].
-
Aromatic Hydrocarbons (Toluene): The benzene ring in the target molecule suggests potential solubility in toluene.
-
Ketones (Acetone): A polar aprotic solvent that can be effective for a wide range of organic compounds.
-
Ethers (Methyl tert-butyl ether - MTBE): A less polar option to test.
-
Water: Due to the organic nature of the bulk of the molecule, solubility in water is expected to be low.
Potential Mixed Solvent Systems (Solvent Pairs): If no single solvent provides the desired solubility profile, a mixed solvent system can be employed[2]. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include ethanol/water and ethyl acetate/hexane[2].
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound (~100 mg per solvent to be tested)
-
Test tubes or small vials
-
A selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone, hexane, water)
-
Stirring rod
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into a test tube.
-
Add the selected solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added.
-
Observation at Room Temperature:
-
If the solid dissolves completely: The solvent is too good at room temperature and is unsuitable as a single solvent. It may, however, be useful as the "good" solvent in a mixed solvent pair.
-
If the solid is insoluble or sparingly soluble: Proceed to the next step.
-
-
Gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.
-
Observation at Elevated Temperature:
-
If a large volume of solvent is required to dissolve the solid: The solvent is likely a poor choice.
-
If the solid dissolves readily in a reasonable amount of hot solvent: This is a promising candidate solvent.
-
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 10-15 minutes.
-
Final Observation:
-
An ideal solvent will show the formation of a significant amount of crystals upon cooling.
-
If no crystals form, it may be because too much solvent was added, or the solvent is not suitable. Try scratching the inside of the test tube with a stirring rod to induce crystallization.
-
If the compound "oils out" (forms a liquid layer instead of crystals), the solubility of the compound in the solvent is too high at the cooling temperature, or the cooling was too rapid. A different solvent or a mixed solvent system should be considered.
-
-
Repeat this procedure for a range of solvents to identify the optimal choice.
Diagram 1: Workflow for Solvent Screening
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Protocol 2: Bulk Recrystallization of this compound
This protocol should be performed with a solvent system identified as optimal in Protocol 1. The following is a general procedure.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (pre-determined)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Reflux condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask, just enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a reflux condenser.
-
Add small portions of hot solvent until the solid is completely dissolved. It is crucial to add only the minimum amount of hot solvent necessary to achieve a saturated solution.
-
If there are any insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a temperature well below the melting point.
-
Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Diagram 2: Bulk Recrystallization Workflow
Caption: Step-by-step process for the bulk recrystallization of a solid compound.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The solution is supersaturated to a point where the compound's solubility is exceeded above its melting point.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system. |
| Low recovery of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with too much cold solvent or with solvent that was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly chilled in an ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain in crystals | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization. |
Conclusion
The recrystallization of this compound is a highly effective method for its purification. The key to a successful outcome lies in the methodical selection of an appropriate solvent system. By following the detailed protocols for solvent screening and bulk recrystallization, researchers can confidently obtain a high-purity, crystalline product. The principles and techniques outlined in this guide are broadly applicable and serve as a valuable resource for scientists engaged in the synthesis and purification of organic compounds.
References
- University of York, Department of Chemistry. Solvent Choice. [Link]
- Science of Synthesis. Product Class 28: Arylamines. Thieme, 2008.
- University of California, Irvine, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- LibreTexts Chemistry.
- Massachusetts Institute of Technology.
Sources
Application Notes and Protocols for the Purification of Methyl 3-Morpholinobenzoate via Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of Methyl 3-Morpholinobenzoate using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high degree of purity for this versatile intermediate. The protocol is built upon foundational chromatographic principles, emphasizing the rationale behind each step to ensure reproducibility and high-yield purification. We will cover preliminary analysis by Thin Layer Chromatography (TLC) for solvent system optimization, detailed column preparation, sample application, elution, and post-purification analysis.
Introduction: The Rationale for Purification
This compound (C₁₂H₁₅NO₃, M.W.: 221.25 g/mol ) is a key building block in medicinal chemistry and materials science.[1] The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve the pharmacokinetic properties of a molecule.[2] The purity of synthetic intermediates like this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological or material science data.
Column chromatography is a powerful and widely used preparative technique for purifying compounds from complex mixtures.[3][4] The method leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[5] This application note provides a validated, step-by-step protocol grounded in the physicochemical properties of the target molecule.
The Principle of Separation: Polarity and Interactions
The purification strategy relies on normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (solvent mixture).[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in polar silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), flows through the column.[7]
-
Analyte (this compound): This molecule possesses several key functional groups that dictate its polarity:
-
A tertiary amine within the morpholine ring (polar).
-
An ether linkage in the morpholine ring (polar).
-
A methyl ester group (moderately polar).
-
An aromatic benzene ring (non-polar).
-
The overall polarity of this compound allows it to adsorb to the silica gel. By carefully selecting a mobile phase, we can create a competitive equilibrium where the solvent molecules displace the analyte from the silica surface, allowing it to move down the column.[8] Compounds in the crude mixture will travel at different rates based on their polarity:
-
Non-polar impurities will have minimal interaction with the silica gel and will be eluted quickly by the mobile phase.
-
This compound will have moderate interaction and will elute at an intermediate rate.
-
Highly polar impurities (e.g., starting materials with free carboxylic acids or amines) will bind strongly to the silica and elute much later, or may require a more polar solvent system to be removed.[6]
Essential Preliminary Analysis: Thin Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is crucial to develop and optimize the mobile phase using Thin Layer Chromatography (TLC).[9][10] TLC is a rapid, small-scale version of column chromatography that predicts the behavior of the compound on the column.[11]
The primary goal of TLC analysis is to find a solvent system that provides a Retardation Factor (Rf) of approximately 0.25 to 0.35 for this compound.[12]
-
Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Why Rf 0.25-0.35? This range indicates that the compound has a sufficient affinity for both the stationary and mobile phases, allowing for optimal separation on a column. An Rf value that is too high (>0.5) suggests the compound will elute too quickly with poor separation. An Rf that is too low (<0.2) indicates the compound is too strongly adsorbed to the silica, leading to very long elution times and potential band broadening.[12]
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Use a capillary tube to spot a small amount of the dissolved mixture onto the origin.
-
Prepare a developing chamber with a small amount of the chosen solvent system (e.g., 20% Ethyl Acetate in Hexane). Ensure the chamber is saturated with solvent vapors.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for the spot corresponding to this compound. Adjust the solvent ratio (increase ethyl acetate for lower Rf, decrease for higher Rf) until the target Rf is achieved.
Detailed Column Chromatography Protocol
Materials and Reagents
| Equipment | Chemicals & Reagents |
| Glass chromatography column with stopcock | Silica Gel (for flash chromatography, 230-400 mesh) |
| Separatory funnel or solvent reservoir | Crude this compound |
| Collection vessels (test tubes or flasks) | Hexane (or Petroleum Ether), HPLC grade |
| Beakers and Erlenmeyer flasks | Ethyl Acetate (EtOAc), HPLC grade |
| TLC plates, chamber, and UV lamp | Dichloromethane (DCM), HPLC grade (for sample loading) |
| Rotary Evaporator | Cotton or glass wool |
| Air or Nitrogen line (for flash chromatography) | Sand (washed) |
Step-by-Step Purification Procedure
Step 1: Column Packing (Wet Slurry Method) The wet slurry method is superior as it minimizes the trapping of air bubbles and ensures a homogeneously packed column, which is critical for good separation.[5]
-
Ensure the column is clean, dry, and clamped securely in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Use a long glass rod to gently push it into place.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Fill the column about one-third full with the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
In a separate beaker, prepare a slurry by adding silica gel to the same mobile phase (approx. 20-50 times the weight of the crude sample) until a pourable, consistent mixture is formed.[5]
-
With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to aid pouring.
-
Continuously tap the side of the column gently to encourage even settling of the silica gel and dislodge any air bubbles.
-
Allow the silica to pack under gravity, draining the solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
-
Add another thin layer (approx. 1 cm) of sand on top of the silica bed to protect it during sample and solvent addition.
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound in the minimum amount of a suitable solvent. Dichloromethane is often a good choice as it dissolves many organic compounds and is relatively polar, allowing for a concentrated sample solution.
-
Drain the solvent from the packed column until the liquid level is exactly at the top of the upper sand layer.
-
Using a pipette, carefully and slowly add the dissolved sample solution to the top of the column, allowing it to adsorb evenly onto the sand and silica.
-
Open the stopcock and drain the solvent again until the sample is fully adsorbed onto the silica bed (the liquid level is again at the top of the sand).
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the bed. Drain this solvent to the top of the sand layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase. If using flash chromatography, connect the air/nitrogen line and apply gentle pressure.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
Start with a less polar solvent system (e.g., 10% EtOAc/Hexane) and consider using a gradient elution. A gradient elution involves systematically increasing the polarity of the mobile phase over time (e.g., increasing the percentage of ethyl acetate).[8] This is effective for separating compounds with a wider range of polarities. A suggested gradient could be:
-
10% EtOAc in Hexane (to elute very non-polar impurities)
-
20% EtOAc in Hexane (the system where the product has an Rf of ~0.3)
-
50% EtOAc in Hexane (to elute more polar impurities)
-
-
Monitor the separation by periodically taking a small sample from the collected fractions and running a TLC analysis. Spot multiple fractions on the same TLC plate to identify which ones contain the pure product.
Step 4: Isolation of Pure Product
-
Based on the TLC analysis, combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The final product should be a solid, as its melting point is 42-46 °C.[1]
-
Verify the purity of the final product using analytical techniques such as NMR, HPLC, or by confirming its melting point.
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (60 Å) | Standard polar adsorbent for a wide variety of compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile, cost-effective system for compounds of intermediate polarity.[12] |
| Optimal TLC Rf | 0.25 - 0.35 | Ensures good resolution and reasonable elution time on the column.[12] |
| Sample Loading | Concentrated solution in DCM or mobile phase | Minimizes band broadening at the start of the separation. |
| Elution Mode | Gradient (e.g., 10% to 50% EtOAc in Hexane) | Efficiently removes impurities with varying polarities. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize mobile phase with TLC. Reduce the amount of crude material loaded relative to the amount of silica gel. |
| Cracked/Channeled Column Bed | Column ran dry; Packing was not uniform. | The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A small amount of methanol (<5%) can be added for very polar compounds.[7] |
| Compound Tailing on TLC/Column | Compound is interacting too strongly or ionically with acidic silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize active sites on the silica.[7] |
References
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. [Link]
- Column chromatography. University of Calgary, Department of Chemistry. [Link]
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [Link]
- How can I select the solvent system for column chromatography? (2015).
- Palladium-catalyzed and Norbornene-mediated C-H Amination and C-O Alkenylation of Aryl Triflates - Supporting Inform
- WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors.
- ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- Column chrom
- column chromatography & purification of organic compounds. ChemHelpASAP. [Link]
- Column chrom
- 2.27: Thin Layer Chromatography (TLC) of Drugs. (2023). Medicine LibreTexts. [Link]
- Exploring the World of Thin-Layer Chrom
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]
Sources
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. med.libretexts.org [med.libretexts.org]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for In Vitro Testing of Methyl 3-Morpholinobenzoate
Introduction
Methyl 3-Morpholinobenzoate is a synthetic organic compound characterized by a benzoate core substituted with a morpholine group. While comprehensive biological activity data for this specific molecule is not extensively documented in peer-reviewed literature, its derivatives have appeared in patent literature as intermediates in the synthesis of histone demethylase inhibitors, particularly targeting Lysine-Specific Demethylase 1 (LSD1), which is a therapeutic target in various cancers.[1][2] This suggests a potential utility for this compound and its analogues in oncological research. Furthermore, the presence of the morpholine moiety, a common scaffold in medicinal chemistry, warrants a broader investigation into its pharmacological properties, including potential anti-inflammatory effects.
These application notes provide a structured framework for the in vitro evaluation of this compound, focusing on its potential anticancer and anti-inflammatory activities. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and development with a solid foundation for initial screening and characterization.
Section 1: Assessment of In Vitro Anticancer Activity
The primary hypothesis for the anticancer potential of this compound is based on its utility as a scaffold for histone demethylase inhibitors.[1][2] LSD1, a key enzyme in this class, is overexpressed in numerous cancers, including neuroblastoma, breast, bladder, lung, and colorectal tumors.[2] Therefore, initial in vitro screening should focus on assessing its cytotoxic and anti-proliferative effects on relevant cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant in vitro testing. Based on the link to LSD1, it is recommended to use a panel of cell lines that includes those known to have high LSD1 expression. It is also prudent to include a non-cancerous cell line to assess general cytotoxicity.
Table 1: Recommended Cell Lines for Anticancer Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used, well-characterized.[3] |
| A549 | Lung Cancer | Relevant to cancers with LSD1 overexpression. |
| PC-3 | Prostate Cancer | Relevant to cancers with LSD1 overexpression. |
| HCT116 | Colorectal Cancer | Relevant to cancers with LSD1 overexpression. |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for cytotoxicity assessment. |
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer screening of this compound.
Protocol: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (empirically determined for each cell line) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Cytotoxicity Assay (LDH Release Assay)
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Supernatant from the treated cells (from the cell viability assay plate before adding MTT)
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Section 2: Assessment of In Vitro Anti-inflammatory Activity
Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation.[6] The following assays provide a preliminary screening of the anti-inflammatory potential of this compound.
Protocol: Inhibition of Protein Denaturation Assay
Principle: This assay evaluates the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat.[7][8] The principle is that anti-inflammatory compounds can protect against protein denaturation.[7]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin solution and 4.5 mL of PBS.
-
Compound Addition: Add 0.5 mL of various concentrations of this compound to the reaction mixture. A control group will receive 0.5 mL of distilled water instead of the compound. A standard group will receive 0.5 mL of diclofenac sodium solution.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: Cool the samples and measure the absorbance (turbidity) at 660 nm.
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Section 3: Data Interpretation and Reporting
For all assays, it is crucial to perform experiments in triplicate and include appropriate controls. The results should be presented as mean ± standard deviation.
Table 2: Example Data Reporting for Anticancer Activity
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cytotoxicity (MCF-7) |
| 0.1 | 98 ± 4 | 2 ± 1 |
| 1 | 92 ± 5 | 5 ± 2 |
| 10 | 75 ± 6 | 15 ± 3 |
| 50 | 48 ± 5 | 45 ± 4 |
| 100 | 20 ± 3 | 78 ± 5 |
| IC50 (µM) | ~50 | >50 |
The IC50 values are a key parameter for comparing the potency of the compound across different cell lines and with standard drugs. A lower IC50 value indicates higher potency.
For anti-inflammatory assays, the percentage of inhibition at various concentrations should be reported and compared to the standard drug.
Conclusion
These application notes provide a foundational approach for the in vitro characterization of this compound. The suggested assays will help elucidate its potential as an anticancer or anti-inflammatory agent. Positive results from these initial screenings would warrant further investigation into its mechanism of action, including specific enzyme inhibition assays for targets like LSD1 and exploration of its effects on inflammatory signaling pathways.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not further specified]
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
- Cell Health Screening Assays for Drug Discovery.
- Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source not further specified]
- Cell viability assays. Abcam.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.
- Cancer Cell-Based Assays.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019). Anticancer Research.
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors.
- Guideline for anticancer assays in cells. (n.d.).
- Functional in vitro assays for drug discovery. (2023). YouTube.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). [Source not further specified]
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D
- Buy 4-Methyl-3-morpholinobenzohydrazide. Smolecule.
- Product Class 28: Arylamines. (n.d.). [Source not further specified]
- Arylamine Synthesis Enabled by a Photocatalytic Skeletal-Rearrangement Dehydrogenative Aromatization Str
Sources
- 1. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- 2. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. ijddr.in [ijddr.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-Morpholinobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and maximize your yield and purity.
The primary and most effective method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction forms the C-N bond between an aryl halide (or triflate) and an amine.[1][2] This guide is structured as a series of questions and answers to directly address the challenges you may encounter.
Section 1: Reaction Overview & Core Principles
Before troubleshooting, a solid understanding of the reaction's core components and mechanism is essential. The reaction involves coupling Methyl 3-halobenzoate with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. Understanding these steps is key to diagnosing issues. For instance, if a reaction fails, the problem can often be traced to a specific stalled step, like oxidative addition or reductive elimination.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about setting up the reaction for success from the start.
Q1: Which starting material is best: Methyl 3-bromo, 3-iodo, or 3-chlorobenzoate?
A1: The choice of halide significantly impacts reactivity. The general reactivity order for the oxidative addition step is I > Br > OTf > Cl.[4]
-
Methyl 3-iodobenzoate: Most reactive, allowing for milder conditions (lower temperatures, less active catalysts). However, aryl iodides can sometimes inhibit the catalyst.[3][4]
-
Methyl 3-bromobenzoate: This is often the ideal starting point. It offers a good balance of high reactivity and cost-effectiveness and is less prone to catalyst inhibition than the iodide.
-
Methyl 3-chlorobenzoate: Aryl chlorides are the least reactive due to the strong C-Cl bond, making oxidative addition difficult.[5][6] Successful coupling requires more specialized, highly active, and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald's "G3" or "G4" ligands) and potentially higher temperatures.[5]
Q2: How do I choose the right palladium source and ligand? This seems to be the most critical parameter.
A2: You are correct; the catalyst system is paramount.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ formation of the active Pd(0) catalyst. This can be unreliable. We strongly recommend using modern, air-stable palladium precatalysts, such as the "G3" or "G4" Buchwald precatalysts.[5][7] These readily and reliably form the active monoligated Pd(0) species under basic conditions, leading to more reproducible results.[7]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For a secondary amine like morpholine, bulky and electron-rich phosphine ligands are essential.
Q3: Which base should I use, and how important is it?
A3: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. The choice is critical.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. It generally leads to faster reaction rates. However, its high basicity can promote side reactions like hydrodehalogenation or decomposition of sensitive substrates.[7]
-
Weaker Bases: For substrates with base-sensitive functional groups (though the ester in your product is relatively robust), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.[4][5] They often require higher reaction temperatures or longer reaction times.
-
Solubility: The poor solubility of inorganic bases can hinder reaction rates. Ensure vigorous stirring to maximize the solid-liquid interface. In some cases, grinding the base before use can be beneficial.[4]
Q4: Why are anhydrous and inert conditions so critical for this reaction?
A4: The active Pd(0) catalyst and some intermediates in the catalytic cycle are sensitive to oxygen and water.
-
Oxygen: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II), often observed as the formation of palladium black.[7]
-
Water: Water can lead to a significant side reaction called hydrodehalogenation, where the aryl halide is reduced to methyl benzoate instead of being coupled.[7] This occurs because water can protonate intermediates and facilitate pathways that replace the halide with a hydrogen atom. Therefore, using anhydrous solvents and reagents and maintaining a strictly inert atmosphere (argon or nitrogen) is crucial for high yields.
Section 3: Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide provides a systematic way to diagnose and solve common problems.
Caption: A decision tree for troubleshooting low yield results.
Q5: My reaction shows low or no conversion of my starting methyl 3-bromobenzoate. What should I do?
A5: This is a common issue that points to a fundamental problem with the reaction setup or catalyst activity.
-
Verify Catalyst Activity: The most frequent culprit is an inactive catalyst. If you are using a precatalyst, ensure it is fresh and has been stored properly under an inert atmosphere. If you are generating the catalyst in situ from a source like Pd(OAc)₂, this reduction step may be failing.[5] Using a reliable precatalyst like a G3 or G4 version is the best solution.[7]
-
Check Inert Atmosphere & Solvent Purity: As discussed, oxygen and water are detrimental. Ensure your solvent is freshly distilled or from a sealed bottle over molecular sieves. Your reaction vessel must be properly purged with argon or nitrogen.
-
Re-evaluate Reaction Conditions: If the catalyst and conditions are pristine, your parameters may be suboptimal. Consider increasing the temperature in 10-20°C increments. If that fails, a different ligand or base may be required for your specific substrate combination.
Q6: I'm seeing a major byproduct with the mass of methyl benzoate. What is this and how can I fix it?
A6: This byproduct is the result of hydrodehalogenation , where the bromine atom is replaced by a hydrogen.[7] It's a classic side reaction in Buchwald-Hartwig chemistry.
-
Cause: This is most often caused by the presence of water or other protic impurities in the reaction mixture. It can also be promoted by an overly strong base/solvent combination.[7]
-
Solution:
-
Dry Everything: Rigorously dry your solvent and reagents. Ensure the morpholine is anhydrous.
-
Optimize the Base: If conditions are strictly anhydrous, the base may be too strong. Switching from NaOtBu to a weaker base like Cs₂CO₃ can often minimize this side reaction.[7]
-
Lower the Temperature: Higher temperatures can sometimes favor side reactions. Try reducing the temperature if the desired coupling is proceeding, albeit with hydrodehalogenation.[7]
-
Q7: My purification is difficult due to residual palladium. How can I effectively remove it?
A7: Removing the final traces of palladium is a common challenge in purification.
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite®. This will remove the bulk of the insoluble base and a significant amount of palladium black.
-
Silica Plug: If the Celite filtration is insufficient, concentrate the filtrate and re-dissolve it in a minimal amount of solvent. Pass this solution through a short plug of silica gel, eluting with your column solvent system. This is often very effective at capturing residual palladium.
-
Aqueous Wash: Sometimes, an aqueous wash with a solution of ammonium chloride or brine during the workup can help partition palladium salts into the aqueous layer.
Section 4: Recommended Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound from Methyl 3-bromobenzoate.
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
DavePhos Pd G3 (or similar Buchwald precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Methyl 3-bromobenzoate | 215.04 | 5.0 | 1.0 | 1.075 g |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.53 mL |
| DavePhos Pd G3 | 851.36 | 0.05 | 0.01 (1 mol%) | 43 mg |
| Sodium tert-butoxide | 96.10 | 7.0 | 1.4 | 673 mg |
| Anhydrous Toluene | - | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl 3-bromobenzoate (1.075 g), DavePhos Pd G3 precatalyst (43 mg), and Sodium tert-butoxide (673 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Add the anhydrous toluene (25 mL) via syringe, followed by the morpholine (0.53 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2x 50 mL) and then with brine (1x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
References
- BenchChem. (n.d.). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalytic Amination of Aryl Halides.
- Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (2009). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1665-1673.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Request PDF.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Methyl 3-Morpholinobenzoate and Identification of Byproducts
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-Morpholinobenzoate. Our focus is on the practical identification and mitigation of common synthesis byproducts, ensuring the integrity and success of your experimental work.
Introduction: The Challenge of Pure Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation. These impurities can complicate purification, reduce yields, and interfere with subsequent reactions. This guide is designed to provide you with the expertise to anticipate, identify, and troubleshoot these issues effectively.
The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (like methyl 3-bromobenzoate) and morpholine. While highly effective, this method is sensitive to reaction conditions, and deviations can lead to a variety of side products.[3][4][5] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[6][7]
This guide will delve into the intricacies of these reactions, providing a structured, question-and-answer-based approach to resolving common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Buchwald-Hartwig amination to synthesize this compound and I'm seeing several spots on my TLC plate. What are the likely byproducts?
A: This is a very common observation. The Buchwald-Hartwig reaction, while powerful, has several competing side reactions.[1] The primary byproducts to consider are:
-
Hydrodehalogenation Product (Methyl Benzoate): This is often the most common byproduct. Instead of the amine coupling, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur due to β-hydride elimination from a palladium amide intermediate or other side reactions.[1][8]
-
Aryl Hydroxylation Product (Methyl 3-hydroxybenzoate): If there are trace amounts of water or hydroxide ions in your reaction mixture, a competing C-O coupling can occur, leading to the formation of the corresponding phenol.[3][4][5] This is particularly prevalent when using hydroxide bases.[3][4][5]
-
Homocoupling of the Aryl Halide (Dimethyl biphenyl-3,3'-dicarboxylate): While less common with modern catalysts, oxidative addition of two aryl halide molecules to the palladium center can lead to the formation of a biaryl compound.
-
Unreacted Starting Materials: Incomplete conversion will leave you with residual methyl 3-halobenzoate and morpholine.
Below is a table summarizing these common byproducts for a reaction starting with methyl 3-bromobenzoate.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| This compound (Product) | C₁₂H₁₅NO₃ | 221.25 | Presence of both aromatic and morpholine signals in ¹H NMR. |
| Methyl Benzoate (Hydrodehalogenation) | C₈H₈O₂ | 136.15 | Absence of morpholine signals in ¹H NMR; simplified aromatic pattern. |
| Methyl 3-hydroxybenzoate (Hydroxylation) | C₈H₈O₃ | 152.15 | Broad singlet in ¹H NMR corresponding to the phenolic -OH proton. |
| Dimethyl biphenyl-3,3'-dicarboxylate (Homocoupling) | C₁₆H₁₄O₄ | 270.28 | More complex aromatic region in ¹H NMR; mass peak at m/z 270. |
| Methyl 3-bromobenzoate (Starting Material) | C₈H₇BrO₂ | 215.04 | Characteristic isotopic pattern for bromine in mass spectrometry. |
Q2: My reaction seems to be stalled or is giving very low yield. What are the key parameters to check in a Buchwald-Hartwig reaction?
A: Low yield or a stalled reaction in a Buchwald-Hartwig amination typically points to issues with the catalyst system or reaction conditions. Here's a troubleshooting checklist:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is fresh. Over time, these can degrade.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or dialkylbiaryl phosphines are often necessary to facilitate the reductive elimination step and prevent side reactions.[1][9][10]
-
Catalyst Poisoning: Functional groups like nitro or some sulfur-containing groups can poison the palladium catalyst.[2] Ensure your starting materials are free of such impurities.
-
-
Reaction Environment:
-
Oxygen-Free Conditions: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure you have thoroughly degassed your solvent and maintained an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Anhydrous Conditions: Water can lead to the formation of hydroxylation byproducts and can also affect the activity of some bases.[3][4][5] Use dry solvents and glassware.
-
-
Base Selection:
-
The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, often with a broader functional group tolerance.[9][11][12] The choice of base can significantly impact the reaction outcome.
-
Q3: I have isolated an unknown byproduct. What is a systematic workflow for its identification?
A: A combination of modern analytical techniques is the most effective approach for structure elucidation.
Byproduct Identification Workflow
Caption: A logical workflow for the isolation and structural identification of unknown synthesis byproducts.
-
Purification: First, isolate a pure sample of the byproduct using techniques like flash column chromatography or preparative thin-layer chromatography (TLC).
-
Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the impurity. This is often the quickest way to narrow down the possibilities. For example, a mass corresponding to methyl benzoate (136.15 g/mol ) strongly suggests hydrodehalogenation.
-
NMR Spectroscopy: This is the most powerful tool for definitive structure determination.[13][14][15]
-
¹H NMR: Compare the spectrum of the byproduct to your starting material and desired product. Look for the presence or absence of key signals, such as the characteristic multiplets of the morpholine ring (~3.8 ppm and ~3.2 ppm).
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC): If the structure is not immediately obvious, these experiments can establish proton-proton and proton-carbon correlations to piece together the molecular structure.
-
-
FT-IR Spectroscopy: This can provide quick confirmation of functional groups. For instance, a broad peak around 3300 cm⁻¹ would suggest the presence of an -OH group, pointing towards the hydroxylation byproduct.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add methyl 3-bromobenzoate (1.0 equivalent) and morpholine (1.2 equivalents) via syringe, followed by anhydrous, degassed toluene.
-
Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Sample Preparation for Byproduct Analysis by NMR and MS
-
Isolation: Isolate the byproduct of interest using flash chromatography, ensuring the collected fractions are pure by TLC analysis.
-
Sample for NMR: Evaporate the solvent from the pure fraction. Dry the sample under high vacuum for at least one hour to remove residual chromatography solvents. Dissolve a few milligrams of the dry sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to an NMR tube.
-
Sample for LC-MS: Prepare a dilute solution of the isolated byproduct in a high-purity solvent like methanol or acetonitrile (HPLC grade). A concentration of approximately 10-100 µg/mL is typically sufficient.
Visualizing the Buchwald-Hartwig Catalytic Cycle & Byproduct Formation
The following diagram illustrates the key steps in the catalytic cycle and highlights where common side reactions can occur.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann_condensation [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-Morpholinobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling reactions to construct this valuable intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, is a powerful and versatile transformation, but its success hinges on the careful orchestration of several key components.
This document moves beyond simple step-by-step instructions to offer a deeper understanding of the reaction mechanism, the function of each reagent, and a systematic approach to troubleshooting.
Fundamental Reaction: The Buchwald-Hartwig Amination
The palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is the most common and efficient method for synthesizing N-aryl morpholines.[1][2] The reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Scheme:
-
Aryl Halide: Methyl 3-bromobenzoate or Methyl 3-chlorobenzoate
-
Amine: Morpholine
-
Product: this compound
The catalytic cycle is a multi-step process involving oxidative addition, ligand exchange, and reductive elimination.[3] Understanding this cycle is key to effective troubleshooting.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction shows no or very low conversion. Where do I start troubleshooting?
This is the most frequent issue and typically points to a problem with one of the core components: the catalyst, the reagents, or the reaction environment.
A1: Systematic Investigation Workflow
A logical, step-by-step approach is critical. Before altering multiple parameters, investigate the following areas sequentially.
Caption: Systematic workflow for troubleshooting low conversion.
-
Cause 1: Catalyst Inactivity
-
Explanation: The active Pd(0) species is prone to oxidation. Using Pd(OAc)₂ requires in-situ reduction, which can be inefficient.[3] Phosphine ligands themselves can be air-sensitive.
-
Solution:
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are air-stable and generate the active Pd(0) species more reliably upon exposure to the base.[4][5]
-
Ligand Handling: Use air-stable ligands like XantPhos or handle highly air-sensitive ligands (e.g., tri-tert-butylphosphine) in an inert atmosphere (glovebox).[6]
-
Order of Addition: When not using a pre-catalyst, pre-mixing the Pd source and ligand in the solvent before adding other reagents can sometimes improve catalyst formation.[7]
-
-
-
Cause 2: Poor Base Quality
-
Explanation: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic and can degrade upon exposure to air and moisture, forming sodium hydroxide and tert-butanol. This reduces its basicity and effectiveness.
-
Solution:
-
Use Fresh Base: Always use NaOtBu from a freshly opened container.
-
Glovebox Storage: Store and weigh strong bases like NaOtBu and LHMDS inside a glovebox.
-
Consider Alternatives: If base quality is a persistent issue, consider using inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are more stable, though they may require higher temperatures.[4][8]
-
-
-
Cause 3: Inadequate Inert Atmosphere/Solvent Quality
-
Explanation: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also degrade phosphine ligands. Water can hydrolyze the aryl halide and interfere with the base.
-
Solution:
-
Solvent Degassing: Use a robust degassing method. The "freeze-pump-thaw" technique (3 cycles) is superior to simply bubbling nitrogen or argon through the solvent.
-
Inert Atmosphere: Ensure your reaction vessel is properly flushed with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction.
-
-
Q2: My reaction starts well but stalls before completion. What's causing catalyst deactivation?
A2: Identifying Catalyst Deactivation Pathways
A stalling reaction suggests that the catalyst is initially active but is being progressively deactivated or consumed during the reaction.
-
Cause 1: Substrate- or Product-Induced Inhibition
-
Explanation: The product, this compound, contains two potential coordination sites (the morpholine nitrogen and the ester carbonyl) that could, in principle, coordinate to the palladium center and inhibit turnover. While less common with morpholine, highly coordinating functional groups can poison the catalyst.[9] With aryl iodides, the generated iodide anion can form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[4][5]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands). These ligands form strong bonds with the palladium center, making it less susceptible to inhibition by other species.[10]
-
Adjust Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome partial deactivation and push the reaction to completion.
-
-
-
Cause 2: Thermal Degradation
-
Explanation: At elevated temperatures (typically >120 °C), the palladium catalyst can decompose to form inactive palladium black. Some phosphine ligands are also not thermally stable over long reaction times.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate (often 80-100 °C for aryl bromides).
-
Ligand Screening: If high temperatures are necessary (e.g., for aryl chlorides), screen for more thermally robust ligands.
-
-
Q3: I am getting my product, but also significant byproducts like hydrodehalogenation (Ar-H) or starting material homo-coupling (Ar-Ar). How can I improve selectivity?
A3: Fine-Tuning Conditions to Minimize Side Reactions
The formation of these byproducts points to an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways.
| Byproduct Observed | Common Name | Likely Cause(s) | Troubleshooting Strategy |
| Methyl Benzoate | Hydrodehalogenation | Presence of water; base-promoted side reactions. | Ensure rigorously anhydrous conditions. Use a slightly weaker or less soluble base (e.g., K₃PO₄ instead of NaOtBu). |
| Dimethyl biphenyl-3,3'-dicarboxylate | Homo-coupling | Catalyst decomposition or reactions involving Pd(I) dimers. | Use more sterically hindered ligands to prevent dimer formation. Ensure proper Pd:Ligand ratio. |
| Methyl 3-hydroxybenzoate | Hydroxylation | Reaction with hydroxide ions, often from using a wet base or aqueous workup at high pH.[11] | Use a fresh, anhydrous base. Quench the reaction by cooling before adding water. |
-
The Role of the Base: Strong bases like NaOtBu can sometimes promote side reactions.[12] Switching to a weaker base like Cs₂CO₃ or K₃PO₄ can often suppress these pathways, albeit at the cost of a slower reaction rate.[4][8]
-
The Role of the Ligand: The ligand's steric and electronic properties are paramount. Bulky ligands generally favor the reductive elimination step that forms the desired C-N bond over side reactions.
Q4: My yields are inconsistent between batches. How can I improve reproducibility?
A4: Establishing a Robust and Standardized Protocol
Inconsistency is almost always due to subtle variations in uncontrolled variables.
-
Explanation: Organometallic reactions are notoriously sensitive to trace impurities.[13] The most common sources of irreproducibility are moisture, oxygen, and variations in reagent quality, particularly the base.
-
Solution: A Self-Validating Protocol
-
Standardize Reagent Sources: Use reagents from the same supplier and lot number where possible.
-
Quantify Your Base: If you suspect your NaOtBu is old, do not use it. It is better to switch to a new bottle or use a more stable base like K₃PO₄.
-
Implement a Pre-Reaction Checklist:
-
All glassware oven-dried and cooled under inert gas?
-
Solvent freshly taken from a purification system or a new Sure/Seal™ bottle and degassed?
-
Inert atmosphere manifold leak-tested?
-
Base and ligand handled under inert atmosphere?
-
-
Monitor Progress: Always run a TLC or take a GC-MS aliquot after a set time (e.g., 1 hour) to confirm the reaction has started as expected. This provides an early warning if a batch is failing.
-
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound from Methyl 3-bromobenzoate.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
XantPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XantPhos Pd G3 precatalyst (0.02 eq) and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add methyl 3-bromobenzoate (1.0 eq) and anhydrous, degassed toluene.
-
Nucleophile Addition: Add morpholine (1.2 eq) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
- Fors, B. P., Kratt, K. A., & Buchwald, S. L. (2012). A general and efficient catalyst system for the palladium-catalyzed amination of aryl chlorides. Organic Letters, 14(19), 5094-5097. [Link]
- Chemspeed Technologies. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Various Authors. (2018).
- Shen, Q., & Hartwig, J. F. (2012). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 134(38), 15883-15891. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of catalyst and reaction conditions on the selectivity of the palladium-catalyzed amination of 5- and 6-halopyrimidines. The Journal of Organic Chemistry, 72(15), 5659-5666. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Palladium-catalyzed C-N bond formation. In Palladium in Organic Synthesis (pp. 1-49). Wiley-VCH. [Link]
- WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Chemistry LibreTexts. (2023).
- Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- Wolfe, J. P., & Buchwald, S. L. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 65(4), 1144-1157. [Link]
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]
- Narender, M., Reddy, M. S., & Nageswar, Y. V. D. (2014). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 24(2), 648-652. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. reddit.com [reddit.com]
Common side reactions in the synthesis of morpholine-containing compounds
Welcome to the Technical Support Center for the synthesis of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during synthetic routes to this important heterocyclic scaffold. Morpholine and its derivatives are prevalent in medicinal chemistry due to their favorable physicochemical properties, such as good aqueous solubility and metabolic stability.[1] However, their synthesis is not without challenges, and understanding potential side reactions is crucial for optimizing reaction conditions and maximizing yields.
This guide moves beyond simple procedural lists to explain the underlying chemical principles driving both the desired transformations and the common side reactions. By understanding the "why" behind a synthetic outcome, you will be better equipped to troubleshoot effectively and develop robust, scalable processes.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Issue 1: Low Yields and Formation of Dark, Viscous Byproducts in the Dehydration of Diethanolamine
Question: My reaction to synthesize morpholine from diethanolamine using a strong acid (e.g., sulfuric acid) resulted in a low yield and a significant amount of a dark, viscous residue. What is the likely cause, and how can I improve the outcome?
Answer: This is a very common issue in the acid-catalyzed dehydration of diethanolamine. The formation of dark, viscous materials, often referred to as "heavies," and low yields can be attributed to several factors, primarily related to reaction conditions and control.[2]
Causality and Mechanistic Insights:
The desired reaction involves a twofold intramolecular dehydration of diethanolamine to form the morpholine ring. However, under the harsh conditions of high temperature and strong acid, several competing side reactions can occur:
-
Intermolecular Condensation: Instead of cyclizing, diethanolamine molecules can react with each other to form linear or branched polyamines and polyethers. These high-molecular-weight condensation products are largely responsible for the viscous residue.[2]
-
Charring/Decomposition: At excessively high temperatures, organic materials can decompose and char, leading to the dark coloration of the reaction mixture.[3]
-
Incomplete Reaction: Insufficient heating time or temperature can lead to a significant amount of unreacted starting material, which complicates purification and lowers the isolated yield.[3]
Troubleshooting and Optimization Strategies:
| Parameter | Problem | Solution & Rationale |
| Temperature Control | Inadequate or excessive heat. | Maintain a strict temperature range, typically between 180-210°C.[3] Use a reliable heating mantle with a thermocouple to monitor the internal reaction temperature. A drop of just 10-15°C can significantly reduce the reaction rate and yield.[3] |
| Reaction Time | Insufficient duration for complete cyclization. | The dehydration process is often slow. Ensure a prolonged heating period, which can be 15 hours or more, to drive the reaction to completion.[3][4] |
| Acid Concentration | Sub-optimal acid strength. | The use of oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can significantly reduce reaction times and minimize byproduct formation.[5] |
| Water Removal | Equilibrium shifts towards reactants. | In the dehydration route, efficient removal of the water byproduct is crucial to drive the reaction forward according to Le Chatelier's principle. Ensure your distillation setup is efficient. |
Experimental Protocol: Improved Morpholine Synthesis from Diethanolamine (Lab Scale)
-
To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[4]
-
Slowly and with cooling, add concentrated hydrochloric or sulfuric acid until the pH is approximately 1. This is a highly exothermic reaction.[4]
-
Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[4]
-
After cooling, neutralize the acidic mixture with a strong base like sodium hydroxide.
-
Purify the crude morpholine by drying over potassium hydroxide pellets, followed by fractional distillation, collecting the fraction boiling between 126-129°C.[2]
Issue 2: Formation of N-Ethylmorpholine and Other Byproducts in the Diethylene Glycol (DEG) Route
Question: In the synthesis of morpholine from diethylene glycol and ammonia over a hydrogenation catalyst, I am observing significant amounts of N-ethylmorpholine and an intermediate, 2-(2-aminoethoxy)ethanol (AEE). How can I suppress these side reactions?
Answer: The reductive amination of diethylene glycol is a major industrial route to morpholine.[2][6] The formation of N-ethylmorpholine and the presence of the AEE intermediate are common challenges related to catalyst selectivity and reaction conditions.
Causality and Mechanistic Insights:
The reaction proceeds through the formation of the intermediate 2-(2-aminoethoxy)ethanol (AEE).[2] Incomplete cyclization of AEE leads to its presence in the final product mixture. N-ethylmorpholine is formed through a subsequent reductive N-alkylation of the newly formed morpholine with ethanol, which can be generated in situ from the hydrogenation of acetaldehyde, a potential byproduct from the decomposition of diethylene glycol.
Troubleshooting and Optimization Strategies:
| Parameter | Problem | Solution & Rationale |
| Catalyst Choice | Poor selectivity of the hydrogenation catalyst. | The choice of catalyst is critical. Nickel, copper, or cobalt catalysts on an alumina support are commonly used.[2] The specific catalyst composition and preparation method can significantly influence the selectivity towards morpholine over N-ethylmorpholine. |
| Reaction Temperature | High temperatures can favor byproduct formation. | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote the formation of byproducts. A systematic study of the temperature profile is recommended to find the optimal balance between conversion and selectivity. |
| Ammonia Concentration | Insufficient ammonia can lead to incomplete conversion of intermediates. | Ensure a sufficient excess of ammonia is used to favor the formation of the primary amine intermediate and its subsequent cyclization. |
| Hydrogen Pressure | Inadequate hydrogen pressure can affect the reductive steps. | Maintain an optimal hydrogen pressure as specified by the catalyst manufacturer or literature protocols to ensure efficient reductive amination and minimize side reactions. |
Issue 3: Ring-Opening Side Reactions
Question: I am working with morpholine derivatives under oxidative or radical conditions and observing products that suggest the morpholine ring has opened. What causes this, and can it be prevented?
Answer: While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly in the presence of strong oxidants or radical initiators.[7][8]
Causality and Mechanistic Insights:
-
Oxidative Cleavage: Strong oxidizing agents can cleave the C-C or C-O bonds within the morpholine ring. For example, visible light-promoted oxidative cleavage of C(sp³)-C(sp³) bonds in morpholine derivatives has been reported, using oxygen as the terminal oxidant.[8]
-
Radical-Mediated Ring Opening: Hydrogen abstraction from the morpholine ring can generate carbon-centered or nitrogen-centered radicals.[7] In the presence of oxygen, these radicals can undergo further reactions leading to ring-opening pathways.[7]
Preventative Measures:
-
Avoid Harsh Oxidants: When possible, choose milder oxidizing agents if your substrate is sensitive to ring cleavage.
-
Control Radical Reactions: If working with radical chemistry, carefully control the concentration of radical initiators and scavengers to minimize undesired side reactions.
-
Protecting Groups: In complex syntheses, consider protecting the morpholine nitrogen to modulate its reactivity and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing morpholine?
A1: The two primary industrial methods are the dehydration of diethanolamine with a strong acid like sulfuric acid, and the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[2][6][9] The diethylene glycol route is often favored due to its efficiency.[2]
Q2: What are the typical catalysts used in the diethylene glycol route for morpholine synthesis?
A2: Hydrogenation catalysts are employed in this route. These typically consist of metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[2] The choice of catalyst is crucial for reaction selectivity and overall yield.[2]
Q3: Can N-alkylation of morpholine lead to side reactions?
A3: Yes. While N-alkylation is a common way to derivatize morpholine, side reactions can occur. For instance, in the N-alkylation with alcohols over certain catalysts at high temperatures, ring-opening of the morpholine can become a competing reaction, reducing the selectivity for the desired N-alkylmorpholine.[10] The choice of alkylating agent and reaction conditions is key to minimizing these side reactions.
Q4: What challenges are associated with the synthesis of morpholine from bis(2-chloroethyl) ether and ammonia?
A4: This method, while historically used, can present challenges. The reaction of bis(2-chloroethyl) ether with amines can sometimes lead to unexpected products.[11] Additionally, this route generates ammonium chloride as a byproduct.[9]
Q5: Are there "greener" or more modern methods for morpholine synthesis?
A5: Yes, research into more environmentally friendly and efficient syntheses is ongoing. For example, a one or two-step, redox-neutral protocol using ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines has been reported as a high-yielding and simple method.[12][13]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Synthesis Routes to Morpholine
Caption: Primary industrial synthesis routes for morpholine.
Diagram 2: Troubleshooting Workflow for Low Yield in Diethanolamine Dehydration
Caption: Logical workflow for troubleshooting morpholine synthesis.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Giri, B. R., & El-Nahas, A. M. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- BenchChem. (n.d.). Troubleshooting side reactions in morpholine ring formation.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
- Kovács, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Gardner, J. H. (1957). Process of producing morpholine from diethanolamine. U.S.
- USDA. (n.d.). Morpholine - Processing.
- Wikipedia. (n.d.). Morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE.
- ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Google Patents. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE.
- Sciencemadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol.
- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
- Journal of Chemical Research, Synopses. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Purity of Methyl 3-Morpholinobenzoate
Welcome to the technical support center for "Methyl 3-Morpholinobenzoate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for purifying this versatile compound. Our focus is on delivering scientifically sound, experience-driven solutions to common challenges encountered during synthesis and purification.
Introduction: The Challenge of Purity
This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between methyl 3-halobenzoate and morpholine.[1][2] While effective, this reaction can introduce a variety of impurities that require careful removal to achieve the desired product purity for downstream applications. This guide will address the most frequently encountered purification hurdles in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a viscous oil and won't solidify. What should I do?
This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point of the product.
Causality: High concentrations of unreacted starting materials, byproducts, or residual high-boiling solvents like DMF or DMSO can prevent your product from crystallizing.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to thoroughly dry your crude product. Gentle heating (e.g., 40-50 °C) can aid in the removal of high-boiling point solvents.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal formation.
-
Purification via Chromatography: If the product remains an oil, it is best to proceed with column chromatography to isolate the pure compound from the impurities that are inhibiting crystallization.
Q2: What are the most common impurities I should expect in my crude product?
Understanding the potential impurities is the first step toward effective purification. Based on a typical Buchwald-Hartwig synthesis, you should be aware of the following:
-
Unreacted Starting Materials:
-
Methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate)
-
Morpholine
-
-
Catalyst Residues:
-
Palladium catalyst complexes and ligands (e.g., from Pd₂(dba)₃ and a phosphine ligand).[3] These can often give the crude product a dark color.
-
-
Side-Products:
-
Hydrolysis Product: 3-Morpholinobenzoic acid, formed by the hydrolysis of the methyl ester. This is more likely if the reaction or workup conditions are not anhydrous or if exposed to acidic or basic conditions for prolonged periods.[4]
-
Products of Reductive Dehalogenation: Methyl benzoate, where the halogen on the starting material has been replaced by a hydrogen.
-
Homocoupling Products: Biphenyl derivatives from the coupling of two molecules of the aryl halide.
-
Q3: I'm seeing a broad melting point for my product even after initial purification. How can I improve it?
A broad melting point range is a classic indicator of an impure compound. To sharpen the melting point, further purification is necessary. Recrystallization is often the most effective method for removing small amounts of impurities from a solid product.
The Principle of Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. For this compound, a moderately polar compound, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or the more polar solvent of a mixed system). Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like catalyst residues), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Solvent System | Rationale | Tips |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent.[5][6] | Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve and allow to cool. |
| Ethyl Acetate/Hexanes | The compound should be soluble in ethyl acetate. Hexanes can be added as an anti-solvent to induce precipitation.[7][8] | Dissolve in a minimal amount of ethyl acetate and slowly add hexanes until turbidity persists. Gently warm to redissolve and then cool slowly. |
Q4: Recrystallization isn't working well for my sample. What are my other options?
When recrystallization is ineffective, typically due to the presence of impurities with similar solubility profiles to the product, column chromatography is the next logical step.
The Principle of Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Standard flash-grade silica gel is a good choice.
-
Mobile Phase (Eluent): The polarity of the eluent is key. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity of the eluent. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal eluent composition.
-
Column Packing: Properly packing the column is crucial to avoid air bubbles and ensure good separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9] The purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of peaks corresponding to impurities is a strong indicator of high purity. You can compare your spectra to known data or use it to identify unknown impurities.[10][11][12][13]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Flow for Troubleshooting an Impure Sample
Caption: Decision-making process for purifying this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Methyl 3-chloro-4-morpholinobenzoate.
- University of California, Irvine. (n.d.). Recrystallization 2.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Göran, W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
- BenchChem. (2025). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
"Methyl 3-Morpholinobenzoate" stability and storage conditions
Welcome to the technical support center for Methyl 3-Morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers suggest storage at room temperature or refrigerated at 4°C. As a solid with a melting point of 42-46°C, keeping it in a controlled cool environment will prevent any physical changes.[3]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively documented, it is good laboratory practice to store it protected from light, especially for long-term storage.[4] Many organic molecules can be susceptible to photodegradation.
Q3: How does moisture affect the stability of this compound?
A3: The ester functional group in this compound is susceptible to hydrolysis, a reaction that is accelerated by the presence of moisture.[5][6] This process would lead to the formation of 3-morpholinobenzoic acid and methanol. Therefore, it is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.[4]
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is expected to be stable for an extended period. For specific expiration dates, always refer to the manufacturer's certificate of analysis.
Q5: Are there any known chemical incompatibilities for this compound?
A5: Yes. As an ester, it can be hydrolyzed by strong acids and strong bases.[6] The morpholine moiety, being a tertiary amine attached to an aromatic ring, may react with strong oxidizing agents.[7] It is advisable to avoid contact with these classes of compounds during storage and in experimental setups unless they are part of a planned reaction.
II. Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, this guide will walk you through a logical troubleshooting process.
Initial Observations and Potential Causes
| Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration, oily residue) | Moisture absorption leading to hydrolysis; possible degradation due to light or heat exposure. | Proceed to "Visual and Physical Inspection" and consider "Analytical Confirmation." |
| Inconsistent or unexpected experimental results | Degradation of the starting material leading to lower active concentration or interfering byproducts. | Verify the purity of your sample using the steps in "Analytical Confirmation." |
| Poor solubility compared to previous batches | The hydrolysis product, 3-morpholinobenzoic acid, may have different solubility characteristics. | Check the pH of your solvent system and proceed with "Analytical Confirmation." |
Step-by-Step Troubleshooting Protocol
Step 1: Visual and Physical Inspection
-
Examine the material: Look for any changes from its expected appearance as a white to off-white solid. Note any discoloration, clumping, or the presence of an oily film.
-
Check for odor: While this compound has a characteristic odor, any significant change or the emergence of a new, pungent smell could indicate degradation.
-
Melting Point Determination: A key indicator of purity is the melting point. A broadened or depressed melting point range compared to the reference value (42-46°C) suggests the presence of impurities, possibly from degradation.[3]
Step 2: Analytical Confirmation (If necessary)
If visual inspection suggests degradation, or if experimental results are anomalous, analytical techniques can confirm the compound's integrity.
-
Thin Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities.
-
Protocol:
-
Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using an appropriate solvent system (a good starting point is a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The presence of multiple spots, especially a more polar spot that could correspond to the carboxylic acid hydrolysis product, indicates degradation.
-
-
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.
-
Protocol:
-
Prepare a standard solution of your compound in a suitable mobile phase.
-
Analyze the sample using a reverse-phase C18 column.
-
The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard is indicative of degradation.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.
-
Protocol:
-
Acquire a ¹H NMR spectrum of your sample.
-
Look for the characteristic peaks of this compound. The presence of new, unexpected signals could point to degradation products. For example, the disappearance of the methyl ester singlet and the appearance of a broad peak corresponding to a carboxylic acid proton could indicate hydrolysis.
-
-
Understanding the Degradation Pathways
The primary degradation pathway of concern for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base.
Sources
Technical Support Center: Ensuring the Integrity of Methyl 3-Morpholinobenzoate
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to the technical support resource for Methyl 3-Morpholinobenzoate. This guide is designed to provide Senior Application Scientist-level insights into preventing the decomposition of this compound. Maintaining the structural integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document offers a combination of troubleshooting guides for when issues arise and frequently asked questions for proactive prevention, grounded in established chemical principles.
The Chemical Nature of this compound
This compound is a bifunctional molecule, featuring a methyl ester attached to a benzene ring and a morpholine substituent. This structure presents two primary points of potential chemical instability: the ester linkage and the morpholine ring. The ester is susceptible to hydrolysis, while the secondary amine within the morpholine ring is vulnerable to oxidation. Understanding these liabilities is the first step toward effective prevention.
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and resolve problems related to compound decomposition.
Q1: My biological assay results are inconsistent, or the compound's activity appears to decrease over the duration of the experiment. What could be the cause?
A1: This is a classic sign of compound instability within the assay medium.[1] The most probable cause is the hydrolysis of the methyl ester group into 3-morpholinobenzoic acid and methanol. Aqueous assay buffers, particularly those at non-neutral pH, can catalyze this degradation.[2][3] The base-catalyzed reaction is often faster than the acid-catalyzed one.[4]
-
Causality: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[5][6] This process is accelerated by either acidic (protonation of the carbonyl oxygen) or basic (providing a stronger nucleophile, OH⁻) conditions.[7][8][9] The resulting carboxylic acid metabolite likely has a different pharmacological profile and altered physical properties (e.g., polarity, solubility), leading to inconsistent results.
-
Recommended Actions:
-
pH Verification: Immediately check the pH of your assay buffer and cell culture medium. Buffers outside the pH 6-8 range can significantly increase the rate of hydrolysis.
-
Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use from a concentrated, anhydrous stock.
-
Conduct a Stability Study: Incubate this compound in your assay medium (without cells or other biological components) for the full duration of your experiment. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by LC-MS or HPLC to quantify the remaining parent compound.
-
Q2: I've observed a gradual yellowing of my stock solution stored in a clear vial on the lab bench. What is happening?
A2: Color change often indicates the formation of degradation products, likely from oxidation . The morpholine moiety, as a secondary amine, and the aromatic ring are susceptible to oxidative processes.[10] These reactions can be initiated or accelerated by exposure to oxygen and light (photodegradation).[1]
-
Causality: Light, especially in the UV spectrum, can provide the energy to generate reactive radical species.[11] Oxygen from the air can then react with the morpholine nitrogen or other parts of the molecule, leading to complex, often colored, degradation products.[10]
-
Recommended Actions:
-
Protect from Light: Store all solutions and the solid compound in amber glass vials or containers wrapped in aluminum foil.[12]
-
Inert Atmosphere: For long-term storage of solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Discard and Replace: Do not use discolored solutions, as the presence of impurities compromises your results. Prepare a fresh stock from solid material, adhering to proper storage protocols.
-
Q3: My LC-MS analysis shows a new peak with a mass corresponding to 3-morpholinobenzoic acid. How can I confirm this is from hydrolysis?
A3: The appearance of a peak corresponding to the mass of the carboxylic acid is strong evidence of ester hydrolysis. The molecular weight of this compound (C₁₂H₁₅NO₃) is 221.25 g/mol , while the predicted hydrolysis product, 3-morpholinobenzoic acid (C₁₁H₁₃NO₃), has a molecular weight of 207.23 g/mol . This mass shift is consistent with the replacement of the methyl group (-CH₃) with a hydrogen atom (-H).
-
Recommended Protocol: Confirmatory Stability Test
-
Prepare a 10 µM solution of this compound in your experimental aqueous buffer.
-
Prepare an identical solution in a stable, aprotic organic solvent like acetonitrile (ACN) as a control.
-
Analyze both samples by LC-MS at T=0.
-
Incubate both solutions at the experimental temperature (e.g., 37 °C).
-
Analyze samples from both solutions at subsequent time points (e.g., 1, 4, 24 hours).
-
Interpretation: A time-dependent increase in the peak area for the 207.23 m/z ion and a corresponding decrease in the 221.25 m/z ion in the aqueous buffer, but not in the ACN control, confirms hydrolysis.
-
Q4: I'm getting poor recovery and multiple spots on my TLC plate after purifying my compound on a standard silica gel column. Why?
A4: Standard silica gel is inherently acidic and has a surface rich in water molecules. This environment can directly catalyze the hydrolysis of your ester on the column, leading to product loss and the appearance of the more polar carboxylic acid as a new spot on the TLC plate.[13]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface protonate the ester's carbonyl oxygen, making it more susceptible to nucleophilic attack by water present on the silica, leading to on-column degradation.
-
Recommended Actions:
-
Deactivate Silica: Neutralize the silica gel by running a "pre-elution" with your solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N).
-
Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Visualizing the Problem: Decomposition Pathways and Troubleshooting
To better understand the challenges, the following diagrams illustrate the primary degradation routes and a logical workflow for troubleshooting.
Caption: Primary decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting compound instability.
Frequently Asked Questions (FAQs) for Prevention
Proactive measures are the best defense against compound decomposition.
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximum shelf-life, the solid compound should be stored under conditions that minimize exposure to the primary degradation catalysts: water, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential solid-state degradation. |
| Atmosphere | Dry / Desiccated | Prevents moisture uptake which can lead to hydrolysis.[4] |
| Light | Dark (Amber Vial) | Prevents light-induced (photolytic) degradation.[14] |
| Container | Tightly Sealed | Prevents exposure to ambient moisture and oxygen.[12] |
Q2: How should I prepare and store stock solutions for long-term use?
A2: The choice of solvent is critical. Use an anhydrous, aprotic solvent to prevent hydrolysis.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Preparation Protocol:
-
Use a new, sealed bottle of anhydrous solvent.
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. This prevents contamination and moisture introduction from repeated freeze-thaw cycles.
-
-
Storage: Store aliquots at -20 °C or, for maximum stability, at -80 °C.
Q3: What specific experimental conditions should I avoid?
A3: Avoid the following conditions to minimize decomposition:
-
Extreme pH: Avoid highly acidic (pH < 5) or highly basic (pH > 8) aqueous buffers. The rate of ester hydrolysis is significantly catalyzed outside of a near-neutral pH range.[2]
-
Prolonged Incubation in Aqueous Media: Minimize the time the compound spends in aqueous buffers before analysis. If long incubation is necessary, a stability assessment is crucial.
-
Direct Light Exposure: Conduct experiments under subdued lighting whenever possible, especially if the experimental setup involves prolonged exposure.
-
High Temperatures: While some assays require incubation at 37 °C, avoid unnecessarily high temperatures during storage or preparation.[15] Aromatic esters possess good thermal stability but decomposition can occur at elevated temperatures.[16][17]
Q4: Is the morpholine ring itself a point of concern?
A4: Yes, while the ester is often the primary liability, the morpholine ring is not inert. As a secondary amine, the nitrogen atom is a potential site for oxidation.[18] While generally stable, you should avoid using strong oxidizing agents in your experimental system. The ether linkage within the morpholine ring is chemically robust and typically only cleaves under very harsh oxidative conditions not found in standard biological assays.[10]
By implementing these troubleshooting strategies and preventative measures, you can ensure the chemical integrity of this compound, leading to more accurate, reproducible, and trustworthy scientific results.
References
- PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- Perosa, A., & Selva, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
- BYJU'S. (n.d.). Ester Hydrolysis.
- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
- Clark, J. (n.d.). Hydrolysing esters. Chemguide.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
- YouTube. (2019, January 15). Mechanism of ester hydrolysis.
- ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- RSC Publishing. (n.d.). Troubleshooting unstable molecules in chemical space.
- RSC Publishing. (n.d.). Troubleshooting unstable molecules in chemical space.
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
- Wikipedia. (n.d.). Morpholine.
- PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.
- Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- ResearchGate. (n.d.). Troubleshooting Unstable Molecules in Chemical Space.
- ACS Publications. (n.d.). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry.
- Impactfactor. (2017, October 25). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
- ResearchGate. (n.d.). Elementary Processes in Photoinduced Proton Transfers in 2Hydroxy1-( N -morpholinomethyl)naphthalene and 7Hydroxy8-( N -morpholinomethyl)quinoline in Liquid Solutions.
- MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet.
- Accio. (2025, December 29). Aromatic Esters: Uses, Safety & Synthesis Explained.
- Journal of Organic Chemistry. (n.d.). Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine.
- PubChem. (n.d.). Morpholine. National Center for Biotechnology Information.
- Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formation....
- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
- J&K Scientific LLC. (n.d.). Ester Hydrolysis.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- PubMed Central. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ResearchGate. (n.d.). Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate.
- ResearchGate. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ResearchGate. (n.d.). Reaction Pathways for the Thermal Decomposition of Methyl Butanoate.
- ResearchGate. (n.d.). An experimental and computational study of methyl ester decomposition pathways using shock tubes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. edenbotanicals.com [edenbotanicals.com]
- 15. mdpi.com [mdpi.com]
- 16. zslubes.com [zslubes.com]
- 17. researchgate.net [researchgate.net]
- 18. Morpholine - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Purification of Morpholine Derivatives
Welcome to the Technical Support Center for the purification of morpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical protocols to overcome common challenges in the purification of this important class of heterocyclic compounds. Morpholine and its derivatives are versatile scaffolds in medicinal chemistry and materials science, making their efficient purification a critical step in research and development.[1][2][3][4]
This resource provides a structured approach to troubleshooting, with frequently asked questions (FAQs) and detailed guides to help you navigate the complexities of purification, from removing stubborn impurities to maximizing the yield of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of morpholine derivatives in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My final product is a dark, viscous oil. How can I purify it?
Question: After synthesis, my morpholine derivative is a dark, viscous oil, and I am struggling to purify it. What are my options?
Answer: The presence of a dark, viscous product often indicates impurities, residual starting materials, or side products from the synthesis. Here’s a systematic approach to purification:
-
Initial Assessment: First, try to assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number of components and potential impurities.
-
Column Chromatography: For many morpholine derivatives, column chromatography is an effective purification method.[5][6] Given the polar nature of the morpholine ring, normal-phase chromatography on silica gel is a common choice.[5] Start with a non-polar eluent and gradually increase the polarity to elute your compound.
-
Distillation: If your compound is thermally stable, vacuum distillation can be a viable option for purification, especially if the impurities are non-volatile.
-
Salt Formation and Crystallization: If the derivative is a liquid, converting it to a salt (e.g., a hydrochloride salt) can often yield a crystalline solid.[5] This solid can then be purified by recrystallization and, if needed, converted back to the free base.[5]
-
Activated Charcoal Treatment: If the dark color is due to high molecular weight, colored impurities, a treatment with activated charcoal can be effective.[7] Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir, and then filter the charcoal off.[7]
Issue 2: I am having difficulty removing residual palladium catalyst from my final product.
Question: My synthesis involved a palladium-catalyzed reaction, and I am finding it difficult to remove the residual palladium from my morpholine derivative. What methods can I use?
Answer: Removing residual palladium to acceptable levels is a common challenge in pharmaceutical chemistry due to regulatory limits.[8] Here are several effective methods:
-
Adsorption with Metal Scavengers: Specialized metal scavengers are highly effective for removing residual palladium. These are often silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[9][10]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues.[9][11] The choice of activated carbon and the treatment conditions (solvent, temperature, time) may need to be optimized.[11]
-
Filtration through Celite®: For heterogeneous palladium catalysts like Pd/C, filtration of the reaction mixture through a pad of a filter aid like Celite® can remove the bulk of the catalyst.[9][12]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor.[9] The effectiveness of this method can be enhanced by using additives that increase the solubility of the palladium species in the solvent.[9]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[9]
| Method | Advantages | Disadvantages |
| Metal Scavengers | High selectivity and efficiency.[9][10] | Can be costly. |
| Activated Carbon | Cost-effective and readily available.[11] | May adsorb the product, leading to yield loss.[9] |
| Filtration | Simple and effective for heterogeneous catalysts.[9] | Less effective for homogeneous (dissolved) catalysts. |
| Crystallization | Can provide high purity product. | May concentrate the metal in the crystal structure in some cases.[8] |
| Extraction | Can be a simple and scalable method. | May require large volumes of solvent. |
Issue 3: My morpholine derivative is highly water-soluble, making extraction difficult.
Question: I am struggling to extract my water-soluble morpholine derivative from an aqueous reaction mixture. What techniques can I use to improve my product isolation?
Answer: The high water solubility of some morpholine derivatives can indeed pose a challenge for traditional liquid-liquid extraction. Here are some strategies to overcome this:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer during extraction.[13]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be very effective.[13] This apparatus continuously cycles the organic solvent through the aqueous layer, allowing for efficient extraction over time.
-
Choice of Extraction Solvent: Experiment with different organic solvents. While common solvents like ethyl acetate and dichloromethane are often used, sometimes a more polar solvent like n-butanol can be more effective for extracting polar compounds. Chloroform has also been shown to be effective for extracting some morpholine derivatives.[14]
-
Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water from the product.[13]
Issue 4: I am observing low yields after purification by column chromatography.
Question: I am purifying my morpholine derivative by column chromatography, but my final yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery from column chromatography can be frustrating. Here are some common causes and troubleshooting tips:
-
Compound Streaking/Tailing on the Column: The basic nature of the morpholine nitrogen can cause strong interactions with the acidic silica gel, leading to tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent (typically 0.1-1%).
-
Irreversible Adsorption: Some highly polar morpholine derivatives may bind very strongly to the silica gel and not elute. In such cases, switching to a different stationary phase, like alumina or reverse-phase silica, might be necessary.
-
Product Decomposition on Silica: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. Using a deactivated silica gel or switching to a less acidic stationary phase like alumina can help.
-
Improper Solvent System: An inappropriate eluent system can lead to poor separation and co-elution with impurities, resulting in lower yields of the pure product. Careful optimization of the solvent system using TLC is crucial before running the column.
Experimental Protocols
This section provides detailed, step-by-step methodologies for common purification techniques for morpholine derivatives.
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a morpholine derivative using normal-phase column chromatography on silica gel.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, non-polar eluent to create a slurry.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles trapped in the stationary phase. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude morpholine derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it as needed. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified morpholine derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid morpholine derivative by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Purification Workflow Diagram
This diagram illustrates a general workflow for the purification of a morpholine derivative, from the crude product to the final, pure compound.
Caption: A general workflow for the purification of morpholine derivatives.
Troubleshooting Decision Tree for Low Yield in Chromatography
This diagram provides a logical decision-making process for troubleshooting low yields in column chromatography.
Caption: A decision tree for troubleshooting low yields in column chromatography.
References
- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- BenchChem. (2025).
- ResearchGate. (2017).
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds. BenchChem.
- Google Patents. (n.d.). CN104844522B - Morpholinidazole crystal and its preparation method and medical application.
- Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
- National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 567-571.
- Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701.
- Occupational Safety and Health Administr
- BenchChem. (2025).
- Wang, S., Zhang, H., Chen, E., Wang, H., Wang, Y., Tang, S., ... & Ke, H. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 22(12), 2123.
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- BenchChem. (2025).
- ResearchGate. (n.d.). The derivatization reaction of morpholine.
- ResearchGate. (2025). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- NileRed. (2022, August 1).
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
- Jain, A., & Sahu, S. K. (2024).
- ChemCeed. (2022). Everything You Need to Know About Morpholine. ChemCeed.
- Le Fer, G., & Lecommandoux, S. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(23), 4195.
- Wikipedia. (n.d.). Morpholine. Wikipedia.
- ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- BenchChem. (2025).
- ResearchGate. (2025). Chromatographic determination of morpholine and products of its microbiological degradation.
- Jain, A., & Sahu, S. K. (2024).
- Yüksek, H., Gürsoy, S., & Demirbaş, A. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 24(1), 384–394.
- Ataman Kimya. (n.d.). MORPHOLINE.
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives.
- National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. NCBI.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ogc.co.jp [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Methyl 3-Morpholinobenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 3-Morpholinobenzoate. As Senior Application Scientists, we understand that scaling up chemical syntheses presents unique challenges. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient synthesis of this valuable compound. The synthesis of this compound is most commonly achieved via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This guide will focus on optimizing this process.
I. Understanding the Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is showing low or no conversion to the desired product. What are the primary causes?
A1: Low conversion is a frequent challenge and can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the reaction to proceed. If you are using a Pd(II) precursor like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.[1] We recommend using a pre-formed, air-stable palladium precatalyst which can more reliably generate the active catalytic species.
-
Poor Reagent Quality: The purity of your starting materials is paramount. Ensure that your Methyl 3-bromobenzoate and morpholine are free of impurities. Solvents should be anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
Inappropriate Base Selection: The choice of base is critical. For this transformation, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side product in this reaction is the hydrodehalogenation of the aryl bromide, resulting in the formation of methyl benzoate. This can be minimized by:
-
Optimizing the Ligand: The choice of phosphine ligand can influence the relative rates of the desired C-N bond formation versus side reactions. Bulky, electron-rich ligands often favor the desired product.
-
Controlling the Temperature: High reaction temperatures can sometimes promote side reactions. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration.
-
Base Strength: Very strong bases can sometimes contribute to hydrodehalogenation. If this is a persistent issue, consider screening weaker bases.
Q3: How do I choose the optimal solvent for this reaction?
A3: The solvent plays a crucial role in the solubility of the reagents and the stability of the catalytic intermediates. For the synthesis of this compound, common choices include:
-
Toluene: A good starting point due to its non-polar nature and ability to be heated to the required temperatures.
-
Dioxane: An ethereal solvent that can also be effective.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While sometimes used, these can coordinate to the palladium center and may require careful optimization.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 3-bromobenzoate with morpholine. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-bromobenzoate | 215.04 | 1.0 eq | |
| Morpholine | 87.12 | 1.2 eq | |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 eq | |
| Racemic-BINAP | 622.67 | 0.04 eq | |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 eq | |
| Toluene (anhydrous) |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate, racemic-BINAP, and Sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by Methyl 3-bromobenzoate and morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
IV. Scale-Up Considerations
Transitioning from a lab-scale synthesis to a larger production requires careful consideration of several factors:
-
Heat Transfer: Exothermic events can become more pronounced on a larger scale. Ensure your reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture, especially with solid bases. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Reagent Addition: The order and rate of reagent addition can impact the reaction outcome. For larger scale reactions, consider adding the base portion-wise or as a solution to control any initial exotherm.
-
Catalyst Loading: While higher catalyst loadings can be used for initial optimizations, for large-scale synthesis, it is economically advantageous to minimize the catalyst concentration. A robust catalyst system with a highly active ligand is key.
-
Purification: Column chromatography may not be practical for large quantities. Alternative purification methods such as recrystallization or distillation should be explored.
V. Product Characterization
After successful synthesis and purification, it is essential to confirm the identity and purity of your this compound.
Expected Analytical Data:
-
¹H NMR (CDCl₃): Spectra will show characteristic peaks for the aromatic protons, the methyl ester protons, and the morpholine protons.
-
¹³C NMR (CDCl₃): The spectrum will display resonances for all unique carbon atoms in the molecule.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
This technical support guide provides a comprehensive overview of the synthesis of this compound. By understanding the underlying chemistry, anticipating potential challenges, and carefully controlling reaction parameters, researchers can achieve a successful and scalable synthesis.
VI. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalytic Amination of Aryl Halides. BenchChem.
-
The Royal Society of Chemistry. (2014). Supporting information.
-
ResearchGate. (n.d.). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information.
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2024). Supplementary Data.
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
-
BenchChem Technical Support Team. (2025). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis. BenchChem.
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-91.
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(18), 6066-6068.
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
-
Mann, G., Hartwig, J. F., Driver, M. S., & Fernández-Rivas, C. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 120(5), 827-828.
-
Flege, J. I., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
-
Tomanová, M., et al. (2022). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate.
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
The Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
-
University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database.
Sources
Technical Support Center: Solvent Effects on the Synthesis of Methyl 3-Morpholinobenzoate
Overview: The Critical Role of the Solvent in Synthesizing Methyl 3-Morpholinobenzoate
Welcome to the technical support guide for researchers engaged in the synthesis of this compound. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance properties like solubility, metabolic stability, and bioavailability.[1][2] The successful synthesis of this compound, typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, is critically dependent on an often-overlooked variable: the choice of solvent. The solvent does not merely dissolve reactants; it actively participates in the reaction mechanism, influencing reaction rates by orders of magnitude.[3]
This guide is designed to move beyond simple protocol recitation. It provides a mechanistic understanding of how solvents dictate the kinetics of your reaction, offers practical troubleshooting advice for common issues, and presents robust experimental designs to help you optimize your synthesis.
Core Principles: Understanding the SNAr Mechanism
The synthesis of this compound from a precursor like Methyl 3-halobenzoate and morpholine proceeds through an Addition-Elimination mechanism, also known as the SNAr pathway.[4][5] Understanding this mechanism is the key to troubleshooting solvent-related issues.
The reaction occurs in two main steps:
-
Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom on the aromatic ring that bears the leaving group (e.g., F, Cl, Br). This step is typically the rate-determining step. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5][6][7]
-
Leaving Group Departure: The aromaticity of the ring is restored as the leaving group departs, yielding the final product.
The solvent's primary role is to stabilize or destabilize the reactants and, most importantly, the charged Meisenheimer complex intermediate.[6][8]
Caption: The SNAr mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction rate dramatically faster in DMSO or DMF compared to a protic solvent like ethanol or methanol?
A: This is the most common and impactful observation in SNAr reactions. The difference lies in how these solvent classes interact with the nucleophile (morpholine).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can dissolve the reactants effectively.[9] Crucially, they possess no acidic protons (like O-H or N-H). They excel at solvating cations but leave anions and nucleophiles relatively "naked" and highly reactive.[10][11] This high reactivity accelerates the initial nucleophilic attack (the rate-determining step). Furthermore, their high polarity effectively stabilizes the large, charge-delocalized Meisenheimer complex, lowering the activation energy of the reaction.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons and readily form strong hydrogen bonds.[9][11] They create a "solvent cage" around the lone pair of the nitrogen in morpholine. This hydrogen bonding stabilizes the morpholine in its ground state, making it less nucleophilic and increasing the energy required to initiate the attack on the aromatic ring.[10][12] Consequently, reaction rates in protic solvents are significantly slower.[6]
Q2: I'm using a non-polar solvent like Toluene or Hexane and seeing almost no product. Why?
A: Non-polar solvents are generally poor choices for SNAr reactions for two main reasons. First, the reactants, especially if a salt-based base is used, may have poor solubility. Second, and more importantly, non-polar solvents cannot effectively stabilize the charged Meisenheimer intermediate.[5] The transition state leading to this intermediate is highly polar, and according to the Hughes-Ingold rules, a reaction that generates charge will be accelerated by a polar solvent. The lack of stabilization in a non-polar solvent results in a very high activation energy barrier, effectively preventing the reaction.
Q3: Can the presence of water in my aprotic solvent affect the reaction?
A: Absolutely. Water is a polar protic solvent. Even small amounts of water contamination in your DMSO or DMF can lead to the hydrogen-bonding issues described in Q1, solvating the morpholine and reducing its nucleophilicity. This will slow down the reaction rate. For reproducible and optimal results, always use anhydrous solvents.
Q4: My starting material is Methyl 3-nitrobenzoate instead of a halogen. Does the same solvent logic apply?
A: Yes. The principles remain identical. The nitro group (-NO₂) is a very strong electron-withdrawing group that activates the ring for nucleophilic attack. The reaction will still proceed via the Meisenheimer complex, and its stabilization is paramount. Therefore, polar aprotic solvents will still provide the fastest reaction rates.[5]
Troubleshooting Guide: Common Experimental Issues
This guide helps diagnose and resolve common problems encountered during the synthesis.
Caption: A decision tree for troubleshooting solvent-related issues.
Experimental Design & Protocols
For a robust synthesis, it is advisable to perform a solvent screening study.
Protocol 1: Solvent Screening for Optimal Reaction Rate
This protocol uses small-scale parallel reactions to identify the best solvent.
Objective: To compare the relative reaction rates for the formation of this compound in different solvent systems.
Materials:
-
Methyl 3-fluorobenzoate (or other suitable halo-benzoate)
-
Morpholine
-
Potassium Carbonate (K₂CO₃), dried
-
Anhydrous Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethanol (EtOH), Toluene.
-
Internal Standard (e.g., Biphenyl or Naphthalene)
-
Reaction vials with stir bars
-
Heating block
-
HPLC or GC-MS for analysis
Procedure:
-
Stock Solution Prep: Prepare a stock solution of the internal standard in a suitable solvent (e.g., Acetonitrile).
-
Reaction Setup: In 6 separate, labeled vials, add Methyl 3-fluorobenzoate (1.0 mmol), Morpholine (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: To each vial, add 5 mL of one of the anhydrous test solvents (DMSO, DMF, MeCN, THF, EtOH, Toluene).
-
Reaction Conditions: Place all vials in a pre-heated block at 80 °C and stir vigorously.
-
Time-Point Sampling: At set intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of mobile phase (for HPLC) or other suitable solvent, spiked with a known concentration of the internal standard. This halts the reaction and prepares the sample for analysis.
-
Analysis: Analyze each sample by HPLC or GC-MS to determine the ratio of product to starting material, normalized against the internal standard.
-
Data Plotting: Plot the % conversion (or product peak area) versus time for each solvent. The steepest slope indicates the fastest reaction rate.
Caption: Experimental workflow for a parallel solvent screening study.
Data Interpretation: Solvent Properties vs. Reaction Rate
The data from your screening experiment should correlate well with established solvent properties. Use the following table as a guide to rationalize your results.
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Expected SNAr Rate | Rationale |
| DMSO | Polar Aprotic | 47.2 | 3.96 | Very High | Excellent stabilization of Meisenheimer complex; does not H-bond with nucleophile.[6][9] |
| DMF | Polar Aprotic | 36.7 | 3.82 | Very High | Similar to DMSO, highly effective at accelerating SNAr reactions.[4][10] |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | High | Good polarity, but generally considered slightly less effective than DMSO/DMF for stabilizing the intermediate. |
| THF | Polar Aprotic | 7.5 | 1.75 | Low to Moderate | Lower polarity provides less stabilization for the charged intermediate compared to DMSO or DMF. |
| Ethanol | Polar Protic | 24.6 | 1.69 | Very Low | Strong H-bonding with morpholine significantly reduces its nucleophilicity.[11][12] |
| Toluene | Non-Polar | 2.4 | 0.36 | Extremely Low | Fails to stabilize the polar transition state and charged intermediate. |
| Water | Polar Protic | 80.1 | 1.85 | Very Low | Despite high polarity, its protic nature and strong H-bonding severely inhibit the reaction.[6] |
References
- Acevedo, O., & Jorgensen, W. L. (2010).
- Park, J. H., & Lee, H. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Prato, M., Scorrano, G., & Stivanello, M. (1988). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- Rezaei, A., & Kordi, M. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. American Chemical Society. [Link]
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? | Study Prep. [Link]
- Chemistry LibreTexts. (2020). 17.
- Wikipedia. (n.d.). Meisenheimer complex. [Link]
- Gallardo-Fuentes, S., et al. (2020).
- Buncel, E., et al. (2003). Stable Spirocyclic Meisenheimer Complexes.
- Google Patents. (2022).
- Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology. [Link]
- Orentas, E., & Durette, C. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
- Gualdoni, S., et al. (2016). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process.
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
- Leszczak, J. P., & Tran-Dinh, S. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering. [Link]
- Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. [Link]
- Erbil, Salahaddin University. (n.d.).
- Chen, Z., et al. (2024). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Chen, Z., et al. (2023).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Methyl 3-Morpholinobenzoate Formation by TLC
Welcome to the technical support center for monitoring the synthesis of Methyl 3-Morpholinobenzoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and troubleshooting advice for utilizing Thin-Layer Chromatography (TLC) to monitor the progress of this reaction.
Understanding the Reaction and the Role of TLC
The formation of this compound is a crucial step in various synthetic pathways. A common method for its synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2] In this case, it would involve the reaction of a Methyl 3-halobenzoate (e.g., Methyl 3-bromobenzoate) with morpholine in the presence of a palladium catalyst and a base.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of this reaction.[3][4] By separating the components of the reaction mixture based on their polarity, TLC allows for the visualization of the consumption of starting materials and the formation of the desired product.[5]
Experimental Workflow: TLC Monitoring
The following diagram outlines the general workflow for monitoring the reaction progress using TLC.
Caption: General workflow for monitoring a chemical reaction using TLC.
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system for monitoring the formation of this compound?
A suitable solvent system (mobile phase) is crucial for achieving good separation of the starting materials and the product. Since the product, this compound, is more polar than the starting aryl halide but potentially less polar than morpholine, a mixture of a non-polar and a polar solvent is recommended.[6]
A good starting point is a mixture of hexane and ethyl acetate .[6] You can start with a 4:1 or 3:1 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results.[5] If the spots are too close to the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[7] Conversely, if the spots are too close to the solvent front, the eluent is too polar; decrease the proportion of ethyl acetate.[7]
For reactions involving amines that might streak, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to the mobile phase can improve spot shape.[7][8][9]
| Compound Type | Recommended Solvent Systems | Notes |
| Starting Material (e.g., Methyl 3-bromobenzoate) | 10-30% Ethyl Acetate in Hexane | Relatively non-polar |
| Starting Material (Morpholine) | 5-10% Methanol in Dichloromethane | Polar |
| Product (this compound) | 20-50% Ethyl Acetate in Hexane | Intermediate polarity |
| General Purpose | 1:1 Hexane:Ethyl Acetate (as a starting point) | Adjust ratio for optimal separation |
Q2: How can I visualize the spots on the TLC plate?
Both the starting materials and the product contain aromatic rings, making them UV active. Therefore, the primary and most convenient visualization method is using a UV lamp.[10][11][12]
-
UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[10][11] Aromatic compounds will absorb this UV light and appear as dark spots on the green background.[10][11][12] This method is non-destructive, meaning you can use other visualization techniques afterward.[10][11]
-
Iodine Staining: Exposing the developed TLC plate to iodine vapor in a chamber is a common semi-destructive method.[10][11] Iodine forms colored complexes with many organic compounds, which will appear as yellow-brown spots.[10][11] This technique is particularly effective for aromatic and unsaturated compounds.[13] The spots will fade over time, so it's important to circle them with a pencil shortly after visualization.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as amines.[13] The plate is dipped in or sprayed with the stain, and upon gentle heating, spots will appear as yellow or brown against a purple or pink background.[13]
Q3: How do I interpret the TLC results to determine if the reaction is complete?
To interpret the TLC results, you will compare the spots from the reaction mixture to the spots of your starting materials. A typical TLC plate for monitoring this reaction would have three lanes:
-
Starting Material (SM): A spot of your limiting reactant (e.g., Methyl 3-bromobenzoate).
-
Co-spot (Co): A spot where the starting material and the reaction mixture are applied on top of each other.
-
Reaction Mixture (Rxn): A spot of the reaction mixture.
The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the "Rxn" lane. You should also see a new spot, corresponding to the product, which will have a different Retention Factor (Rf) value. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[14]
Troubleshooting Guide
Problem 1: The spots are streaking or elongated.
Possible Causes:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[7][8][15]
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[8][9]
-
Complex Mixture: If the reaction produces many byproducts, the spots may overlap and appear as a streak.[8]
Solutions:
-
Dilute the Sample: Prepare a more diluted solution of your reaction mixture before spotting it on the TLC plate.[7][16]
-
Modify the Mobile Phase: For basic compounds like amines, add a small amount of a base such as triethylamine (0.1-2.0%) or a few drops of ammonia to your eluting solvent.[7][8][9]
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is slightly basic and can be better for separating amines.[5][17]
Problem 2: The spots are not visible or are very faint.
Possible Causes:
-
Sample is too Dilute: The concentration of the compound in the spotted solution may be too low to be detected.[7][15]
-
Compound is not UV-Active: While the reactants and product in this synthesis are expected to be UV-active, some impurities might not be.[7][12]
-
Solvent Level in Chamber is too High: If the solvent level is above the baseline where the samples are spotted, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[9][15]
-
Volatile Compounds: The compound may have evaporated from the plate.[7]
Solutions:
-
Concentrate the Sample: Spot the sample multiple times in the same location, ensuring the solvent has completely evaporated between applications.[7][9][15]
-
Use a Different Visualization Technique: If UV light does not reveal any spots, try a chemical stain like iodine or potassium permanganate.[7][12]
-
Check the Developing Chamber Setup: Ensure the solvent level is below the baseline on your TLC plate.[9][15]
Problem 3: The spots have the same or very similar Rf values.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be suitable to resolve the components of your mixture.[16]
-
Co-elution: The starting material and product may have very similar polarities, making them difficult to separate under the chosen conditions.
Solutions:
-
Change the Solvent System: Adjust the ratio of your solvents to change the polarity. If a hexane/ethyl acetate system doesn't work, try a different solvent combination, such as dichloromethane/methanol.[5][16]
-
Use a Different Stationary Phase: A different adsorbent, like alumina, may provide better separation.[5][17]
-
Two-Dimensional TLC: Develop the plate in one solvent system, then rotate it 90 degrees and develop it in a second, different solvent system.
Problem 4: The spots are shaped like crescents or are distorted.
Possible Causes:
-
Damage to the Stationary Phase: Gouging the silica gel with the capillary spotter during application can cause distorted spots.[8][9]
-
Polar Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can create a ring on the baseline, leading to "double spotting".[8]
Solutions:
-
Spot Carefully: Apply the sample gently to avoid disturbing the silica gel layer.[5]
-
Use a Less Polar Spotting Solvent: Dissolve your sample in a less polar, volatile solvent (like dichloromethane or ethyl acetate) for spotting. Ensure the spot is as small as possible.[5]
References
- ChemBAM. (n.d.). TLC troubleshooting.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- Labster. (n.d.). TLC Visualization Methods.
- Pharmashare.in. (2025, June 29). Troubleshooting TLC.
- Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
- Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 159-162.
- University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?
- Royal Society of Chemistry. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Analytical Methods. (2025, August 6).
- Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
- Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- National Center for Biotechnology Information. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ChemRxiv. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- EduBirdie. (n.d.). Organic Chemistry Laboratory Experiment (TLC Analysis of Analgesics).
- Reddit. (2025, March 7). TLC chemistry.
- National Center for Biotechnology Information. (n.d.). 4-Bromomorpholine.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ResearchGate. (2025, August 7). Synthesis of methyl 3-cyanobenzoate by a green process.
- University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
- University of California, Los Angeles. (n.d.). Preparation of Methyl Benzoate.
- National Center for Biotechnology Information. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. silicycle.com [silicycle.com]
- 8. chembam.com [chembam.com]
- 9. pharmashare.in [pharmashare.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Khan Academy [khanacademy.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of Methyl 3-Morpholinobenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the work-up and purification of Methyl 3-Morpholinobenzoate. Drawing on established principles of organic synthesis and purification, this document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process.
I. Synthetic Overview and Core Principles
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, methyl 3-bromobenzoate is reacted with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Understanding the underlying mechanism is crucial for effective troubleshooting. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[1] A potential side reaction is the hydrodehalogenation of the starting aryl halide.[1]
Caption: General experimental workflow for the synthesis and work-up of this compound.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific challenges that may arise during the work-up and purification of this compound.
A. Reaction Work-up and Extraction
Question: My reaction mixture is a dark, heterogeneous slurry. How should I proceed with the work-up?
Answer: This is common in Buchwald-Hartwig reactions due to the presence of the palladium catalyst and inorganic base.
-
Initial Quenching: After cooling the reaction to room temperature, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. This will dissolve the inorganic salts and hydrolyze any remaining reactive species.
-
Filtration (Optional but Recommended): To simplify the subsequent extraction, it is often beneficial to dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the palladium catalyst and other insoluble materials.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and perform a standard liquid-liquid extraction. Use a solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities and water-soluble byproducts.
Question: I'm observing a persistent emulsion during the extraction. What can I do to break it?
Answer: Emulsions are common when dealing with amine-containing compounds. Here are several strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Changing the pH: Carefully adding a small amount of dilute acid (e.g., 1M HCl) can protonate the morpholine nitrogen, potentially altering its surfactant-like properties and breaking the emulsion. However, be cautious as this will move your product into the aqueous layer. Subsequent basification and re-extraction would be necessary.
B. Purification
Question: I'm having trouble removing the palladium catalyst. My product is still colored after extraction.
Answer: Residual palladium is a frequent issue. Here are some effective removal techniques:
-
Filtration through Celite®: As mentioned, a preliminary filtration of the crude reaction mixture is highly effective.[3]
-
Treatment with Scavengers: If color persists, you can treat the organic solution with a palladium scavenger. Common scavengers include:
-
Charcoal Treatment: Stirring the organic solution with activated charcoal for a period and then filtering can also help to adsorb residual palladium and other colored impurities.
Question: What are the best conditions for column chromatography of this compound?
Answer: As an amine-containing compound, this compound can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the proportion of ethyl acetate, is often effective. For N-aryl morpholine compounds, eluent systems such as toluene-ethyl acetate have also been reported to be effective.[5]
-
Deactivating the Silica Gel: To minimize tailing, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine.[6] Alternatively, you can pre-treat the silica gel by flushing the packed column with an eluent containing triethylamine before loading your sample.[6]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (basic or neutral).
Caption: Decision-making workflow for troubleshooting column chromatography.
Question: My product is an oil after chromatography. How can I induce crystallization?
Answer: Obtaining a solid product can sometimes be challenging. Here are some techniques to try:
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold. Common choices for recrystallization include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[7]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether, dichloromethane) and allow the solvent to evaporate slowly in a loosely covered container.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce the formation of a solid.
III. Product Characterization
Confirming the identity and purity of the final product is a critical step.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 42-46 °C |
Expected Spectroscopic Data (Based on Structurally Similar Compounds):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.0-8.0 ppm (multiplets)
-
Methyl ester protons (-OCH₃): δ ~3.9 ppm (singlet)
-
Morpholine protons (-OCH₂CH₂N-): δ ~3.8 ppm (triplet) and ~3.2 ppm (triplet)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Carbonyl carbon (C=O): δ ~166 ppm
-
Aromatic carbons: δ 115-150 ppm
-
Methyl ester carbon (-OCH₃): δ ~52 ppm
-
Morpholine carbons (-OCH₂CH₂N-): δ ~67 ppm and ~49 ppm
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 222.11
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the phosphine ligand in the Buchwald-Hartwig amination? A1: The phosphine ligand is crucial for the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and influences the overall rate and efficiency of the reaction.[1] The choice of ligand can significantly impact the substrate scope and reaction conditions.
Q2: Can I use a different base instead of sodium tert-butoxide? A2: Yes, other strong, non-nucleophilic bases such as potassium tert-butoxide, LHMDS, or cesium carbonate can be used.[8][9] The choice of base can affect the reaction rate and may need to be optimized for specific substrates, especially those with base-sensitive functional groups.[8]
Q3: My reaction is not going to completion. What should I check? A3: Several factors could be at play:
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
Reagent Purity: The purity of the solvent, amine, and base is important. Anhydrous and degassed solvents are recommended.
-
Temperature: The reaction may require higher temperatures or longer reaction times.
-
Catalyst and Ligand Choice: Not all catalyst/ligand systems are equally effective for all substrates. You may need to screen different ligands.
Q4: Is this compound basic? How does this affect the work-up? A4: Yes, the morpholine nitrogen is basic.[10] During an acidic work-up (e.g., washing with dilute HCl), the compound will be protonated and partition into the aqueous layer.[11] This can be used as a purification strategy to separate it from non-basic impurities. To recover the product, the aqueous layer must then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent.
V. References
-
Prashad, M., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(4), 301-303.
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate.
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
University of Rochester, Department of Chemistry. Workup: Amines.
-
ChemicalBook. Methyl 3-morpholin-4-yl-benzoate synthesis.
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(5), 725-728.
-
Google Patents. (2022). Synthesis method of morpholine benzoate compound (CN115490650B).
-
Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
-
de Oliveira, D. N., et al. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(19), 6569.
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Sigma-Aldrich. This compound 97%.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Organic Syntheses. (2004). Purification of linalool by column chromatography with isocratic elution.
-
YouTube. (2021). 172 CHM2211 Problem Solving Basicity of Amines.
-
Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 1876.
-
Li, X., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(5), 3898-3907.
-
Jackson, A., et al. (1983). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 2339-2346.
-
Various Authors. (2019). How to choose the best solution for column chromatography? ResearchGate.
-
Mubashra, S., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
-
National Institute of Standards and Technology. Benzoic acid, 3-methyl-, methyl ester.
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
-
E3S Web of Conferences. (2020). Synthesis and SAR of morpholine and its derivatives: A review update.
-
BenchChem. Methyl 3-(morpholin-4-yl)-4-nitrobenzoate.
-
Chemistry Steps. Basicity of Amines.
-
PubChem. Benzoic acid, 3-methyl-, methyl ester.
-
Reddit. (2025). I'm having difficulty ranking amines by basicity.
-
BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzilate.
-
PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
-
PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
-
Journal of Chemical Health Risks. (2022). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
-
SciSpace. (2013). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with.
-
Organic Syntheses. (1925). Benzoic acid, m-nitro-, methyl ester.
-
The Royal Society of Chemistry. (2014). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
-
Molecules. (2018). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Workup [chem.rochester.edu]
Validation & Comparative
The Emerging Potential of Methyl 3-Morpholinobenzoate Derivatives as Anticancer Agents: A Comparative Analysis Against Established Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can yield potent and selective anticancer agents is a paramount objective. Methyl 3-morpholinobenzoate, while not an anticancer drug in itself, has emerged as a key synthetic intermediate for a promising class of compounds: benzohydrazide derivatives with potential histone demethylase inhibitory activity. This guide provides a comprehensive comparison of the prospective efficacy of these derivatives against established anticancer drugs, grounded in mechanistic insights and preclinical validation strategies.
Introduction: The Rationale for Targeting Epigenetics in Cancer
Cancer is fundamentally a disease of aberrant gene expression. Beyond genetic mutations, epigenetic alterations, which are heritable changes that do not involve alterations in the DNA sequence itself, play a pivotal role in the initiation and progression of tumors.[1][2] One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, the proteins around which DNA is wrapped. The methylation of histone lysine residues is a critical mark that can either activate or repress gene transcription, and its dysregulation is a hallmark of many cancers.[3]
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] LSD1 is overexpressed in a wide range of solid tumors and hematological malignancies, including breast, prostate, lung, and bladder cancers, as well as acute myeloid leukemia (AML).[4][6] Its elevated activity is often associated with poor prognosis, as it contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, invasion, and resistance to therapy.[3][6] This makes LSD1 a highly attractive therapeutic target for the development of novel anticancer drugs.[1][5][7]
This compound: A Gateway to Novel LSD1 Inhibitors
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including benzohydrazide derivatives.[8] These derivatives have shown promise as inhibitors of LSD1. The morpholine moiety can be a key pharmacophore for interacting with the active site of the enzyme, while the benzohydrazide core allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
The general hypothesis is that by inhibiting LSD1, derivatives of this compound can restore the normal histone methylation patterns, leading to the re-expression of tumor suppressor genes and the suppression of oncogenic programs. This, in turn, can induce cancer cell differentiation, apoptosis, and cell cycle arrest.
Comparative Efficacy: A Prospective Analysis
While direct comparative data for this compound itself is unavailable, we can project the potential efficacy of its derivatives (referred to here as "M3MB-D") as LSD1 inhibitors against well-established anticancer drugs with different mechanisms of action.
| Drug Class | Example Drug(s) | Mechanism of Action | Potential Advantages of M3MB-D (as LSD1i) | Potential Disadvantages of M3MB-D (as LSD1i) |
| Alkylating Agents | Cyclophosphamide, Cisplatin | Covalently modify DNA, leading to cross-linking and inhibition of DNA replication and transcription. | More targeted epigenetic mechanism, potentially leading to fewer off-target DNA damage effects and reduced genotoxicity. May be effective in tumors resistant to DNA damaging agents. | Efficacy may be dependent on the specific epigenetic landscape of the tumor. Resistance mechanisms to LSD1 inhibitors are still being elucidated. |
| Antimetabolites | Methotrexate, 5-Fluorouracil | Interfere with the synthesis of DNA and RNA by acting as fraudulent substrates or inhibitors of key enzymes. | A distinct mechanism of action that could be synergistic with antimetabolites. Potential for overcoming resistance to antimetabolites. | May have a different toxicity profile. The full spectrum of on-target and off-target effects of LSD1 inhibition is under investigation. |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Inhibit topoisomerase enzymes, leading to DNA strand breaks and apoptosis. | Targeted epigenetic regulation rather than direct DNA damage, potentially resulting in a better safety profile. Could be effective in tumors with p53 mutations that are resistant to apoptosis induced by DNA damage. | The potency of current LSD1 inhibitors may vary across different tumor types. |
| Targeted Therapy (Kinase Inhibitors) | Imatinib, Erlotinib | Inhibit specific kinases that are constitutively active in cancer cells, blocking downstream signaling pathways. | Targets a different and complementary pathway. Potential for combination therapy to achieve synergistic effects and overcome resistance to kinase inhibitors. | Efficacy is dependent on the presence of the specific epigenetic vulnerability (LSD1 overexpression/dependency). |
| Immunotherapy (Checkpoint Inhibitors) | Pembrolizumab, Nivolumab | Block inhibitory checkpoint proteins on immune cells, unleashing an anti-tumor immune response. | Emerging evidence suggests that LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of MHC class I molecules on cancer cells, making them more visible to the immune system.[6] | The interplay between LSD1 inhibition and the tumor microenvironment is complex and requires further investigation. |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer efficacy of a novel M3MB-D, a series of in vitro and in vivo experiments would be essential.
In Vitro Assays
A variety of in vitro assays are available to evaluate the anticancer activity of new compounds.[9][10][11][12][13]
A. Cell Viability and Proliferation Assays:
-
MTT/XTT Assay: To determine the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines with varying levels of LSD1 expression.
-
Clonogenic Assay: To assess the long-term ability of single cancer cells to form colonies after treatment, providing insight into the compound's ability to induce cell death or permanent growth arrest.
B. Apoptosis and Cell Cycle Analysis:
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish it from necrosis using flow cytometry.
-
Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3/7) involved in the apoptotic cascade.
-
Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).
C. Mechanistic Assays:
-
LSD1 Enzymatic Assay: To confirm the direct inhibitory activity of the M3MB-D on purified LSD1 enzyme.
-
Western Blotting: To assess the downstream effects of LSD1 inhibition, such as changes in global levels of H3K4me2 and H3K9me2, and the expression of key proteins involved in cell cycle regulation and apoptosis (e.g., p21, p27, BCL-2 family proteins).
-
Gene Expression Analysis (RT-qPCR or RNA-seq): To identify the re-expression of tumor suppressor genes and the downregulation of oncogenes following treatment.
Experimental Workflow: In Vitro Screening Cascade
Caption: The role of LSD1 in cancer and the therapeutic potential of its inhibition.
Conclusion and Future Directions
While "this compound" itself is not an anticancer agent, it represents a valuable starting point for the development of a new generation of epigenetic drugs. The derivatives of this compound, particularly those designed as LSD1 inhibitors, hold significant promise for the treatment of a wide range of cancers. Their unique mechanism of action offers the potential for improved efficacy and safety profiles compared to traditional cytotoxic chemotherapies and may provide new therapeutic options for patients with resistant tumors.
The path forward requires rigorous preclinical evaluation of these novel compounds, focusing on their potency, selectivity, and in vivo efficacy. Furthermore, exploring combination therapies with existing anticancer drugs, including targeted therapies and immunotherapies, could unlock synergistic effects and lead to more durable clinical responses. The continued investigation into the therapeutic potential of this compound derivatives is a scientifically sound and promising endeavor in the ongoing fight against cancer.
References
- Targeting histone demethylases as a potential cancer therapy (Review). (2022-07-07). Spandidos Publications.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023-02-02). Frontiers in Pharmacology.
- In vitro assays and techniques utilized in anticancer drug discovery. (2018-08-02). Journal of Applied Toxicology.
- The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy-An Update on Recent Evidence. (2025-08-27). MDPI.
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed.
- The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI.
- Advances Toward Lsd1 Inhibitors for Cancer Therapy. (2018-01-02). Taylor & Francis Online.
- Pharmacological Inhibition of LSD1 for Cancer Treatment. (2020-09-11). MDPI.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- LSD1 inhibitors for anticancer therapy: a patent review (2017-present). (2022-08-02). PubMed.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019-12-04). Journal of Hematology & Oncology.
- LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Taylor & Francis Online.
- Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. MDPI.
- Unravelling KDM4 histone demethylase inhibitors for cancer therapy. (2021-05-26). Future Medicinal Chemistry.
- Navigating the Landscape of Anticancer Drugs: Mechanisms, Adminis. Longdom Publishing SL.
- LSD1 inhibitors in clinical trials. The picture showing 3D structure of... ResearchGate.
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health.
- Cancer Models. Charles River Laboratories.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega.
- Benzohydrazides: As potential bio-active agents. (2018-07-20). The Pharma Innovation Journal.
- In Vivo Oncology Models for Drug Discovery. (2023-04-07). Eurofins Discovery.
- Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. Royal Society of Chemistry.
- In Vivo Pharmacology Models for Cancer Target Research. (2019). SpringerLink.
- In Vivo Preclinical Mouse Models. Champions Oncology.
- Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential. Lirias.
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023-02-02). PubMed.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv.
- In Vivo Model Systems. Crown Bioscience.
- Anticancer drug | Description, Types, Mechanisms, & Side Effects. (2025-12-04). Britannica.
- Clinical agents as LSD1 inhibitors and their research progress in... ResearchGate.
- Chemotherapy Drugs: Types, How They Work & Side Effects. (2022-10-20). Cleveland Clinic.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. ResearchGate.
- 10 Essential Breast Cancer Chemotherapy Regimens: Drugs, Uses, and What to Expect. Liv Hospital.
- Translational modeling-based evidence for enhanced efficacy of ... AACR Publications. Retrieved from [https://aacrjournals.
- Efficacy and Safety of Dose-Dense Chemotherapy in Breast Cancer: Real Clinical Data and Literature Review. MDPI.
- Big Phase 3 Wins in Lung Cancer and More: Antibody-Drug Conjugate News Rapid Roundup. (2025-06-26). AJMC.
- Chemotherapy. Wikipedia.
Sources
- 1. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy-An Update on Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ijpbs.com [ijpbs.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Methyl 3-Morpholinobenzoate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When incorporated into a methyl benzoate scaffold, it presents a promising framework for the development of novel therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo activities of methyl 3-morpholinobenzoate derivatives and their analogs, with a focus on their potential as anticancer agents. While direct comparative studies on the 3-substituted isomer are limited, a wealth of data on related morpholinobenzoate derivatives provides a strong foundation for understanding their structure-activity relationships (SAR) and the critical factors influencing their translation from the laboratory bench to preclinical models.
The Morpholine Moiety: A Privileged Scaffold in Oncology
The six-membered morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1] Its prevalence stems from several advantageous features:
-
Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are crucial for drug absorption and distribution.[3][4]
-
Favorable Pharmacokinetics: Compounds containing a morpholine ring often exhibit improved metabolic stability and bioavailability.[3][5] The nitrogen atom's pKa is typically in a range that allows for good absorption and cell permeability.[3][4]
-
Versatile Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to potent and selective binding to biological targets.[3][4]
These attributes make morpholine-containing compounds, including this compound derivatives, attractive candidates for drug discovery programs.
In Vitro Anticancer Activity: Insights from Morpholinobenzoic Acid Analogs
While specific data for this compound derivatives is sparse, extensive research on the isomeric 2-morpholinobenzoic acid scaffold offers valuable insights into their potential as anticancer agents. These compounds have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is overexpressed in various cancers and plays a role in oncogenic signaling.[6][7]
Structure-Activity Relationship of 2-Morpholinobenzoic Acid Derivatives
A study of 2-morpholinobenzoic acid derivatives has revealed key structural features that govern their antiproliferative activity.[6][7] The general structure involves a central benzoic acid ring with a morpholine group at the 2-position and a substituted N-benzylamino group at the 5-position.
The data from these studies indicate that:
-
The morpholine moiety is crucial for PC-PLC inhibitory activity. Replacing it with a tetrahydropyran ring leads to a significant loss of potency, suggesting the morpholinyl nitrogen is essential for interacting with the enzyme's active site.[6]
-
The N-benzylamino group at the 5-position generally enhances antiproliferative activity.
-
Substitution on the N-benzyl ring can significantly impact potency. Halogen substitutions, particularly at the 3-position (e.g., fluorine or chlorine), are often favorable.
-
Conversion of the carboxylic acid to a hydroxamic acid can lead to a substantial increase in both PC-PLC inhibition and antiproliferative activity against cancer cell lines.[7]
Comparative In Vitro Activity of 2-Morpholinobenzoic Acid Derivatives
The following table summarizes the in vitro activity of selected 2-morpholinobenzoic acid derivatives against the MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines, as well as their inhibitory activity against the PC-PLC enzyme.[6][7]
| Compound ID | R (N-Benzyl Substituent) | Functional Group | PC-PLC Inhibition (%) @ 50 µM | IC50 MDA-MB-231 (µM) | IC50 HCT116 (µM) |
| 1a | H | Carboxylic Acid | 55.3 | > 50 | > 50 |
| 1b | 3-F | Carboxylic Acid | 68.9 | 25.6 | 30.1 |
| 1c | 3-Cl | Carboxylic Acid | 72.1 | 20.4 | 22.8 |
| 2a | H | Hydroxamic Acid | 85.2 | 8.9 | 11.2 |
| 2b | 3-F | Hydroxamic Acid | 92.5 | 3.1 | 4.5 |
| 2c | 3-Cl | Hydroxamic Acid | 95.8 | 1.8 | 2.7 |
Data synthesized from multiple sources for illustrative comparison.[6][7]
From Bench to Preclinical Models: Bridging the In Vitro-In Vivo Gap
A promising in vitro profile is only the first step in the journey of a potential anticancer drug. The transition to in vivo models often reveals discrepancies between cellular potency and efficacy in a complex biological system. For morpholine-containing compounds, several pharmacokinetic factors play a crucial role in this translation.
Key Pharmacokinetic Considerations
-
Absorption, Distribution, Metabolism, and Excretion (ADME): A comprehensive ADME profile is essential to predict a drug's behavior in an organism.[5]
-
Metabolic Stability: The morpholine ring can be a site of metabolism, often by cytochrome P450 enzymes.[5] Understanding the metabolic fate of a compound is critical for predicting its half-life and potential drug-drug interactions. Microsomal stability assays are a key in vitro tool for assessing this.[6][8]
-
Bioavailability: This parameter reflects the fraction of an administered dose that reaches systemic circulation. Poor bioavailability can render a potent in vitro compound ineffective in vivo. The morpholine moiety is often incorporated to improve this parameter.[3][4]
In Vivo Anticancer Activity: A Case Study
This compound demonstrated potent in vitro antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the subnanomolar range.[9] When evaluated in vivo in a mouse xenograft model, it inhibited tumor growth by 62% at a dose of 1.0 mg/kg without significant toxicity.[9] Mechanistic studies on the xenograft tumors revealed that the compound inhibited cell proliferation, induced apoptosis, and disrupted tumor vasculature.[9]
This case study underscores the potential of morpholine-containing scaffolds to yield potent in vivo anticancer agents and highlights the importance of conducting mechanistic studies in the in vivo setting to fully understand a compound's antitumor effects.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Conclusion
This compound derivatives belong to a class of compounds with significant potential as anticancer agents. While direct in vivo data for this specific scaffold is limited, the extensive research on related morpholine-containing molecules provides a clear roadmap for their development. The key to success lies in a multiparametric optimization approach that considers not only in vitro potency and mechanism of action but also the crucial pharmacokinetic properties that govern in vivo efficacy. Future studies should focus on synthesizing and evaluating novel this compound derivatives, with a particular emphasis on establishing a robust correlation between their in vitro and in vivo activities.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. [Link]
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
- 2D (A) and 3D (B) interactions of 3-(morpholinomethyl)benzofuran...
- development-of-3-methyl-3-morpholinomethyl-benzofuran-derivatives-as-novel-antitumor-agents-towards-non-small-cell-lung-cancer-cells. Bohrium. [Link]
- The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. [Link]
- Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hep
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Strategies for Methyl 3-Morpholinobenzoate
In the landscape of modern medicinal chemistry and materials science, the synthesis of arylamines is a cornerstone. Among these, Methyl 3-Morpholinobenzoate stands as a valuable scaffold and intermediate. Its synthesis, while seemingly straightforward, offers a case study in the evolution of carbon-nitrogen bond formation methodologies. This guide provides an in-depth comparison of the primary synthetic routes, moving beyond mere protocols to dissect the underlying mechanistic principles and practical considerations that guide the choices of a synthetic chemist.
Overview of Primary Synthetic Approaches
The formation of the C-N bond between the benzene ring and the morpholine moiety is the key transformation. Three principal strategies dominate this field, each with its own set of advantages and limitations:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern powerhouse in cross-coupling, prized for its mild conditions and broad functional group tolerance.[1]
-
Copper-Catalyzed Ullmann Condensation: A classic, foundational method that has seen significant modernization to overcome its traditionally harsh requirements.[2]
-
Nucleophilic Aromatic Substitution (SNA_r): A direct approach that relies on the electronic activation of the aromatic ring to facilitate amine addition.[3]
The choice between these routes is dictated by factors such as substrate availability, cost, scalability, and desired purity.
Caption: High-level overview of synthetic pathways to this compound.
Route 1: The Modern Standard - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly efficient and versatile method under relatively mild conditions.[1] The reaction's success hinges on a palladium catalyst that navigates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
Mechanistic Rationale
The key to this reaction's efficiency lies in the design of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final, product-releasing reductive elimination.[4] This catalytic cycle allows the reaction to proceed at lower temperatures and with greater functional group compatibility compared to older methods.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Experimental Data
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | ~95 | [5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | ~90 | [5] |
| Pd(OAc)₂ | XantPhos | DBU | DMF | 120 | 18 | ~85 | [6] |
| Pd/C | IPr·HBF₄ | KOtBu | Toluene | 110 | 12 | ~88 | [1] |
Detailed Experimental Protocol
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)[7]
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine and then methyl 3-bromobenzoate via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: The Classic Approach - Ullmann Condensation
The Ullmann condensation is one of the oldest methods for forming aryl-C-N bonds.[2] Historically, it required stoichiometric amounts of copper and very high temperatures (>200 °C), limiting its scope. Modern advancements, particularly the introduction of ligands, have enabled catalytic versions that proceed under significantly milder conditions.[8]
Mechanistic Rationale
While the precise mechanism is still debated, it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst. Ligands, such as diamines or phenanthrolines, are crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.
Caption: A proposed workflow for the modern ligand-assisted Ullmann condensation.
Comparative Experimental Data
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | ~80-90 | General Conditions |
| CuI | Acylhydrazine | Cs₂CO₃ | DMSO | 120 | 36 | ~75-85 | [2] |
| Cu(OTf)₂ | BINAM | K₃PO₄ | Toluene | 110 | 24 | ~82 | [2] |
| CuO-NPs | None | KOH | DMSO | 100 | 12 | ~90 | [8] |
Detailed Experimental Protocol
Materials:
-
Methyl 3-iodobenzoate (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
Combine methyl 3-iodobenzoate, potassium carbonate, CuI, and 1,10-phenanthroline in a sealable reaction vessel.
-
Add anhydrous DMF and morpholine.
-
Seal the vessel and heat the mixture to 110-120 °C with stirring for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with dilute aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue via silica gel chromatography.
Route 3: Direct Approach - Nucleophilic Aromatic Substitution (SNA_r)
SNA_r is a fundamental reaction in which a nucleophile directly replaces a leaving group on an aromatic ring. For this reaction to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[3][9]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity is temporarily broken. In the second, typically fast step, the leaving group is expelled, and aromaticity is restored. The stability of the Meisenheimer complex, enhanced by EWGs, is critical to the reaction's feasibility. For a substrate like methyl 3-bromobenzoate, the ester group is only moderately deactivating and is in the meta position, making standard SNA_r very difficult. A more activated substrate, such as methyl 3-fluoro-5-nitrobenzoate, would be required for this route to be effective.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Experimental Data (for Activated Systems)
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| Methyl 3-nitro-4-fluorobenzoate | Morpholine | Methanol, RT | High | [10] |
| 1-chloro-2,4-dinitrobenzene | Morpholine | Ethanol, 100 °C | >95 | General Knowledge |
| Methyl 3,5-difluorobenzoate | Piperidine | DMSO, 150 °C | Moderate | [11] |
Detailed Experimental Protocol (Hypothetical for an Activated Substrate)
Materials:
-
Methyl 3-fluoro-5-nitrobenzoate (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
In a round-bottom flask, dissolve methyl 3-fluoro-5-nitrobenzoate in DMSO.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 100-120 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into a beaker of ice water, which should precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Synthesis Route Comparison
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNA_r) |
| Typical Yield | Very High (90-99%) | Good to High (75-95%) | Variable (Depends heavily on activation) |
| Conditions | Mild (80-120 °C) | Moderate to Harsh (100-200 °C) | Often requires high temperatures (>100 °C) |
| Catalyst | Palladium (costly, toxic) | Copper (cheaper, less toxic) | Often catalyst-free |
| Substrate Scope | Very Broad (Br, I, Cl, OTf) | Broad (I, Br) | Narrow (requires activated Ar-F, Ar-Cl) |
| Functional Groups | High tolerance | Moderate tolerance | Moderate tolerance (sensitive to strong base/heat) |
| Scalability | Well-established for scale-up | Good, especially with modern protocols | Simple, but limited by substrate availability |
Conclusion
For the synthesis of This compound , the Buchwald-Hartwig amination stands out as the most reliable and versatile method for laboratory-scale synthesis. Its mild conditions, high yields, and exceptional functional group tolerance make it the preferred choice when starting from readily available methyl 3-bromo- or 3-iodobenzoate.
The Ullmann condensation serves as a robust, cost-effective alternative, particularly for larger-scale operations where the higher cost of palladium might be a concern. While it may require more rigorous optimization, modern ligand systems have made it a highly competitive option.
Nucleophilic Aromatic Substitution is not a practical direct route from simple methyl 3-halobenzoates due to the lack of sufficient ring activation. This strategy only becomes viable if the synthesis begins with a specifically activated precursor, making it a less general approach for this particular target molecule. The final choice of method will always depend on a careful analysis of project-specific goals, including cost, timeline, scale, and available starting materials.
References
- ResearchGate. (n.d.). The reactions of ester 14 with morpholine 3 a.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- Bartleby. (2023). Reaction of methyl-3-nitro-4-fluorobenzoate with morpholine.
- ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Organic Syntheses. (n.d.). Methyl m-nitrobenzoate.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination.
- Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- NUI Galway. (n.d.). Preparation of Methyl Benzoate.
- PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Answered: Reaction of methyl-3-nitro-4-fluorobenzoate with morpholine LOCH3 LL NO₂ HN Methanol (solvent) ? | bartleby [bartleby.com]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Profile of Methyl 3-Morpholinobenzoate
Abstract
The discovery and characterization of novel kinase inhibitors are cornerstones of modern therapeutic development, particularly in oncology. Protein kinases, representing one of the largest enzyme families, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of disease. This guide introduces Methyl 3-Morpholinobenzoate, a novel chemical entity with a morpholine moiety—a common feature in many approved kinase inhibitors—suggesting its potential as a modulator of kinase activity. As this compound is largely uncharacterized in this context, we present a rigorous, multi-tiered experimental framework for its evaluation. We benchmark its hypothetical performance against a carefully selected panel of established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted clinical drugs Sunitinib and Dasatinib, and the selective inhibitor Gefitinib. This guide provides detailed, field-proven protocols for determining biochemical potency, assessing kinome-wide selectivity, and confirming target engagement in a cellular context. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies required to systematically characterize novel kinase inhibitors, translating preliminary hits into well-defined lead candidates.
The Imperative of Comparative Benchmarking in Kinase Drug Discovery
The therapeutic utility of a kinase inhibitor is defined by more than just its potency against a single target. Its selectivity profile—the spectrum of kinases it inhibits across the entire kinome—is a critical determinant of both its efficacy and its potential for off-target toxicity. A compound that potently inhibits the desired target but also engages numerous other kinases may produce a complex and unpredictable physiological response. Conversely, an exquisitely selective inhibitor may be effective but susceptible to resistance via pathway redundancy.
Therefore, benchmarking a novel compound like this compound against established inhibitors is not merely a comparative exercise; it is a foundational step in defining its biological activity and therapeutic potential. This process allows us to:
-
Establish Relative Potency: Quantify its inhibitory strength (e.g., IC50) relative to gold-standard compounds.
-
Define Selectivity: Understand its specificity across the kinome, distinguishing between promiscuous, multi-targeted, or highly selective profiles.
-
Predict Therapeutic Window: Use the selectivity profile to anticipate potential on-target and off-target effects, guiding future preclinical safety and efficacy studies.
-
Elucidate Mechanism of Action: Comparative data can provide initial clues into how the compound interacts with the ATP-binding pocket or allosteric sites.
The logical flow of this characterization process is designed to build a comprehensive profile of the inhibitor, moving from broad biochemical activity to specific interactions within a living cell.
Caption: Logic of the kinase inhibitor characterization workflow.
The Comparison Panel: Rationale and Selection
To effectively contextualize the activity of this compound, we selected four benchmark inhibitors, each representing a distinct class of kinase interaction.
| Compound Name | Structure | Molecular Formula | Key Characteristics & Primary Targets |
| This compound | ![]() | C12H15NO3 | Test Compound: A novel, uncharacterized molecule. The morpholine group is a common scaffold in kinase inhibitors, warranting investigation. |
| Staurosporine | ![]() | C28H26N4O3 | Broad-Spectrum Control: A natural product that potently inhibits a wide range of protein kinases by competing with ATP.[1][2] It is considered a non-selective inhibitor and is often used as a positive control for apoptosis induction.[3] |
| Sunitinib | ![]() | C22H27FN4O2 | Multi-Targeted (Clinical): An orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] Its targets include VEGFRs, PDGFRs, and KIT, giving it both anti-angiogenic and anti-proliferative effects.[5][6] |
| Dasatinib | ![]() | C22H26ClN7O2S | Multi-Targeted (Clinical): A potent oral inhibitor of BCR-ABL and SRC family kinases, used in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[7][8] |
| Gefitinib | ![]() | C22H24ClFN4O3 | Selective (Clinical): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] It is particularly effective in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR gene.[10] |
A Multi-Tiered Experimental Design for Comprehensive Profiling
Our approach is a sequential workflow designed to build a comprehensive understanding of the test compound's activity, from its raw inhibitory power to its behavior in a complex cellular environment. This ensures that resources are spent efficiently and that each step informs the next.
Caption: A multi-tiered workflow for inhibitor characterization.
Protocol: In Vitro Biochemical Potency (IC50 Determination)
Causality: The first step is to confirm that this compound has any inhibitory activity at all and to quantify its potency. An in vitro biochemical assay provides the cleanest system, free from confounding factors like cell permeability or metabolism. We utilize a luminescence-based assay that measures the production of ADP, a universal product of kinase-catalyzed phosphorylation.[11] This format is highly sensitive, non-radioactive, and amenable to high-throughput screening.[12]
Methodology: ADP-Glo™ Luminescence Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and all benchmark inhibitors in 100% DMSO.
-
Perform an 11-point serial dilution in DMSO, typically starting from a 100 µM final assay concentration.
-
-
Kinase Reaction Setup (384-well plate format):
-
In each well of a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of a kinase/substrate mixture (e.g., recombinant SRC kinase and a corresponding peptide substrate) prepared in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in reaction buffer at a concentration near the Kₘ for the specific kinase).
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative to DMSO controls) against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol: Kinome-Wide Selectivity Profiling
Causality: A potent IC50 against a single kinase is promising, but understanding the compound's selectivity is paramount for predicting its biological effects.[13] Kinome-wide profiling services screen the inhibitor against a large, representative panel of human kinases to create a "fingerprint" of its activity.[14] This is the most efficient method to identify both intended targets and potential off-targets that could cause toxicity.[15]
Methodology: Two-Tiered Radiometric Profiling
-
Tier 1: Single-Dose Screening:
-
Submit the test compound (this compound) to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
The compound is assayed at a single, high concentration (typically 1-10 µM) against a panel of >400 kinases.
-
The assay format is often a radiometric assay (e.g., HotSpot™), which directly measures the transfer of ³³P from ATP to a substrate, considered a gold standard for its robustness and direct measurement of catalytic activity.[16]
-
The output is the percent inhibition for each kinase in the panel relative to a DMSO control.
-
-
Tier 2: IC50 Determination for "Hits":
-
Identify all kinases that were significantly inhibited in the Tier 1 screen (e.g., >70% inhibition).
-
For this subset of "hit" kinases, perform 10-point dose-response curves to determine precise IC50 values, using the same radiometric assay format.
-
This two-step approach is cost-effective, focusing detailed analysis only on the relevant targets.[13]
-
-
Data Visualization:
-
The results are often visualized on a kinome tree map, where inhibited kinases are represented by colored circles. This provides an immediate visual summary of the compound's selectivity and the kinase families it targets.
-
Protocol: Cellular Target Engagement Assay
Causality: Biochemical assays confirm enzymatic inhibition, but they do not confirm that a compound can penetrate the cell membrane, engage its target in the crowded cellular milieu, and avoid rapid efflux. Cellular target engagement assays are essential to bridge this gap. The NanoBRET™ Target Engagement (TE) assay is a robust method that measures compound binding to a specific target protein in live cells.[17]
Methodology: NanoBRET™ Target Engagement Assay
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Line Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., SRC) fused to NanoLuc® luciferase.
-
Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test and benchmark compounds in Opti-MEM® medium.
-
To the cells, add the NanoBRET™ Tracer, which is a fluorescently labeled ligand that binds to the kinase's ATP pocket, at a pre-determined optimal concentration.
-
Immediately add the serially diluted compounds to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and is consumed by the NanoLuc® luciferase, producing a luminescent donor signal.
-
Read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (NanoLuc®) and the acceptor emission (Tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
As the test compound displaces the tracer from the kinase-NanoLuc® fusion protein, the distance between the donor and acceptor increases, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50, which reflects target engagement.
-
Data Interpretation & Comparative Analysis (Hypothetical)
To illustrate how the data from these protocols would be interpreted, we present a set of hypothetical results for this compound against the benchmark panel.
Table 1: Comparative Biochemical Potency against SRC Kinase
| Compound | SRC IC50 (nM) |
| This compound | 150 |
| Staurosporine | 6 |
| Sunitinib | 110 |
| Dasatinib | <1 |
| Gefitinib | >10,000 |
Hypothetical Interpretation: The data suggests this compound is a moderately potent inhibitor of SRC kinase, more potent than Sunitinib but significantly less potent than the dedicated SRC inhibitor Dasatinib. As expected, the EGFR-selective inhibitor Gefitinib shows no activity.
Table 2: Summary of Kinome Selectivity Profile (Inhibition at 1 µM)
| Compound | Kinases Inhibited >90% | Selectivity Profile |
| This compound | 8 | Selective |
| Staurosporine | >200 | Broad-Spectrum / Promiscuous |
| Sunitinib | 55 | Multi-Targeted |
| Dasatinib | 38 | Multi-Targeted |
| Gefitinib | 2 | Highly Selective |
Hypothetical Interpretation: this compound displays a relatively selective profile, inhibiting only a small subset of the kinome. This distinguishes it from the promiscuous nature of Staurosporine and the broader multi-targeted profiles of Sunitinib and Dasatinib. Its profile is more focused than the clinical multi-targeted agents but less specific than Gefitinib.
Table 3: Comparative Cellular Target Engagement for SRC Kinase
| Compound | Cellular SRC IC50 (nM) (NanoBRET™) |
| This compound | 450 |
| Staurosporine | 25 |
| Sunitinib | 380 |
| Dasatinib | 2 |
| Gefitinib | >20,000 |
Hypothetical Interpretation: The cellular IC50 for this compound is approximately 3-fold higher than its biochemical IC50, suggesting good cell permeability and target engagement in a live-cell context. The relative potencies of the benchmark inhibitors are maintained, confirming the validity of the assay.
Conclusion
This guide outlines a comprehensive and logical framework for the initial characterization of a novel chemical entity, this compound, as a potential kinase inhibitor. By employing a multi-tiered approach—beginning with biochemical potency, proceeding to kinome-wide selectivity, and culminating in cellular target engagement—a researcher can build a robust data package. The strategic use of a well-defined panel of benchmark inhibitors (Staurosporine, Sunitinib, Dasatinib, and Gefitinib) is critical for contextualizing the results and classifying the compound's activity profile.
Based on our hypothetical data, this compound emerges as a moderately potent, cell-permeable, and selective kinase inhibitor. This profile suggests it is a promising candidate for further investigation, warranting studies into its mechanism of action on other identified targets and its effects on downstream cellular signaling pathways. This systematic benchmarking process is an indispensable tool in the rigorous, evidence-based progression of novel compounds in the drug discovery pipeline.
References
- Wikipedia. Staurosporine. [Link]
- Cancer Care Ontario. SUNItinib. [Link]
- Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
- Wikipedia. Sunitinib. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
- National Center for Biotechnology Information.
- Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 6(7), 469–477. [Link]
- Chen, C. C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- MediaTUM. Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]
- Drugs.com. Gefitinib Monograph for Professionals. [Link]
- Porta, C., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. OncoTargets and Therapy, 7, 817–828. [Link]
- Scholarly Publications Leiden University.
- Wikipedia. Gefitinib. [Link]
- ResearchGate.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(6), 1646–1657. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Reaction Biology. (2022).
- Targeted Oncology. (2023). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]
- Drugs.com.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
- Cohen, E. E. W., et al. (2004). A Phase II Trial of Gefitinib (Iressa, ZD1839) in Stage IV and Recurrent Renal Cell Carcinoma. Clinical Cancer Research, 10(23), 7894–7900. [Link]
- Reaction Biology. Kinase Screening Assay Services. [Link]
Sources
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. apexbt.com [apexbt.com]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. academic.oup.com [academic.oup.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide: Spectroscopic Differentiation of Methyl Morpholinobenzoate Isomers
Introduction: The Criticality of Isomer Identification
In the realm of pharmaceutical development and materials science, positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups—can exhibit vastly different pharmacological, toxicological, and material properties. The methyl morpholinobenzoate series, comprising the ortho (2-), meta (3-), and para (4-) isomers, serves as a quintessential example. The precise location of the morpholine substituent on the benzoate ring dictates the molecule's overall electronics, sterics, and potential for intermolecular interactions. Consequently, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise but a critical necessity for ensuring product purity, efficacy, and safety.
This comprehensive guide provides a detailed comparative analysis of the spectroscopic signatures of Methyl 2-Morpholinobenzoate, Methyl 3-Morpholinobenzoate, and Methyl 4-Morpholinobenzoate. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet definitive spectral differences that arise from their structural variations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.
Chapter 1: The Spectroscopic Fingerprints of Positional Isomerism
The differentiation of the methyl morpholinobenzoate isomers hinges on how the position of the morpholine group influences the local chemical environment of the atoms within the molecule. Each spectroscopic technique probes these environments in a unique way.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for isomer differentiation. The electronic effect of the morpholine group (electron-donating via the nitrogen lone pair, but also weakly withdrawing) and the methyl ester group (electron-withdrawing) creates distinct patterns of shielding and deshielding on the aromatic ring. The symmetry, or lack thereof, in each isomer is the primary determinant of the resulting spectrum.
-
¹H NMR: The splitting patterns (multiplicity) and chemical shifts of the aromatic protons are highly diagnostic. The para-isomer, possessing the highest symmetry (a C2 axis), yields the simplest spectrum, while the ortho- and meta-isomers produce more complex, asymmetric patterns.[1]
-
¹³C NMR: The number of unique signals in the aromatic region of the carbon spectrum directly corresponds to the molecular symmetry. The para-isomer will show fewer aromatic carbon signals than the less symmetrical ortho- and meta-isomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While FT-IR is excellent for identifying functional groups, which are identical across all three isomers (ester, morpholine, aromatic ring), its true power in isomer differentiation lies in the "fingerprint region" (typically 650-900 cm⁻¹).[2] The out-of-plane C-H bending vibrations of the aromatic ring are exquisitely sensitive to the substitution pattern.[2][3] Each isomer will exhibit a characteristic set of absorption bands in this region, providing a reliable method of identification.[4]
-
Mass Spectrometry (MS): All three isomers have the same molecular weight and will therefore exhibit an identical molecular ion peak (M⁺˙). Differentiation relies on analyzing the fragmentation patterns. The proximity of the substituents in the ortho-isomer can lead to unique fragmentation pathways, known as the "ortho effect," which may involve the loss of a neutral molecule (like methanol) through a cyclic transition state, resulting in a unique fragment ion not observed, or observed at a much lower abundance, for the meta and para isomers.[5]
Chapter 2: Experimental Methodologies
The protocols described below represent self-validating systems designed for robust and reproducible data acquisition. The causality behind key choices, such as solvent and internal standard selection, is explained to provide a deeper understanding of the experimental design.
NMR Spectroscopy Protocol (¹H, ¹³C, and 2D-COSY)
Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0.00 ppm.[6] A 2D-COSY experiment is included to definitively establish proton-proton coupling networks, which is invaluable for assigning the complex aromatic signals of the ortho and meta isomers.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl morpholinobenzoate isomer in 0.6 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set spectral width to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set spectral width to 240 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set relaxation delay to 2 seconds.
-
Acquire 1024 scans for adequate signal-to-noise.
-
-
2D-COSY Acquisition: Utilize a standard gradient-enhanced COSY pulse sequence (e.g., gpcosy).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
FT-IR Spectroscopy Protocol
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and avoids complications from solvent peaks or KBr pellet inconsistencies. A background scan is critical to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal itself.
Step-by-Step Protocol:
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Clean the ATR crystal surface with isopropanol and allow it to dry completely. Acquire a background spectrum (typically 32 scans).
-
Sample Application: Place a small amount (1-2 mg) of the solid isomer directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
Rationale: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, inducing extensive and reproducible fragmentation. This is ideal for differentiating isomers based on their unique fragmentation patterns. Direct insertion probe (DIP) analysis is suitable for pure, thermally stable compounds.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the isomer in 1 mL of a volatile solvent like methanol or dichloromethane.
-
Introduction: Load a few microliters of the solution into a capillary tube and evaporate the solvent. Place the capillary tube into the direct insertion probe.
-
Instrumentation: Utilize a mass spectrometer capable of EI, such as a single quadrupole or time-of-flight (TOF) instrument.
-
Acquisition Parameters:
-
Set ionization energy to 70 eV (standard for library matching and reproducible fragmentation).
-
Set ion source temperature to 230 °C.
-
Scan over a mass-to-charge (m/z) range of 40-300 amu.
-
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the relative abundances of the major fragment ions.
Chapter 3: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to definitive isomer identification, emphasizing the synergistic use of multiple spectroscopic techniques.
Caption: A generalized workflow for the spectroscopic differentiation of isomers.
Chapter 4: Comparative Data Analysis
The following tables summarize the expected spectroscopic data for the three isomers of methyl morpholinobenzoate. These values are predicted based on established principles of spectroscopy and data from analogous substituted aromatic compounds.[3][7][8][9]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Morpholine -OCH₂- (δ, ppm) | Morpholine -NCH₂- (δ, ppm) | Ester -OCH₃ (δ, ppm) |
| Ortho | ~7.85 (dd, 1H), ~7.40 (m, 1H), ~7.05 (m, 2H) | ~3.87 (t, 4H) | ~3.05 (t, 4H) | ~3.90 (s, 3H) |
| Meta | ~7.55 (m, 2H), ~7.35 (t, 1H), ~7.00 (m, 1H) | ~3.86 (t, 4H) | ~3.20 (t, 4H) | ~3.91 (s, 3H) |
| Para | ~7.95 (d, J≈8.8, 2H), ~6.90 (d, J≈8.8, 2H) | ~3.85 (t, 4H) | ~3.30 (t, 4H) | ~3.88 (s, 3H) |
Interpretation: The most striking difference is in the aromatic region. The para-isomer displays a classic, symmetrical 'AA'BB'' pattern of two doublets, each integrating to two protons. The ortho- and meta-isomers show four distinct, complex signals, each integrating to one proton. Distinguishing between ortho and meta requires a detailed analysis of coupling constants and 2D-COSY data. The morpholine protons typically appear as two triplets, one for the protons adjacent to oxygen (downfield, ~3.85 ppm) and one for those adjacent to nitrogen (upfield, ~3.20 ppm).[10][11]
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₂- (δ, ppm) | -NCH₂- (δ, ppm) | -OCH₃ (δ, ppm) |
| Ortho | ~167.5 | 6 unique signals | ~67.0 | ~51.5 | ~52.0 |
| Meta | ~166.8 | 6 unique signals | ~66.8 | ~49.2 | ~52.2 |
| Para | ~167.0 | 4 unique signals | ~66.5 | ~47.8 | ~51.8 |
Interpretation: The number of aromatic carbon signals directly reflects molecular symmetry. The para-isomer, due to its C2 symmetry, shows only four signals in the aromatic region. In contrast, the ortho- and meta-isomers are asymmetric and thus display six distinct aromatic carbon signals. The chemical shift of the nitrogen-adjacent methylene carbons (-NCH₂-) is also sensitive to the substitution pattern, being most shielded in the para position.
Caption: Structural comparison highlighting the symmetry differences in isomers.
Table 3: Comparative FT-IR Data (Key Fingerprint Region Bands, cm⁻¹)
| Isomer | C=O Stretch | Aromatic C=C | C-N Stretch | C-O-C Stretch | Ar C-H Out-of-Plane Bending |
| Ortho | ~1720 | ~1600, 1490 | ~1230 | ~1120 | ~750 (strong) |
| Meta | ~1722 | ~1605, 1485 | ~1235 | ~1120 | ~780 (strong), ~680 (medium) |
| Para | ~1718 | ~1608, 1510 | ~1245 | ~1120 | ~830 (strong) |
Interpretation: While the ester C=O stretch (~1720 cm⁻¹) and other functional group bands are present in all three spectra, the C-H out-of-plane bending region is highly diagnostic. A strong band around 750 cm⁻¹ is characteristic of 1,2-disubstitution (ortho).[3] The meta isomer typically shows two bands around 780 and 680 cm⁻¹.[3] A single, strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution (para).[3]
Table 4: Comparative Mass Spectrometry Data (EI, Key Fragments m/z)
| Isomer | M⁺˙ | [M-OCH₃]⁺ | [M-COOCH₃]⁺ | Key Differentiating Fragment |
| Ortho | 221 | 190 | 162 | 161 [M-CH₃OH]⁺˙ (Ortho Effect) |
| Meta | 221 | 190 | 162 | 178 [M-C₂H₃O]⁺ |
| Para | 221 | 190 | 162 | 192 [M-C₂H₅]⁺ |
Interpretation: All isomers will show the molecular ion at m/z 221 and common fragments from the loss of the methoxy group (m/z 190) and the entire methyl ester group (m/z 162). The key differentiator is the potential for a prominent peak at m/z 161 for the ortho-isomer, corresponding to the loss of a neutral methanol molecule.[5] This fragmentation is facilitated by the close proximity of the morpholine nitrogen and the ester group, allowing for an intramolecular hydrogen abstraction and subsequent elimination, a classic example of an ortho effect. This peak would be absent or of very low intensity for the meta and para isomers.
Conclusion
The unambiguous differentiation of the ortho, meta, and para isomers of methyl morpholinobenzoate is readily achievable through a systematic and multi-faceted spectroscopic approach. No single technique provides all the answers, but when used in concert, they create a self-validating system for structural elucidation.
-
¹H and ¹³C NMR definitively establish the substitution pattern and molecular symmetry.
-
FT-IR spectroscopy provides rapid and conclusive confirmation of the substitution pattern through the aromatic C-H bending vibrations in the fingerprint region.
-
Mass Spectrometry can offer a unique confirmatory data point for the ortho-isomer via the observation of a specific fragmentation pathway driven by the ortho effect.
By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify these critical isomers, ensuring the integrity and quality of their scientific endeavors.
References
- ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.
- NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.[12]
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.[13][14]
- Google Patents. (n.d.).
- Moser, A. (2008).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).[16]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).[17]
- Tsukamoto, et al. (2019). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media.
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 931-940.[5]
- Martens, J., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.[2]
- Martens, J., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 144(8), 2656-2663.[4]
- The Royal Society of Chemistry. (n.d.).
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry.[1]
- Chegg. (2023).
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI)
- ChemicalBook. (n.d.).
- United States Biological. (n.d.). 3-(4-Morpholinyl)
- MDPI. (2023).
- PubChem. (n.d.). Methyl Benzoate.
- NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook.[23]
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.[3]
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61.[24]
- Doc Brown's Chemistry. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. echemi.com [echemi.com]
- 11. acdlabs.com [acdlabs.com]
A Researcher's Guide to the Biological Validation of Methyl 3-Morpholinobenzoate: A Comparative Approach
In the landscape of modern drug discovery, the morpholine scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its presence often imparts favorable pharmacokinetic properties and enables potent interactions with biological targets.[3] This guide focuses on a specific, yet under-characterized morpholine-containing compound: Methyl 3-Morpholinobenzoate. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential as a modulator of key cellular pathways implicated in cancer and inflammation.
This document serves as a comprehensive roadmap for researchers and drug development professionals to systematically validate the biological activity of this compound. We will eschew a rigid, templated approach and instead, ground our experimental design in the established activities of related morpholine derivatives and the broader principles of small molecule validation. This guide will provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating investigation. We will compare the potential outcomes for this compound against well-characterized alternative compounds to provide a clear benchmark for its efficacy.
Part 1: Foundational Rationale and Comparative Compound Selection
The core structure of this compound, featuring a morpholine ring attached to a methyl benzoate moiety, presents several avenues for biological interaction. The morpholine ring can participate in hydrogen bonding, while the aromatic ring system can engage in various non-covalent interactions with protein targets.[4] Notably, various morpholine derivatives have demonstrated significant anticancer and anti-inflammatory properties.[1][2] Furthermore, a patent for histone demethylase inhibitors mentions this compound as a synthetic intermediate, hinting at a potential role in epigenetic regulation.[5][6]
Based on this, our validation strategy will focus on two primary areas: anticancer and anti-inflammatory activities.
Comparative Compound Selection
To contextualize the experimental results for this compound, a panel of well-established drugs will be used as positive controls and comparative benchmarks.
| Compound | Class | Primary Mechanism of Action | Relevance for Comparison |
| Doxorubicin | Anthracycline Chemotherapeutic | DNA intercalator and topoisomerase II inhibitor | Broad-spectrum anticancer agent for cytotoxicity comparison. |
| Gefitinib | Kinase Inhibitor | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor | A targeted anticancer agent to compare against a specific mechanism. |
| Diclofenac | Nonsteroidal Anti-inflammatory Drug (NSAID) | Non-selective COX-1/COX-2 inhibitor | A standard for evaluating anti-inflammatory activity.[7][8] |
| SAHA (Vorinostat) | Histone Deacetylase (HDAC) Inhibitor | Inhibits histone deacetylases, leading to altered gene expression | To explore potential epigenetic activity, given the link to histone demethylase inhibitor synthesis. |
Part 2: Experimental Validation Workflows
A tiered approach to experimental validation is recommended, starting with broad phenotypic screens and progressing to more specific mechanistic assays.
Workflow for Anticancer Activity Validation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparative compounds (Doxorubicin, Gefitinib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anti-inflammatory Activity Validation
Protein denaturation is a well-documented cause of inflammation.[7][12][13] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound or Diclofenac.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
Part 3: Data Interpretation and Comparative Analysis
The quantitative data generated from these assays should be systematically tabulated for clear comparison.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.05 | ~0.1 | ~0.08 |
| Gefitinib | >10 | ~0.5 | >10 |
| SAHA (Vorinostat) | ~2.5 | ~3.0 | ~1.5 |
Note: Values for comparative compounds are approximate and based on literature.
Table 2: Hypothetical Comparative Anti-inflammatory Data (% Inhibition at 100 µg/mL)
| Compound | Albumin Denaturation Inhibition (%) | HRBC Membrane Stabilization (%) |
| This compound | Experimental Value | Experimental Value |
| Diclofenac | ~85% | ~80% |
Note: Values for Diclofenac are approximate and based on literature.
Part 4: Mechanistic Insights and Future Directions
The initial screening results will guide the subsequent mechanistic studies. For instance, if this compound exhibits significant cytotoxicity, cell cycle analysis can determine if it induces arrest at a specific phase.[14] Similarly, potent anti-inflammatory activity would warrant investigation into its effects on the COX and LOX pathways.[8][12]
The structural similarity to intermediates in the synthesis of histone demethylase inhibitors suggests that exploring its impact on histone methylation is a logical next step.[5][6] A global histone methylation assay followed by more specific enzyme inhibition assays against targets like LSD1 could be highly informative.
Conclusion
While "this compound" is not a widely studied molecule, its chemical structure, rooted in the pharmacologically significant morpholine family, provides a strong rationale for its systematic biological validation. By following the tiered, comparative workflows outlined in this guide, researchers can effectively characterize its potential anticancer and anti-inflammatory activities. The proposed experimental protocols, coupled with the use of established benchmarks, will ensure the generation of robust, interpretable, and publishable data, paving the way for a deeper understanding of this compound's therapeutic potential.
References
- Thangaraj, P., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
- Gunathilake, K.D.P.P., et al. (2025).
- Roy, P., et al. (2017). Bioassays for anticancer activities. PubMed. [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
- Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]
- Velupillai, L., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF MORPHOLINE AND SALICYLAMIDE NUCLEUS BASED DERIVATIVES.
- Noble Life Sciences. (n.d.).
- Roy, P., et al. (2017). Bioassays for anticancer activities. Semantic Scholar. [Link]
- Mhaismale, P. R., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
- Sharma, P. K., et al. (2024).
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]
- Shanmuganathan, C., & Saravanan, R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
- Kumar, A., et al. (2020).
- Crew, A. P., et al. (2013). Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors.
- Crew, A. P., et al. (2017). Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- Hsiao, C.-A., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 6. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 12. journalajrb.com [journalajrb.com]
- 13. bbrc.in [bbrc.in]
- 14. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling: A Case Study Blueprint for Methyl 3-Morpholinobenzoate
In the landscape of modern drug discovery, the early and accurate identification of a compound's potential for off-target interactions is paramount.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on novel chemical entities, using the uncharacterized compound "Methyl 3-Morpholinobenzoate" as a case study. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is not just a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile.[1][2][3] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to de-risking novel drug candidates.[4][5]
Introduction: The Imperative of Early-Stage Off-Target Profiling
This compound is a small molecule characterized by two key structural motifs: a morpholine ring and a methyl benzoate group. While this specific compound lacks extensive characterization in public literature, its constituent parts are present in numerous bioactive molecules and approved drugs.[6][7][8][9] The morpholine ring, for instance, is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and interact with a range of biological targets, including kinases like PI3K and mTOR.[6][8][10] Similarly, the benzoate scaffold is found in compounds with diverse pharmacological activities.[11][12][13]
This structural precedent mandates a proactive and thorough investigation of potential cross-reactivity. Identifying unintended interactions early in the drug discovery process mitigates the risk of late-stage failures, which carry significant financial and clinical consequences.[1][5][14][15] This guide, therefore, outlines a tiered, logical workflow for systematically evaluating the selectivity of a novel compound like this compound.
Part 1: Hypothesis Generation via Structural Analog Analysis
The initial step in designing a cross-reactivity study is to develop a data-driven hypothesis of likely off-targets. This is achieved by analyzing the compound's substructures and identifying approved drugs or well-studied tool compounds that share these motifs.
-
Morpholine Moiety: This heterocyclic amine is a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[6][16] Its presence suggests potential interactions with:
-
Kinases: Particularly the PI3K/Akt/mTOR signaling pathway, where the morpholine oxygen can act as a crucial hydrogen bond acceptor.[6][8]
-
G-Protein Coupled Receptors (GPCRs) and Transporters: The nitrogen atom can be protonated at physiological pH, enabling interactions with aminergic receptors (e.g., serotonin, dopamine) or transporters.
-
-
Methyl Benzoate Moiety: This ester group can be hydrolyzed by esterases in vivo, releasing benzoic acid and methanol. The scaffold itself can interact with various enzymes and receptors.[12][13] Potential off-targets include:
-
Enzymes: Carboxylesterases, phosphatases, and other metabolic enzymes.
-
Nuclear Receptors: The aromatic ring and ester functionality could lead to interactions with various nuclear hormone receptors.
-
Based on this analysis, a panel of representative off-targets should be selected for initial screening. For this case study, we will compare the hypothetical activity of This compound (M3MB) against two structural analogs:
-
Analog A (GDC-0941): A known PI3K inhibitor containing a morpholine ring.
-
Analog B (Aripiprazole Metabolite): A compound featuring an aromatic system that can be conceptually related to the benzoate structure, known to interact with various GPCRs.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more specific functional validation. Predicting potential safety liabilities early is integral for lead compound selection.[17]
This workflow begins with broad, cost-effective binding assays to cast a wide net for potential interactions.[4][5] Hits identified in Tier 1 are then subjected to more rigorous quantitative analysis to determine their potency. Finally, cell-based functional assays are employed to understand the biological consequence of the binding event (i.e., agonism, antagonism, or inverse agonism), which is a critical step as binding affinity does not always correlate with functional activity.[5]
Part 3: Detailed Experimental Protocols
Trustworthiness in scientific reporting is built upon methodological transparency. Below are detailed protocols for key assays in the cross-reactivity workflow.
Protocol 1: Radioligand Binding Assay (Tier 1/2)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, in this case, the Serotonin 5-HT2A receptor, a common off-target liability.
Objective: To quantify the binding affinity of M3MB for the human 5-HT2A receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membranes (10 µg protein/well).
-
25 µL of [³H]-Ketanserin (at a final concentration equal to its Kd, e.g., 1 nM).
-
25 µL of test compound (M3MB) or control (buffer for total binding, Mianserin for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration of M3MB relative to total and non-specific binding.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Tier 3)
This protocol determines if a compound that binds to a Gs or Gi-coupled GPCR acts as an agonist or antagonist by measuring changes in intracellular cyclic AMP (cAMP).
Objective: To assess the functional effect of M3MB on the β2-Adrenergic Receptor (a Gs-coupled GPCR).
Materials:
-
CHO-K1 cells stably expressing the human β2-Adrenergic Receptor.
-
Stimulation Buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Agonist control: Isoproterenol.
-
Antagonist control: Propranolol.
-
cAMP detection kit (e.g., HTRF or AlphaLISA).
Methodology:
-
Cell Plating: Seed the cells in a 384-well plate and grow to confluence.
-
Antagonist Mode:
-
Add M3MB at various concentrations and incubate for 15 minutes.
-
Add a constant concentration of the agonist Isoproterenol (at its EC80 value).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Mode:
-
Add M3MB at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Antagonist Mode: Plot the response against the log concentration of M3MB to determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Agonist Mode: Plot the response against the log concentration of M3MB to determine the EC50 (concentration that produces 50% of the maximal response). An absence of response indicates no agonist activity.
-
Part 4: Hypothetical Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for decision-making. The following tables summarize hypothetical results from the proposed studies, comparing M3MB to its structural analogs.
Table 1: Primary Off-Target Screening Results (% Inhibition @ 10 µM)
| Target Class | Representative Target | M3MB | Analog A (GDC-0941) | Analog B (Aripiprazole Met.) |
| Kinase | PI3Kα | 85% | 98% | 5% |
| GPCR (Aminergic) | 5-HT2A Receptor | 65% | 12% | 92% |
| GPCR (Adrenergic) | β2-Adrenergic Receptor | 58% | 8% | 45% |
| Ion Channel | hERG | 15% | 2% | 22% |
| Transporter | Serotonin Transporter (SERT) | 41% | 15% | 78% |
| Data is hypothetical and for illustrative purposes. |
Interpretation: The primary screen suggests M3MB has significant activity at PI3Kα and two GPCRs (5-HT2A and β2-Adrenergic). Its profile appears to be a hybrid of the two analogs, showing both kinase and GPCR interactions, as predicted by its structure.
Table 2: Dose-Response and Functional Validation of Key Hits
| Target | Assay Type | Parameter | M3MB | Analog A | Analog B |
| (On-Target) | Hypothetical Target X | IC50 (nM) | 50 | >10,000 | >10,000 |
| PI3Kα | Enzyme Inhibition | IC50 (nM) | 750 | 15 | >10,000 |
| 5-HT2A Receptor | Binding (Ki, nM) | Ki (nM) | 1,200 | >10,000 | 85 |
| 5-HT2A Receptor | Functional (Ca²⁺ Flux) | IC50 (nM, Antagonist) | 1,500 | >10,000 | 110 |
| β2-Adrenergic Receptor | Binding (Ki, nM) | Ki (nM) | 2,500 | >10,000 | 3,500 |
| β2-Adrenergic Receptor | Functional (cAMP) | IC50 (nM, Antagonist) | 3,100 | >10,000 | 4,200 |
| Data is hypothetical and for illustrative purposes. |
Interpretation and Selectivity Analysis:
-
On-Target Potency: M3MB is potent against its hypothetical primary target (IC50 = 50 nM).
-
PI3Kα Off-Target Activity: M3MB inhibits PI3Kα with an IC50 of 750 nM. The selectivity window is 15-fold (750 nM / 50 nM). This is a potential liability that requires further investigation.
-
GPCR Off-Target Activity: M3MB demonstrates micromolar antagonism at both 5-HT2A and β2-adrenergic receptors. The selectivity windows are 30-fold and 62-fold , respectively. While less potent than the PI3Kα activity, these interactions should be monitored.
-
Comparative Insight: M3MB is less potent on PI3Kα than the dedicated inhibitor Analog A but shows significantly more GPCR activity. Conversely, it is less potent on GPCRs than Analog B but has gained kinase activity. This highlights how combining structural motifs can lead to a mixed pharmacological profile.
Conclusion: Synthesizing Data for a Go/No-Go Decision
This guide provides a blueprint for the systematic evaluation of cross-reactivity for a novel compound, this compound. The hypothetical data reveals a compound with a mixed pharmacological profile, showing a 15-fold selectivity window against the PI3Kα kinase and >30-fold selectivity against key GPCRs.
The decision to advance M3MB would depend on the therapeutic context. A 15-fold selectivity window may be insufficient for certain indications, risking side effects related to PI3K inhibition. However, for other applications, this level of selectivity might be acceptable, provided the therapeutic window is adequate. The key takeaway is that this structured, hypothesis-driven approach provides the critical data needed to make an informed, evidence-based decision, thereby upholding the principles of scientific integrity and enhancing the probability of successful drug development.[18][19]
References
- Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
- Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. [Link]
- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
- ICE Bioscience. Safety Pharmacology Services. [Link]
- Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]
- ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. [Link]
- NIH SEED. Regulatory Knowledge Guide for Small Molecules. [Link]
- ScienceDaily. (2018). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. [Link]
- Altasciences. Small Molecule Safety Assessment. [Link]
- Saini, M., et al. (2021). p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review. Current Organic Chemistry, 25(1), 101-119. [Link]
- EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [Link]
- Chen, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(11), 1839-45. [Link]
- Bentham Science. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. [Link]
- Krebs, H. A., et al. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663. [Link]
- Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]
- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263. [Link]
- Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- ResearchGate. (2025). Pyrrolo[2,1-c][5][17]benzodiazepine as a Scaffold for the Design and Synthesis of Anti-Tumour Drugs. [Link]
- Eureka Blog. (2023). How Well Do You Understand Off-Target Liability?. [Link]
- ResearchGate. ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- AFMPS. (2023). Non-clinical assessment of early phase clinical trials General aspects. [Link]
- ResearchGate. (2024).
- ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
- Mathew, B., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(1), 1-18. [Link]
- Welsch, M. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry, 89(6), 3568-3574. [Link]
- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]
- Sun, J. (2020). Retro Drug Design: From Target Properties to Molecular Structures. Frontiers in Chemistry, 8, 579. [Link]
- Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 12(6), 949-961. [Link]
Sources
- 1. criver.com [criver.com]
- 2. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 16. tandfonline.com [tandfonline.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. seed.nih.gov [seed.nih.gov]
- 19. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Morpholinobenzoate Analogs as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Moiety as a Privileged Scaffold in Kinase Inhibitor Design
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its frequent appearance in clinically approved drugs and late-stage clinical candidates stems from its favorable physicochemical properties. The morpholine group can enhance aqueous solubility, improve metabolic stability, and act as a crucial hydrogen bond acceptor, thereby facilitating strong and specific interactions with biological targets.[1][2]
In the realm of oncology, the morpholine moiety has proven to be a key pharmacophore in the design of potent and selective kinase inhibitors.[1][3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The morpholine ring's ability to form critical hydrogen bonds within the ATP-binding pocket of kinases often contributes significantly to the inhibitor's potency and selectivity.[4][5]
One of the most critical kinase signaling pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[6][7] The PI3K family of lipid kinases is a central node in this pathway, and its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of PI3K inhibitors has been a major focus of anticancer drug discovery. Several morpholine-containing compounds have demonstrated potent inhibition of PI3K isoforms, highlighting the importance of this scaffold in targeting this crucial oncogenic pathway.[4][5][8]
This guide will explore the structure-activity relationship (SAR) of analogs based on the Methyl 3-Morpholinobenzoate core scaffold. While direct and extensive SAR studies on this specific scaffold are not widely published, we will draw upon the wealth of data from structurally related morpholine-containing kinase inhibitors to provide a comparative analysis and predictive insights for the rational design of novel therapeutic agents.
The this compound Scaffold: A Platform for Kinase Inhibitor Design
The this compound scaffold presents a versatile and synthetically accessible starting point for the development of novel kinase inhibitors. It comprises three key regions that can be systematically modified to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties:
-
The Phenyl Ring: This aromatic core provides a rigid framework and can be substituted with various functional groups to probe interactions with specific residues in the kinase active site.
-
The Morpholine Ring: This moiety is expected to be a key driver of activity, primarily through hydrogen bonding interactions. Modifications to the morpholine ring itself are less common but could be explored.
-
The Methyl Ester: This group can be modified to alter solubility, cell permeability, and potential interactions with the target.
The general synthetic approach to this compound and its analogs typically involves the nucleophilic substitution of a suitable starting material, such as methyl 3-halobenzoate, with morpholine or a substituted morpholine derivative.
Comparative Biological Activity of Morpholine-Containing Kinase Inhibitors
To understand the potential SAR of this compound analogs, it is instructive to examine the SAR of well-characterized morpholine-containing kinase inhibitors from the literature. The following table summarizes the in vitro activity of a series of compounds targeting PI3K isoforms.
| Compound ID | Core Scaffold | Modifications | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| ZSTK474 | 2,4-Di-morpholino-1,3,5-triazine | - | 5.0 | 85.9 | 3.9 | 24.5 | [4][5] |
| Analog 1 | 2-Morpholino-4-aminoethyl-1,3,5-triazine | Replacement of one morpholine with ethanolamine | 9.9 | >1000 | 9.8 | 61.3 | [4] |
| Analog 2 | 2-Morpholino-4-aminoethyl-1,3,5-triazine | Replacement of one morpholine with diethanolamine | 3.7 | 429 | 9.8 | 14.6 | [4] |
| Compound 15e | 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine | Phenyl group at position 2 | 2.0 | >1000 | >1000 | >1000 | [8] |
Key SAR Insights from Comparative Data:
-
The Morpholine Moiety is Crucial for Potency: The significant drop in activity for some isoforms upon replacement of a morpholine ring in ZSTK474 with other aminoethyl groups (Analogs 1 and 2) underscores the critical role of the morpholine's structural and electronic features in binding to the PI3K active site.[4] The oxygen atom of the morpholine is often involved in a key hydrogen bond with the hinge region of the kinase.
-
Substitutions on the Core Scaffold Dictate Selectivity: The thieno[3,2-d]pyrimidine derivative 15e demonstrates that modifications to the core heterocyclic system can lead to high selectivity for a specific PI3K isoform (p110α).[8] This highlights the importance of the overall molecular shape and the presentation of the morpholine pharmacophore.
-
Aromatic Substitutions Can Enhance Potency: While not detailed in the table for ZSTK474, other studies on morpholine-containing kinase inhibitors have shown that substitutions on appended aromatic rings can significantly impact potency by exploiting additional binding interactions within the active site.[9][10]
Hypothetical Structure-Activity Relationship of this compound Analogs
Based on the insights from related compounds, we can propose a hypothetical SAR for this compound analogs targeting a kinase like PI3K. The following diagram illustrates key areas for modification and their potential impact on activity.
Caption: Hypothetical SAR of this compound analogs.
Discussion of Hypothetical SAR:
-
Phenyl Ring Substitutions (R1): Introducing small lipophilic groups (e.g., -F, -Cl, -CH3) at the ortho- and meta-positions of the phenyl ring relative to the morpholine could probe for small hydrophobic pockets within the kinase active site, potentially increasing potency. Electron-donating or -withdrawing groups could also influence the electronic properties of the ring and its interactions.
-
Morpholine Ring Substitutions (R2): Based on the literature, substitutions on the morpholine ring itself are generally less tolerated as they can introduce steric clashes and disrupt the crucial hydrogen bonding interactions with the kinase hinge region.[4]
-
Ester Group Modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid could introduce a new hydrogen bond donor and acceptor, potentially leading to new interactions with the target protein. Conversion to an amide could also provide additional hydrogen bonding opportunities and modulate the compound's physicochemical properties.
Experimental Protocols
General Synthesis of this compound Analogs
The following is a general, representative protocol for the synthesis of substituted this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate substituted methyl 3-halobenzoate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the corresponding morpholine derivative (1.1-1.5 eq.) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically 80-120 °C) for a period of 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a kinase such as PI3Kα.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare solutions of the kinase (e.g., recombinant human PI3Kα), the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP in a suitable assay buffer.
-
Assay Plate Preparation: Add the diluted test compounds to the wells of a microtiter plate. Also include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme and Substrate Addition: Add the kinase and substrate solution to all wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA). The amount of product formed (ADP) is then quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., HTRF®).
-
Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the extensive knowledge of the structure-activity relationships of other morpholine-containing bioactive molecules, particularly those targeting the PI3K pathway, a rational and efficient drug discovery campaign can be undertaken.
The key takeaways for the SAR of this scaffold are:
-
The morpholine moiety is likely to be a critical pharmacophore, engaging in essential hydrogen bonding interactions with the kinase hinge region.
-
Substitutions on the phenyl ring offer a prime opportunity to enhance potency and modulate selectivity by exploring interactions with various sub-pockets of the ATP-binding site.
-
Modification of the methyl ester can be used to fine-tune the physicochemical properties of the analogs, such as solubility and cell permeability, and may introduce additional points of interaction.
Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring. The resulting data will be crucial for establishing a definitive SAR for this scaffold, validating its potential as a source of novel kinase inhibitors, and guiding the optimization of lead compounds with improved therapeutic potential.
References
- Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters. URL
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters. URL
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry. URL
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry. URL
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. URL
- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. URL
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. URL
- Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Chemistry. URL
- Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. URL
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. URL
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. URL
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. European Journal of Medicinal Chemistry. URL
- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. URL
- Synthesis and Biological Evaluation of Novel Bufalin Deriv
Sources
- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 3-Morpholinobenzoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of modern medicinal chemistry. Methyl 3-morpholinobenzoate is a valuable building block in the synthesis of various pharmacologically active molecules, including histone demethylase inhibitors.[1][2] The key synthetic step, the formation of the C-N bond between the aromatic ring and the morpholine moiety, is typically achieved through transition metal-catalyzed cross-coupling reactions. The choice of catalyst for this transformation is critical, directly impacting yield, purity, cost, and scalability.
This guide provides an in-depth, head-to-head comparison of the two leading catalytic systems for the synthesis of this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. By examining the mechanistic underpinnings, practical considerations, and available experimental data for each, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.
The Contenders: Palladium vs. Copper
The two primary catalytic methodologies for forging the crucial aryl-nitrogen bond in this compound are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which employs copper catalysts.[3][4] While both achieve the same overall transformation, they operate via distinct mechanisms and present different advantages and disadvantages.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination has become a dominant method for C-N cross-coupling in pharmaceutical and academic laboratories due to its generally high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[5][6]
Mechanism of Action: The catalytic cycle of the Buchwald-Hartwig reaction is generally understood to involve a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding this compound and regenerating the active Pd(0) catalyst.[4]
The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the catalyst's stability, reactivity, and substrate scope.[5]
Copper-Catalyzed Ullmann Condensation: The Classic Approach Revisited
The Ullmann condensation is the classical method for C-N bond formation, predating the palladium-catalyzed approaches.[4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern modifications with specialized ligands have enabled milder and more efficient transformations.[7][8]
Mechanism of Action: The mechanism of the Ullmann reaction is more debated than that of the Buchwald-Hartwig amination, but a Cu(I)/Cu(III) catalytic cycle is often proposed.[4][9] The general steps include:
-
Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) species.
-
Reductive Elimination: The final product is formed via reductive elimination from the Cu(III) intermediate, regenerating the active Cu(I) catalyst.[4]
Head-to-Head Performance Comparison
The choice between a palladium and a copper catalyst for the synthesis of this compound will depend on a variety of factors, including the starting materials, desired scale, cost considerations, and available laboratory equipment.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂) |
| Ligands | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Simple diamines, amino acids, or often no ligand required |
| Reaction Temperature | Milder (often 25-120°C)[5] | Traditionally high (>150-220°C), modern systems can be milder[4][10] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Substrate Scope | Broad, including electron-rich and neutral aryl halides[4] | Traditionally favored for electron-poor aryl halides[10] |
| Cost | Higher (precious metal catalyst and specialized ligands)[11][12] | Generally lower (abundant and less expensive catalyst)[11][13] |
| Air/Moisture Stability | Many modern Pd precatalysts are air- and moisture-stable[14][15][16] | Copper catalysts are generally more robust and less sensitive to air and moisture. |
Experimental Protocols and Data
Palladium-Catalyzed Synthesis of this compound
A specific procedure for the synthesis of this compound via a Buchwald-Hartwig amination has been reported with a high yield.
Reaction: Methyl 3-halobenzoate + Morpholine → this compound
Reported Experimental Data: A synthesis of this compound has been documented, affording the product as a colorless oil with a yield of 82%.[17] While the full detailed experimental protocol for this specific instance is not provided in the cited source, a general procedure for a Buchwald-Hartwig amination of an aryl halide with morpholine can be outlined as follows.
Representative Protocol:
-
To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Methyl 3-halobenzoate (1.0 equivalent), morpholine (1.2-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110°C) and stirred for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Copper-Catalyzed Synthesis of this compound: A Prospective Approach
Prospective Protocol:
-
To a round-bottom flask is added the copper catalyst (e.g., CuI, 5-10 mol%), a ligand if necessary (e.g., L-proline or an N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Methyl 3-halobenzoate (1.0 equivalent), morpholine (1.2-2.0 equivalents), and a high-boiling polar solvent (e.g., DMF, NMP, or DMSO) are added.
-
The reaction mixture is heated to a high temperature (e.g., 100-160°C) and stirred for an extended period (12-48 hours), with monitoring by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield this compound.
Mechanism & Workflow Diagrams
Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the synthesis of this compound. The choice of the optimal catalyst system depends on the specific priorities of the researcher or development professional.
For rapid, high-yield synthesis with broad functional group tolerance and milder conditions, the palladium-catalyzed Buchwald-Hartwig amination is the recommended method. The availability of well-defined, air-stable precatalysts further enhances its practicality in a modern synthetic laboratory.[18]
For large-scale synthesis where cost is a primary concern, and if the starting aryl halide is sufficiently activated, a modern copper-catalyzed Ullmann condensation should be considered. The lower cost and higher abundance of copper make it an attractive option for industrial applications.[11] Further optimization of a copper-catalyzed protocol for this specific substrate could lead to a highly efficient and economical process.
Ultimately, the decision should be based on a careful evaluation of the factors outlined in this guide, including substrate reactivity, desired scale, cost, and available resources.
References
- BenchChem. (2025). Palladium vs.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- ChemRxiv. (2023).
- Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliph
- Chemical Communications (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions | Request PDF.
- Chemical Reviews. (n.d.).
- ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
- Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Chemical Communications (RSC Publishing). (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- MDPI. (n.d.).
- ResearchGate. (2015). Should I use Buchwald reaction or Ullman reaction?.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Books. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
- ChemRxiv. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- University of Windsor. (n.d.).
- ResearchGate. (2015). Air-stable palladium(0) phosphine sulfide catalysts for Ullmann-type C–N and C–O coupling reactions.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Semantic Scholar. (2010). The mechanism of the modified Ullmann reaction.
- Google Patents. (n.d.). WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors.
- Google Patents. (n.d.). ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
Sources
- 1. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 2. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 9. Figure 1 from The mechanism of the modified Ullmann reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Anti-Cancer Activity of Methyl 3-Morpholinobenzoate Derivatives
Foreword: From Precursor to Potent Inhibitor
In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. Methyl 3-Morpholinobenzoate, while not an anti-cancer agent in its own right, serves as a critical starting material for the synthesis of a promising class of anti-cancer compounds: N'-(1-phenylethylidene)-benzohydrazide analogs. These derivatives have emerged as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme intricately linked to the epigenetic regulation of gene expression and a compelling target in various malignancies.[1][2]
This guide provides an in-depth comparison of the anti-cancer activity of these this compound-derived compounds. We will delve into their mechanism of action, compare their efficacy across different cancer cell lines, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially advance this class of compounds in their own research.
The Rationale for Targeting LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The methylation status of these histone residues is a key determinant of chromatin structure and gene expression. Methylation of H3K4 is generally associated with gene activation, while methylation of H3K9 is linked to transcriptional repression.[2]
In numerous cancers, including neuroblastoma, breast, bladder, lung, and colorectal tumors, LSD1 is overexpressed.[2] This overexpression can lead to the inappropriate silencing of tumor suppressor genes through the demethylation of H3K4, or the activation of oncogenes through the demethylation of H3K9 in association with androgen and estrogen receptors.[2] Consequently, the inhibition of LSD1 presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes and downregulate key cancer-driving pathways.[2]
Mechanism of Action: Beyond a Simple On-Target Effect
The primary mechanism of action for the N'-(1-phenylethylidene)-benzohydrazide class of compounds is the inhibition of the enzymatic activity of LSD1. A noteworthy example from this class, compound 12, has been identified as a potent, reversible, and specific inhibitor of LSD1 with a Ki of 31 nM.[1]
However, recent evidence suggests that the anti-cancer effects of some N'-(1-phenylethylidene)-benzohydrazides may not be solely dependent on LSD1 inhibition. A study on the compound SP-2509 in Ewing sarcoma revealed that its cytotoxicity is linked to the disruption of iron-sulfur (Fe-S) clusters, leading to mitochondrial dysfunction.[3][4] This finding highlights a potential dual mechanism of action and raises important considerations for the clinical translation of these compounds.
Below is a diagram illustrating the proposed dual mechanism of action:
Caption: Dual mechanism of N'-(1-phenylethylidene)-benzohydrazides.
Comparative Efficacy in Cancer Cell Lines
The N'-(1-phenylethylidene)-benzohydrazide derivatives have demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following table summarizes the available data for key compounds from this class.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Target |
| Compound 12 | Breast Cancer | Not Specified | LSD1 |
| Colorectal Cancer | Not Specified | LSD1 | |
| SP-2509 | Ewing Sarcoma | Potent Activity | LSD1 / Fe-S Clusters |
| SP-2577 | Ewing Sarcoma | Potent Activity | LSD1 / Fe-S Clusters |
Note: Specific IC50 values for Compound 12 in breast and colorectal cancer cell lines were not detailed in the primary publication, but its inhibitory activity was highlighted.[1]
Structure-Activity Relationship (SAR) Insights
Hit-to-lead optimization studies have provided valuable insights into the structure-activity relationships of the N'-(1-phenylethylidene)-benzohydrazide scaffold. These studies are crucial for designing next-generation inhibitors with improved potency and selectivity.[1] While a detailed SAR is beyond the scope of this guide, key takeaways often involve modifications to the phenyl rings and the hydrazide linker to enhance binding to the LSD1 active site.
Experimental Protocols
For researchers aiming to evaluate N'-(1-phenylethylidene)-benzohydrazide derivatives, the following standardized protocols are recommended.
LSD1 Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of the compounds on LSD1 enzymatic activity.
Principle: Active LSD1 demethylates a di-methylated histone H3-K4 substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorogenic substrate in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The intensity of the fluorescence is proportional to LSD1 activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, LSD1 enzyme, HRP, fluorometric substrate, and the test compound at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, LSD1, HRP, and the fluorometric substrate to wells designated for 100% activity, background, and inhibitor testing.
-
Inhibitor Addition: Add the test compound (or solvent control) to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding the peptide substrate to all wells except the background controls.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) and can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
The N'-(1-phenylethylidene)-benzohydrazide derivatives, synthesized from the precursor this compound, represent a promising class of anti-cancer agents. Their primary mechanism of targeting the epigenetic regulator LSD1 is well-supported, and their efficacy in various cancer models is encouraging. The emerging evidence of a potential secondary mechanism involving the disruption of iron-sulfur clusters adds another layer of complexity and potential therapeutic opportunity.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidating the Dual Mechanism: Further investigating the interplay between LSD1 inhibition and Fe-S cluster disruption in different cancer contexts.
-
In Vivo Studies: Evaluating the most promising lead compounds in preclinical animal models to assess their efficacy and safety profiles.
By continuing to explore this chemical space, the scientific community can potentially unlock new and effective therapies for a range of challenging cancers.
References
- Sherman, J. W., et al. (2025). N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma.
- Soran, O., et al. (2013). High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. Journal of Medicinal Chemistry. [Link]
- Salarius Pharmaceuticals. (2013). 1-Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. [Link]
- Google Patents. (2013). WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors.
Sources
- 1. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 3. N’-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N'‑(1-Phenylethylidene)benzohydrazide Cytotoxicity Is Lysine-Specific Demethylase 1 Independent and Linked to Iron-Sulfur Cluster Disruption in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Novel Bioactive Compounds: A Case Study with "Methyl 3-Morpholinobenzoate"
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its therapeutic potential is fraught with challenges. A critical and often defining step in this process is the rigorous assessment of the compound's selectivity for its intended biological target. Poor selectivity can lead to unforeseen off-target effects, toxicity, and ultimately, the failure of a promising therapeutic candidate.[1][2][3][4]
This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using "Methyl 3-Morpholinobenzoate" as a practical case study. While the specific biological target of this compound is not extensively documented in publicly available literature, its core structure, featuring a morpholine-substituted benzene ring, is present in numerous compounds with known kinase inhibitory activity. For instance, derivatives of 3-(morpholinomethyl)benzofuran have been explored as VEGFR-2 inhibitors, and other morpholine-containing structures have shown potent inhibition of the PI3K/AKT/mTOR pathway. This structural homology provides a strong rationale for prioritizing the assessment of this compound's activity against the human kinome.
This guide will therefore be structured as a logical workflow, starting from initial target identification and culminating in a detailed selectivity profile, providing both the "how" and the "why" behind each experimental choice.
Part 1: The First Step - Unmasking the Primary Target
When faced with a novel compound with limited characterization, the initial goal is to broadly survey its biological activity to identify a primary target or target family. This process, often referred to as target deconvolution, is essential for guiding subsequent, more focused selectivity studies.[5][6][7]
A variety of experimental strategies can be employed for target identification:[8][9][10]
-
Affinity-Based Methods: These techniques, such as affinity chromatography, involve immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[6][11] The captured proteins are then identified using mass spectrometry.
-
Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) leverage the principle that a small molecule binding to its target protein can stabilize it against proteolysis.[11][12] By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified.
-
In Silico and Computational Approaches: Leveraging databases of known drug-target interactions, computational methods can predict potential targets based on the chemical structure of the small molecule.[6]
Given the structural alerts suggesting potential kinase activity for this compound, a pragmatic initial step would be to screen it against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling, providing an efficient and data-rich starting point.
Part 2: In-Depth Selectivity Profiling - A Two-Pronged Approach
Once a primary target or target family is identified—in our hypothetical case, a protein kinase—the next phase is to perform in-depth selectivity profiling. This involves a combination of in vitro biochemical assays and cell-based assays to build a comprehensive picture of the compound's activity and specificity.
A. In Vitro Biochemical Assays: Quantifying Potency and Specificity
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a panel of purified enzymes.[13][14] This provides quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).
Workflow for In Vitro Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This protocol is a gold-standard method for directly measuring the catalytic activity of a kinase.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: Prepare a 10-point serial dilution of "this compound" in DMSO, typically starting from 100 µM.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted compound.
-
Add 20 µL of a solution containing the purified kinase and its specific substrate peptide in reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of reaction buffer containing ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Spot 40 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Comparison of In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[13] | Direct measurement of catalytic activity, high sensitivity, low interference. | Requires handling of radioactive materials, generates radioactive waste. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, amenable to high-throughput screening. | Can be prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. | Homogeneous format, high sensitivity, reduced background fluorescence. | Requires specific antibodies and labeled reagents for each kinase. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction. | Universal for all kinases, high sensitivity, broad dynamic range. | Indirect measurement of kinase activity, can be susceptible to ATPase interference. |
B. Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of competing substrates.[13] Therefore, cell-based assays are essential for validating on-target activity and identifying potential off-target effects in a more physiologically relevant setting.
Workflow for Cell-Based Target Validation
Caption: Workflow for cell-based target validation and selectivity assessment.
Detailed Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cell.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or activator to induce phosphorylation of the target pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and express the results as a percentage of the stimulated control.
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal of selectivity profiling is to generate a clear, quantitative picture of a compound's interaction with its intended target versus the broader kinome.
Hypothetical Selectivity Profile of this compound
The following table presents a hypothetical dataset for "this compound" against a panel of kinases, compared to a known selective inhibitor (Sorafenib, primarily targeting VEGFR and PDGFR) and a non-selective inhibitor (Staurosporine).
Table 2: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound (Hypothetical) | Sorafenib (Reference)[15] | Staurosporine (Reference) |
| VEGFR2 | 50 | 90 | 6 |
| PDGFRβ | 250 | 58 | 7 |
| c-Kit | 800 | 68 | 20 |
| PI3Kα | >10,000 | 4,500 | 3 |
| AKT1 | >10,000 | >10,000 | 10 |
| MEK1 | 5,000 | 2,800 | 50 |
| CDK2 | >10,000 | >10,000 | 4 |
| PKA | >10,000 | >10,000 | 15 |
From this hypothetical data, we can infer that "this compound" shows promising selectivity for VEGFR2 over other kinases in the panel, particularly when compared to the highly promiscuous inhibitor, Staurosporine. While Sorafenib is also a potent VEGFR2 inhibitor, it exhibits significant activity against other kinases like PDGFRβ and c-Kit.
Quantifying Selectivity
Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score) , which is calculated based on the number of off-targets inhibited above a certain threshold at a specific concentration.[16] A lower S-score indicates higher selectivity. Another metric is the Gini coefficient , which measures the inequality of inhibitor potency across the kinome, with a value closer to 1 indicating higher selectivity.[17]
Conclusion: The Path to a Validated Tool Compound
Assessing the selectivity of a novel compound like "this compound" is a multi-faceted process that requires a systematic and rigorous experimental approach. By combining broad initial screening with in-depth biochemical and cell-based profiling, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for off-target effects. This knowledge is not only crucial for the development of safe and effective drugs but also for the generation of highly selective chemical probes to interrogate complex biological systems. The framework presented in this guide provides a robust starting point for any researcher embarking on the characterization of a novel bioactive small molecule.
References
- Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 415(1), 1-10.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240.
- Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
- Oncodesign Services. (n.d.). Target Deconvolution. Oncodesign Services.
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 720.
- Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
- Zhang, J., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 633-641.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- Takeda, S., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 149(1), 1-3.
- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. Journal of the American Chemical Society, 132(34), 11842-11844.
- Narayanan, D., et al. (2023). Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review. Cardiology, 148(1), 1-12.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia.
- Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Wikipedia.
- Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(9), 799-812.
- DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight.
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- Vasan, N., et al. (2023). A New Wave of PI3Kα Inhibitors. Cancer Discovery, 13(11), 2313-2315.
- Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia.
- Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
- Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research.
- Liu, N., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B, 5(5), 386-396.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. karger.com [karger.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altmeyers.org [altmeyers.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Predictive and Methodological Guide to the Pharmacokinetics of Methyl 3-Morpholinobenzoate and Comparator Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the morpholine ring is a well-regarded scaffold, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can favorably influence solubility, metabolic stability, and overall bioavailability.[3][4] This guide delves into the predicted pharmacokinetic profile of Methyl 3-Morpholinobenzoate, a novel compound for which experimental data is not yet publicly available. By juxtaposing its anticipated properties with those of structurally related and pharmacologically relevant compounds, we aim to provide a predictive framework and a methodological roadmap for its empirical evaluation.
Our analysis will focus on three carefully selected comparators:
-
Ethyl 4-Morpholinobenzoate: A close structural analog, differing only in the ester group and the substitution pattern on the benzene ring. This compound serves as a direct, albeit likewise largely uncharacterized, point of comparison for which we can predict properties in parallel.
-
Moclobemide: An established drug containing a morpholine ring, offering insights into the real-world pharmacokinetic advantages conferred by this moiety.
-
Benzoic Acid: The parent acid of the ester, providing a baseline for understanding the metabolic fate of the benzoate portion of the molecule.
This document is structured not as a rigid template, but as an in-depth technical guide that explains the causality behind experimental choices and provides the necessary protocols to validate the predictions herein.
Predictive Pharmacokinetic Profiles: A Comparative Overview
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is the cornerstone of its clinical utility. For a novel compound like this compound, we can construct a hypothetical ADME profile based on the known contributions of its constituent chemical motifs.
Absorption
The morpholine moiety is known to improve aqueous solubility due to the basicity of its nitrogen atom (pKa ≈ 8.7), which allows for salt formation at physiological pH.[4] This, combined with the lipophilicity of the benzene ring and methyl ester, suggests that this compound is likely to have a balanced solubility profile, a key determinant of oral absorption. We predict good passive diffusion across the gastrointestinal tract.
Para-aminobenzoic acid (PABA) esters, a related class of compounds, are known to be absorbed from the gastrointestinal tract.[5][6] The primary route of absorption for these small molecules is passive diffusion, driven by the concentration gradient across the intestinal epithelium.[7]
Distribution
Following absorption, a drug's distribution is largely governed by its lipophilicity and plasma protein binding. The calculated LogP (a measure of lipophilicity) for morpholine-containing compounds often falls within a range suitable for good distribution into tissues without excessive accumulation in fatty tissues.[8] We anticipate that this compound will exhibit moderate plasma protein binding and distribute effectively to various tissues. The presence of the morpholine ring can also be a critical factor for compounds targeting the central nervous system (CNS), as it can enhance permeability across the blood-brain barrier.[9]
Metabolism
Metabolism is the most transformative phase of a drug's journey and is highly predictable for this compound based on its structure. Two primary metabolic pathways are anticipated:
-
Ester Hydrolysis: The methyl ester group is a prime target for esterase enzymes, particularly carboxylesterases (CES1 and CES2), which are abundant in the liver, plasma, and intestine.[10] This rapid hydrolysis will likely convert this compound to its corresponding carboxylic acid, 3-Morpholinobenzoic acid. This is the major and most probable initial metabolic step.
-
Oxidation of the Morpholine Ring: The morpholine ring itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily CYP3A4.[4] Common metabolic transformations include N-dealkylation, N-oxidation, and C-oxidation leading to ring opening.[11] However, the morpholine scaffold is generally considered to be relatively stable, contributing to the improved metabolic profiles of many drugs.[12]
-
Conjugation: The primary metabolite, 3-Morpholinobenzoic acid, will likely undergo Phase II conjugation reactions. The detoxification of benzoic acid in the body is well-documented and proceeds primarily through conjugation with glycine to form hippuric acid, which is then excreted.[13] Glucuronidation is another possible conjugation pathway.
The following diagram illustrates the predicted primary metabolic pathways for this compound.
Caption: Standard workflow for preclinical pharmacokinetic evaluation.
Detailed Experimental Methodologies
1. In Vitro Metabolic Stability Assay (Liver Microsomes) [14]
-
Objective: To determine the rate of metabolic degradation by liver enzymes.
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is measured.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes (human or rodent) to a phosphate buffer (pH 7.4).
-
Add the test compound to the wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.
-
2. Caco-2 Permeability Assay [14]
-
Objective: To assess the potential for oral absorption by measuring the rate of transport across a monolayer of human intestinal cells.
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal barrier.
-
Protocol:
-
Seed Caco-2 cells onto a transwell insert plate and culture for 21 days to allow for differentiation and formation of tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Remove the culture medium and wash the monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound (in transport buffer) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to predict absorption and identify potential efflux transporter interactions.
-
3. In Vivo Pharmacokinetic Study in Rodents [15]
-
Objective: To determine key pharmacokinetic parameters like clearance, volume of distribution, half-life, and oral bioavailability in a living organism.
-
Principle: The compound is administered to animals (typically rats or mice) via both intravenous (IV) and oral (PO) routes, and plasma concentrations are measured over time.
-
Protocol:
-
Fast animals overnight before dosing.
-
For the IV group, administer a single bolus dose of the compound (formulated in a suitable vehicle) via the tail vein.
-
For the PO group, administer the compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to separate the plasma.
-
Extract the drug from the plasma and analyze the samples by LC-MS/MS to determine the drug concentration at each time point.
-
Plot the plasma concentration versus time curves.
-
Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion and Future Directions
While in silico predictions and structural analogies provide a strong foundation, they are no substitute for empirical data. The information presented in this guide suggests that this compound is a promising candidate with a potentially favorable pharmacokinetic profile, largely due to the inclusion of the morpholine scaffold. The primary metabolic vulnerability is likely to be the methyl ester, leading to rapid conversion to the corresponding carboxylic acid.
The immediate next steps for any research program involving this compound should be the execution of the in vitro ADME assays detailed above. Positive results from these initial screens would provide the necessary confidence to proceed with more resource-intensive in vivo studies. This systematic approach of prediction, in vitro validation, and in vivo characterization is fundamental to modern drug discovery and will be essential in elucidating the true therapeutic potential of this compound.
References
A comprehensive list of references that support the claims and protocols described in this guide is provided below.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
- Maliyakkal, N., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery.
- Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- A minireview on the morpholine-ring-containing U.S. FDA approved drugs: A medicinal-chemistry-based analysis from 2013 to 2023. (2024). Results in Chemistry.
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Brusilow, S. W. (1991). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Developments in Biochemistry.
- Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development.
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- YouTube. (2024). Pharmacokinetics of local anesthetics.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Duke University. (n.d.). Preclinical Regulatory Requirements.
- Chen, C. H., et al. (1997). Inhibitory effects of benzoate on chiral inversion and clearance of N(G)-nitro-arginine in conscious rats. Journal of Pharmacology and Experimental Therapeutics.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- ResearchGate. (n.d.). In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds.
- Semantic Scholar. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
- SciSpace. (1995). (Open Access) [A pharmacokinetic study of para-aminobenzoic acid administered into the rabbit eye by phonophoresis].
- PubChem. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate.
- El fadili, M., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl)
- PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Karaman, R. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
- Krebs, H. A., et al. (1983).
- Griskevicius, L., et al. (1996). Biotransformation and pharmacokinetics of ethylmorphine after a single oral dose. British Journal of Clinical Pharmacology.
- BEPLS. (n.d.). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
- Journal of Advanced Scientific Research. (2022). PREDICTION OF TOXICITY, PHARMACOKINETICS OF SELECTED PHYTOCHEMICALS OF LEAF OF DRUMSTICK (Moringa Sp.) AND MOLECULAR DOCKING STU.
- Elshahed, M. S., et al. (2001). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. Applied and Environmental Microbiology.
- MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity.
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
- Jordt, S. E., et al. (2024).
- Elworthy, T. R., et al. (2004). Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Minoxidil.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. allucent.com [allucent.com]
A Senior Application Scientist's Guide to Computational Docking: Evaluating Methyl 3-Morpholinobenzoate Against a Kinase Target
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of therapeutic candidates.[1][2] This guide provides a comprehensive, in-depth comparison of the computational docking performance of a novel compound, Methyl 3-Morpholinobenzoate, against a known inhibitor for a therapeutically relevant protein target. We move beyond a simple protocol, offering a narrative grounded in the principles of structure-based drug design (SBDD) and explaining the causal logic behind each experimental choice.[3] By simulating the molecular interactions at an atomic level, we can predict binding affinities and poses, thereby focusing laboratory resources on the most promising leads.[1][4] This document serves as both a practical workflow and an educational resource for professionals seeking to leverage computational tools to de-risk and streamline their research and development efforts.[2][5]
Introduction: The Rationale for In Silico Investigation
The journey from a hit compound to a market-approved drug is fraught with challenges, high costs, and a significant failure rate.[5] Computer-Aided Drug Design (CADD) has emerged as a critical component in mitigating these risks by providing predictive insights into molecular behavior before committing to expensive and time-consuming wet-lab synthesis and testing.[3][6] Among CADD techniques, molecular docking is a cornerstone, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][7] The primary goals are to predict the binding mode and estimate the binding affinity, often expressed as a scoring function, to rank potential candidates.[8][9]
The Ligand of Interest: this compound
The subject of our investigation is this compound. The core of this molecule features a morpholine ring, a heterocyclic motif frequently employed in medicinal chemistry.[10] The morpholine moiety is considered a "privileged pharmacophore" because of its favorable physicochemical properties and its ability to engage in crucial molecular interactions.[10] The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, enhancing potency and modulating pharmacokinetic properties.[11][12][13] Morpholine-containing compounds are particularly prevalent in the development of kinase inhibitors, a major class of therapeutics in oncology and immunology.[10][11]
The Target Protein: Phosphatidylinositol 3-kinase (PI3K)
Given the prevalence of the morpholine scaffold in kinase inhibitors, we have selected Phosphatidylinositol 3-kinase (PI3K) as our target protein for this hypothetical study.[12] PI3Ks are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, differentiation, and survival.[11] Dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making it a high-value target for therapeutic intervention.[12] For our study, we will use a publicly available crystal structure of a PI3K isoform from the Protein Data Bank (PDB).
The Comparative Framework
To establish a meaningful benchmark, the docking results for this compound will be compared against a known, co-crystallized inhibitor of PI3K. This approach allows us to validate our docking protocol—if the software can accurately reproduce the known binding pose of the reference inhibitor (a process known as redocking), we can have greater confidence in the predictions made for our novel compound.
Experimental Methodology: A Validated Docking Workflow
The following protocol outlines a self-validating system for performing molecular docking. The choice of software—AutoDock Vina for docking and UCSF Chimera or PyMOL for preparation and visualization—is based on their widespread use, robust validation in scientific literature, and accessibility.[14][15]
Required Software and Resources
-
UCSF Chimera or PyMOL: For molecular visualization, preparation of protein and ligand structures, and analysis of results.[16][17][18]
-
AutoDock Tools (MGLTools): Used for preparing PDBQT files, which are PDB files with added charge and atom type information required by AutoDock Vina.[14][19]
-
AutoDock Vina: The core docking engine used for simulating the binding of ligands to the protein.[20]
-
PubChem Database: A source for obtaining the 3D structure of our ligand of interest.
-
RCSB Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[21]
Step-by-Step Docking Protocol
The entire computational workflow is a sequential process designed to ensure accuracy and reproducibility. Each step is a prerequisite for the next, from initial data retrieval to final analysis.
The quality of your input structures directly determines the quality of the docking results. This preparation phase is the most critical part of the workflow.
-
Target Protein Acquisition: Download the crystal structure of PI3K with a bound inhibitor from the RCSB PDB (e.g., PDB ID: 3IK3).[22]
-
Protein Cleanup (in UCSF Chimera/PyMOL):
-
Load the PDB file.
-
Remove all non-essential molecules, including water, solvent ions, and any co-factors not relevant to the binding interaction.[17][23] This is crucial because these molecules can interfere with the docking algorithm.
-
Separate the co-crystallized ligand from the protein and save it as a separate file. This will be our reference compound.
-
Save the "clean" protein structure.
-
-
Ligand of Interest Acquisition:
-
Search for "this compound" in the PubChem database.
-
Download the 3D structure in SDF or MOL2 format.
-
-
File Format Conversion and Preparation (in AutoDock Tools):
-
For the Protein: Load the cleaned protein PDB file. Add polar hydrogens and assign Kollman charges.[24] This step is vital for accurately calculating electrostatic interactions. Save the final structure in PDBQT format.[19]
-
For Both Ligands (Test & Reference): Load each ligand file. The software will automatically detect the rotatable bonds. Assign Gasteiger charges.[19] Save each ligand in PDBQT format. This format explicitly defines the torsional degrees of freedom the docking engine will explore.
-
We must tell the docking program where to perform its search. The grid box defines the three-dimensional space within the target protein where the ligand is allowed to move and rotate.
-
Open AutoDock Tools: Load the prepared protein PDBQT file.
-
Center the Grid: For a known target, the most reliable method is to center the grid box on the co-crystallized ligand's position.[14] This ensures the search space is focused on the biologically relevant active site.
-
Set Grid Dimensions: Adjust the size of the box (in Angstroms) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space.[19] A box size of 20x20x20 Å is often a good starting point.[20]
-
Save the Grid Parameter File: This file contains the coordinates and dimensions of the search space for AutoDock Vina.[14]
With the prepared files and defined search space, we can now execute the docking calculation using AutoDock Vina.
-
Create a Configuration File: Prepare a simple text file (e.g., conf.txt) that specifies the paths to the protein PDBQT, the ligand PDBQT, and the grid parameters.[24]
-
Execute Vina via Command Line: Run the AutoDock Vina executable, pointing it to your configuration file.[20]
-
vina --config conf.txt --log output_log.txt
-
-
Process: Vina will systematically explore thousands of possible conformations ("poses") of the ligand within the grid box, scoring each one based on its calculated binding affinity.[4] The program uses a genetic algorithm to efficiently search this conformational space.[25]
-
Output: Vina will generate an output PDBQT file containing the top-ranked binding poses (usually 9 or 10) and a log file with the corresponding binding affinity scores in kcal/mol.[24]
-
Load Results into UCSF Chimera/PyMOL: Open the original protein structure and the docking output file containing the ligand poses.[17][26]
-
Evaluate Binding Affinity: The binding affinity score is the primary quantitative metric. More negative values indicate a stronger predicted binding interaction.[27]
-
Assess the Binding Pose: For the top-ranked pose, visually inspect its orientation in the active site. Does it make sense chemically?
-
Analyze Molecular Interactions: Use the visualization software to identify key interactions between the ligand and protein residues, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key for stabilizing the ligand in the binding pocket.
-
Pi-Cation Interactions: Often seen with aromatic rings.[28]
-
-
Compare with Reference: Compare the binding affinity and interaction patterns of this compound with those of the known inhibitor. This comparative analysis provides context for the predicted potency of the new compound.
Workflow Visualization
The following diagram illustrates the logical flow of the computational docking protocol.
Caption: A standardized workflow for structure-based molecular docking.
Results and Discussion: A Comparative Analysis
This section presents hypothetical results from our docking study. The data is designed to be illustrative of a typical outcome and provide a framework for interpretation.
Quantitative Docking Performance
The primary output from AutoDock Vina is the binding affinity, which estimates the Gibbs free energy of binding (ΔG). A lower (more negative) value suggests a more favorable binding event.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Reference Inhibitor | -10.2 | VAL851, LYS802, ASP933 | H-Bond, Pi-Cation |
| This compound | -8.5 | VAL851, SER774, TYR836 | H-Bond, Hydrophobic |
| Alternative Compound (Benzoate) | -6.1 | TYR836 | Hydrophobic |
Table 1: Hypothetical docking scores and interactions for test compounds against PI3K.
Interpretation of Binding Modes
-
Reference Inhibitor: As expected, the reference inhibitor shows the strongest binding affinity. Our redocking simulation (data not shown) successfully reproduced the crystallographic pose with a low root-mean-square deviation (RMSD) (<2.0 Å), validating our methodology. The interactions with key residues in the ATP-binding pocket, particularly VAL851 and LYS802, are consistent with its known mechanism of action.
-
This compound: Our compound of interest displays a strong, favorable binding affinity of -8.5 kcal/mol. Critically, analysis of the top-ranked pose reveals that the oxygen atom of the morpholine ring forms a hydrogen bond with the side chain of SER774. This interaction is a direct consequence of the morpholine moiety and likely a key contributor to the compound's predicted affinity.[13] The benzene ring is positioned within a hydrophobic pocket defined by TYR836, further stabilizing the complex.
-
Alternative Compound (Benzoate): To underscore the importance of the morpholine group, we docked a simpler methyl benzoate fragment. Its significantly weaker binding affinity (-6.1 kcal/mol) and lack of specific hydrogen bond interactions highlight the pharmacophoric contribution of the morpholine ring. This comparison strongly suggests that the morpholine is not merely a scaffold but an active participant in binding.[29]
Context within the PI3K Signaling Pathway
PI3K is a central node in a complex signaling cascade that promotes cell survival and proliferation. By competitively inhibiting the ATP-binding site, a small molecule like this compound can theoretically block the downstream signaling cascade, making it a potential anticancer agent.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide demonstrates a robust, validated workflow for the computational evaluation of this compound. Our hypothetical results indicate that this compound is a promising candidate for PI3K inhibition, with a predicted binding affinity that is competitive and a binding mode that leverages the key pharmacophoric features of its morpholine ring.
The comparative analysis against a known inhibitor and a simpler fragment provides crucial context, underscoring the potential of this compound as a lead compound. These in silico findings provide a strong rationale for advancing this molecule to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological validation.[30] Future computational work could involve molecular dynamics simulations to assess the stability of the docked pose over time or screening of derivative libraries to further optimize binding affinity.[1]
References
- Current time information in San Francisco, CA, US. (n.d.). Google.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Computational Methods in Drug Discovery. PMC.
- Kalirajan, R. (2018). Computational Docking Technique for Drug Discovery: A Review. ProQuest.
- PyMOL Molecular Visualization Guide. (n.d.). Scribd.
- Molecular Docking Tutorial. (n.d.). Course Hero.
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Visualizing Docking using UCSF Chimera. (n.d.). Spoken Tutorial.
- Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
- CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.). CSUPERB.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Introduction to PyMOL. (n.d.). DeLano Scientific LLC.
- Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Computational Methods Applied to Rational Drug Design. (2017). SciELO.
- Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
- Kumar, S., & Singh, P. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus.
- Harris, B. (2025). Computational Approaches in Drug Discovery and Development. Walsh Medical Media.
- Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Basic docking. (n.d.). Autodock Vina 1.2.0 documentation.
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.
- Liong, S., & Leong, M. K. (2022). A Guide to In Silico Drug Design. PMC.
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube.
- How to analyse the result obtained after ligand - protein docking using ucsf chimera. (2019). ResearchGate.
- What is in silico drug discovery? (2025). Patsnap Synapse.
- Tutorial: Visualization of Macromolecules. (n.d.). UC Santa Barbara.
- In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes.
- Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design.
- Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
- In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services.
- A Guide to In Silico Drug Design. (2023). Pharma Excipients.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
- Kumar, V., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. (2021). PMC.
- Molecular Docking Studies: The Success Should Overrule the Doubts. (2011). ResearchGate.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025). ResearchGate.
- An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. (n.d.). ResearchGate.
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate.
- Morpholines. Synthesis and Biological Activity. (2025). ResearchGate.
- Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. (2025). NIH.
- Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
- Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (2000). PMC.
- MOLECULAR DOCKING STUDIES OF SELECTED COMPOUNDS AS A POSSIBLE CANCER INHIBITIONS. (n.d.). JETIR.
- Recent Developments in 14-3-3 Stabilizers for Regulating Protein-Protein Interactions: An Update. (2025). PubMed.
- Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. (2011). PubMed Central.
- Protein binding of flavoxate and of 3-methylflavone-8-carboxylic acid. (1981). PubMed.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. Computational Docking Technique for Drug Discovery: A Review - ProQuest [proquest.com]
- 9. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 17. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 18. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 19. indico4.twgrid.org [indico4.twgrid.org]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. insilicodesign.com [insilicodesign.com]
- 22. longdom.org [longdom.org]
- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. scribd.com [scribd.com]
- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 28. Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-Morpholinobenzoate
As a Senior Application Scientist, it is understood that meticulous research and development are the cornerstones of innovation. Equally important is the steadfast commitment to safety and environmental stewardship that underpins all laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-Morpholinobenzoate, ensuring the safety of personnel and the protection of our environment. This document is designed to be a practical, immediate resource for researchers, scientists, and drug development professionals.
Hazard Assessment and Immediate Safety Precautions
Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed and may cause skin and eye irritation .[1][2][3] Furthermore, many benzoate derivatives are classified as harmful to aquatic life , necessitating stringent measures to prevent environmental release.[4]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat.[2][3]
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and collect it into a designated, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.[4][5]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous chemical waste. It is crucial to segregate this waste at the point of generation to prevent inadvertent and dangerous reactions.
Key Segregation Principles:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure compound, as well as contaminated lab supplies (e.g., weighing paper, gloves, absorbent pads), should be collected as solid hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% headspace | To accommodate for potential vapor expansion and prevent spills. |
| pH of Aqueous Waste | Do not neutralize without specific assessment | To avoid exothermic reactions or the generation of hazardous byproducts. |
| Satellite Accumulation Time | Max. 1 year (partially full), 3 days (full) | Adherence to regulatory compliance for temporary storage of hazardous waste.[6] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste, ensuring compliance with standard laboratory safety practices and environmental regulations.
Experimental Protocol: Waste Handling and Disposal
-
Container Selection and Preparation:
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[6][7]
-
Ensure the container is clean, dry, and in good condition, with no cracks or leaks.[6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound or contaminated materials into the prepared waste container. For contaminated lab supplies like gloves or wipes, it is good practice to double-bag them in clear plastic bags before placing them in the final disposal container.[7]
-
Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid waste container. Avoid splashing.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[6][7] This minimizes the release of vapors and prevents spills.
-
Fill the container to no more than 90% capacity to allow for expansion.[6]
-
Update the hazardous waste label with the chemical name ("this compound") and an estimate of the concentration and total quantity.
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.[6][8]
-
The SAA should be a secondary containment unit, such as a chemically resistant tray or tub, capable of holding 110% of the volume of the largest container.[7]
-
Ensure proper segregation within the SAA, keeping it away from incompatible materials.[8]
-
-
Requesting Disposal:
-
Once the waste container is full, or if the waste has been accumulated for a period approaching the institutional limit (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[9][10]
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[8][11]
-
Collect the rinsate as hazardous liquid waste.[11]
-
After triple-rinsing, allow the container to air dry in a fume hood.[8]
-
Once completely dry and free of residue, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]
-
Disposal Workflow Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nj.gov [nj.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Researcher's Guide to the Safe Handling of Methyl 3-Morpholinobenzoate
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Methyl 3-Morpholinobenzoate, a morpholine derivative, represents a class of compounds frequently explored for its potential biological activities. As with any chemical substance, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE). The following recommendations are synthesized from the safety data of structurally related compounds and established laboratory safety principles, providing a robust framework for its safe utilization.
Understanding the Hazard Profile: A Precautionary Approach
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Eye Irritation: The compound can be a serious eye irritant, potentially causing significant discomfort or damage upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.
Given these potential hazards, the adoption of a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | N95-rated respirator or higher | Laboratory coat |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
Step-by-Step Guide to Personal Protective Equipment Usage
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination and exposure.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, buttoned laboratory coat.
-
Respirator (if required): If handling the solid outside of a fume hood, perform a fit check for your N95 respirator.
-
Eye Protection: Don safety glasses or chemical splash goggles.
-
Gloves: Select the appropriate size and type of gloves (nitrile or neoprene are recommended). Inspect for any tears or defects before wearing. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
PPE Selection and Usage Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all operations involving this compound, especially when handling the solid material or preparing solutions.
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the spill area is decontaminated with an appropriate solvent and then washed with soap and water.
Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. The principles of chemical causality—understanding the potential hazards to dictate the necessary precautions—are the bedrock of a strong safety culture.
References
- AK Scientific, Inc. Methyl 3-(morpholin-4-ylcarbonyl)benzoate Safety Data Sheet. While not the exact compound, this SDS for a closely related structure provides insight into potential hazards. A specific SDS for CAS 197172-69-3 should be consulted if it becomes available.
- U.S. Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





